molecular formula C5H4N4 B111176 5-Aminopyrazine-2-carbonitrile CAS No. 113305-94-5

5-Aminopyrazine-2-carbonitrile

Katalognummer: B111176
CAS-Nummer: 113305-94-5
Molekulargewicht: 120.11 g/mol
InChI-Schlüssel: VYANAPRTDDQFJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Aminopyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C5H4N4 and its molecular weight is 120.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-aminopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-1-4-2-9-5(7)3-8-4/h2-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYANAPRTDDQFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552582
Record name 5-Aminopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113305-94-5
Record name 5-Aminopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminopyrazine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Aminopyrazine-2-carbonitrile: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry, the strategic use of nitrogen-containing heterocycles is a cornerstone of rational drug design. Among these, the pyrazine core has emerged as a privileged scaffold, present in numerous FDA-approved therapeutics.[1][2] 5-Aminopyrazine-2-carbonitrile (CAS 113305-94-5) represents a particularly valuable building block within this class. Its unique arrangement of a nucleophilic amino group and an electrophilic nitrile group on an aromatic diazine ring provides a rich platform for chemical elaboration. This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers and scientists engaged in drug development. The insights provided herein are grounded in established chemical principles and aim to empower the design of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The utility of a chemical entity in a drug discovery program is fundamentally dictated by its structure and resulting physicochemical properties. This compound is a planar aromatic system, and its properties are a direct consequence of the interplay between the electron-withdrawing nitrile group, the electron-donating amino group, and the nitrogen atoms of the pyrazine ring.

Caption: 2D Chemical Structure of this compound.

The key physicochemical and computed properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 113305-94-5[3][4][5][6]
Molecular Formula C₅H₄N₄[3][7]
Molecular Weight 120.11 g/mol [3][7]
IUPAC Name This compound[7]
Appearance Solid (e.g., yellow solid)[5][8]
Melting Point 206-207 °C[Apollo Scientific]
Solubility Limited in water; Soluble in polar organic solvents (DMSO, DMF)[CymitQuimica]
LogP (computed) -0.06952[6]
Topological Polar Surface Area (TPSA) 75.59 Ų[6]
Hydrogen Bond Donors 1 (the amino group)[6]
Hydrogen Bond Acceptors 4 (2 ring nitrogens, 1 amino nitrogen, 1 nitrile nitrogen)[6]

Synthesis and Reactivity

A Representative Synthetic Pathway

While multiple synthetic routes can be envisioned, a common and logical approach to this compound involves a two-step process starting from a commercially available precursor. A plausible pathway is the cyanation of a halogenated aminopyrazine or the amination of a halogenated pyrazine carbonitrile. The latter is often preferred as the cyano group can deactivate the ring towards certain reactions, allowing for more controlled substitution.

A representative synthesis starts with the chlorination of 2-aminopyrazine, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the cyano group, and finally, amination. A more direct route involves the preparation of 5-chloropyrazine-2-carbonitrile followed by amination.

G cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Amination cluster_2 Purification start Pyrazine-2-carboxamide reagent1 POCl₃ / DMF (Vilsmeier-Haack type) start->reagent1 Dehydration & Chlorination product1 5-Chloropyrazine-2-carbonitrile reagent1->product1 reagent2 Ammonia (e.g., NH₃ in Dioxane) product1->reagent2 Nucleophilic Aromatic Substitution (SNAr) product2 This compound reagent2->product2 purification Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) product2->purification

Sources

An In-Depth Technical Guide to 5-Aminopyrazine-2-carbonitrile (CAS: 113305-94-5) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Aminopyrazine-2-carbonitrile is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties, derived from the electron-withdrawing nitrile group and the electron-donating amine group on the pyrazine core, make it a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a validated synthetic approach, and its critical applications, particularly in the development of targeted therapeutics such as kinase inhibitors. The protocols and insights herein are curated for researchers, chemists, and drug development professionals to facilitate its effective utilization in the laboratory.

Core Compound Identification

Accurate identification is the foundation of reproducible science. This compound is cataloged under a primary CAS Registry Number and is known by several synonyms in commercial and academic literature.

  • Primary Chemical Name : this compound

  • CAS Number : 113305-94-5[1][2][3][4][5]

  • Synonyms :

    • 5-Amino-2-pyrazinecarbonitrile[2][3][4]

    • 2-Amino-5-cyanopyrazine[2][4]

    • 5-Amino-2-cyanopyrazine[2]

    • 5-Cyanopyrazin-2-amine[2]

    • IFLAB-BB F2108-0176[1]

Physicochemical & Structural Properties

Understanding the intrinsic properties of a compound is crucial for designing experiments, ensuring stability, and predicting its behavior in biological systems. The data presented below has been aggregated from leading chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₅H₄N₄[1][2][5]
Molecular Weight 120.11 g/mol [1][2][4][6]
Appearance Solid
Purity (Typical) ≥95-98%[2][5]
Storage Conditions 2-8°C, Keep in a dark place, sealed in dry[3][4][7]
SMILES N#CC1=NC=C(N)N=C1[5]
InChIKey VYANAPRTDDQFJY-UHFFFAOYSA-N[6]
Topological Polar Surface Area (TPSA) 75.59 Ų
logP (Computed) -0.06952[1]

Representative Synthesis: A Mechanistic Perspective

While multiple synthetic routes may exist, a common and robust strategy for preparing this compound involves a palladium-catalyzed cyanation of a halogenated aminopyrazine precursor. This method is favored in modern synthetic chemistry for its high functional group tolerance and efficiency.

Proposed Synthetic Workflow

G A 5-Bromo-2-aminopyrazine (Starting Material) B This compound (Final Product) A->B  Pd-Catalyzed Cyanation   R Reagents: - Zn(CN)₂ or K₄[Fe(CN)₆] - Pd₂(dba)₃ (Catalyst) - dppf (Ligand) - Solvent (e.g., DMF, DMAc) - Heat (e.g., 80-120 °C)

Caption: Palladium-catalyzed cyanation workflow.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative procedure based on established palladium-catalyzed cyanation reactions on heteroaromatic halides.[3]

  • Inert Atmosphere Preparation : To a flame-dried round-bottom flask, add 5-bromo-2-aminopyrazine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a magnetic stir bar.

    • Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and moisture stability.

  • Catalyst and Ligand Addition : Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq) to the flask.

    • Causality: Pd₂(dba)₃ serves as a stable precursor to the active Pd(0) catalyst. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center, facilitates the oxidative addition of the aryl bromide, and promotes the reductive elimination step to form the C-CN bond.

  • Solvent Addition and Degassing : Add anhydrous, degassed N,N-dimethylformamide (DMF) to the flask. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst system. Degassing removes dissolved oxygen, further protecting the catalyst from degradation.

  • Reaction Execution : Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).

    • Causality: Heat provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Work-up and Purification : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Self-Validation: The aqueous work-up removes the inorganic salts and DMF. Column chromatography separates the desired product from residual catalyst, ligand, and any side products, ensuring high purity, which can be confirmed by NMR and LC-MS analysis.

Applications in Medicinal Chemistry & Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] this compound serves as a highly valuable intermediate, primarily due to its two distinct functional handles that allow for sequential, regioselective modifications.

Role as a Kinase Inhibitor Scaffold

The compound is a cornerstone for the synthesis of ATP-competitive kinase inhibitors. The amino group often acts as a hydrogen bond donor, interacting with the hinge region of the kinase active site, while the nitrile group can be retained or further elaborated. Its derivatives have shown significant promise as inhibitors of key signaling kinases.

  • CHK1 Inhibitors : Several potent and selective Checkpoint Kinase 1 (CHK1) inhibitors, such as Prexasertib (LY2606368) and SRA737, are based on a pyrazine-2-carbonitrile core. These compounds are being investigated in clinical trials for various cancers. The development of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles highlights the direct lineage from this scaffold.

  • ATR Kinase Inhibitors : Patents from major pharmaceutical companies describe 2-aminopyrazine derivatives as potent inhibitors of the ATR (Ataxia-Telangiectasia and Rad3-related) kinase, another critical target in cancer therapy.

Illustrative Derivatization Workflow

The diagram below illustrates how this compound can be used in a typical drug discovery workflow, for example, a Buchwald-Hartwig amination to append a second aryl group, a common step in building kinase inhibitors.

G cluster_0 Core Scaffold cluster_1 Key Transformation cluster_2 Advanced Intermediate A This compound B Buchwald-Hartwig Amination A->B Aryl Halide, Pd Catalyst, Ligand, Base C 5-(Aryl-amino)pyrazine- 2-carbonitrile B->C

Caption: Use as a scaffold in C-N cross-coupling.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Classification : Warning.[2][3] It is associated with the following GHS hazard statements:

    • H302 : Harmful if swallowed.

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H332 : Harmful if inhaled.

    • H335 : May cause respiratory irritation.

  • Precautionary Measures :

    • Always handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Avoid breathing dust/fumes.

    • Wash hands thoroughly after handling.

  • Storage : For long-term stability, store the compound in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.[3][4][7]

Conclusion

This compound (CAS: 113305-94-5) is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, coupled with robust synthetic accessibility and versatile reactivity, solidifies its role as a high-value scaffold. For scientists and researchers in drug development, a thorough understanding of this compound's properties, synthesis, and handling is paramount to unlocking its full potential in creating next-generation therapeutics.

References

  • Pharmaffiliates. CAS No : 113305-94-5| Chemical Name : this compound. [Link]

  • Synthonix. This compound - [A3818]. [Link]

  • PubChem - NIH. This compound | C5H4N4 | CID 13925294. [Link]

  • LookChem. This compound: Properties, Applications, Safety Data & Supplier China. [Link]

  • Matrix Fine Chemicals. This compound | CAS 113305-94-5. [Link]

  • Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • RSC Publishing. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • Future Science. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • Google Patents. EP2776417B1 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use.
  • Google Patents.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed spectroscopic analysis of 5-Aminopyrazine-2-carbonitrile (CAS: 113305-94-5), a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Given its prevalence in the synthesis of novel therapeutic agents, a thorough understanding of its structural and electronic properties is paramount for researchers in drug development. This guide synthesizes predictive data with established spectroscopic principles to offer a robust characterization framework in the absence of publicly available experimental spectra.

The molecular structure, featuring a pyrazine ring substituted with an electron-donating amino group and an electron-withdrawing nitrile group, creates a unique electronic environment that is reflected in its spectroscopic signatures. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the expected spectral features and the underlying chemical principles.

Molecular Structure and Key Physicochemical Properties

This compound is a solid, crystalline compound with the molecular formula C₅H₄N₄ and a molecular weight of approximately 120.11 g/mol .[4][5] Its structure is foundational to interpreting the spectroscopic data that follows.

Figure 1: Labeled chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established principles of chemical shifts for heterocyclic and aromatic systems.[6][7]

The ¹H NMR spectrum is expected to be simple, showing signals for the two aromatic protons on the pyrazine ring and a broad signal for the amine protons. The solvent of choice for analysis is typically DMSO-d₆, as it can solubilize the compound and its exchangeable amine protons are often clearly visible.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J) Rationale
H3 ~8.2 - 8.4 Doublet (d) ~1.5 Hz Located between two ring nitrogens, this proton is significantly deshielded. It exhibits a small meta-coupling to H6.
H6 ~8.0 - 8.2 Doublet (d) ~1.5 Hz This proton is ortho to the electron-donating amino group, causing an upfield shift relative to H3. It is meta-coupled to H3.

| -NH₂ | ~7.0 - 7.5 | Broad Singlet (br s) | N/A | The chemical shift of amine protons is highly variable and concentration-dependent. The signal is typically broad due to quadrupole broadening and chemical exchange. |

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon environment. The five carbon atoms of the molecule are chemically distinct and should give rise to five separate signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Carbon Label Predicted δ (ppm) Rationale
C5 (-NH₂) ~155 - 158 This carbon is directly attached to the strongly electron-donating amino group, causing a significant downfield shift (deshielding).
C3 ~145 - 148 Positioned between two nitrogen atoms, this carbon is highly deshielded.
C6 ~135 - 138 This carbon is adjacent to a ring nitrogen and is deshielded, but to a lesser extent than C3.
C2 (-CN) ~130 - 133 The carbon atom bearing the nitrile group is typically found in this region.

| -C≡N | ~117 - 119 | The nitrile carbon itself is characteristically shielded and appears in this upfield region of the aromatic spectrum. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is essential for identifying the key functional groups within the molecule. The analysis relies on characteristic vibrational frequencies.[8]

Table 3: Expected FT-IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3450 - 3300 Medium-Strong N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂)
3150 - 3050 Medium-Weak C-H Aromatic Stretch Pyrazine Ring C-H
2230 - 2210 Strong, Sharp C≡N Stretch Nitrile (-CN)
1650 - 1620 Strong N-H Scissoring (Bending) Primary Amine (-NH₂)
1600 - 1450 Medium-Strong (multiple bands) C=C and C=N Ring Stretching Pyrazine Aromatic System

| 900 - 675 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic C-H |

The most diagnostic peaks are the sharp, strong absorption around 2220 cm⁻¹ for the nitrile group and the pair of bands in the 3300-3450 cm⁻¹ region corresponding to the primary amine N-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering structural clues.

  • Molecular Ion Peak: The exact mass of this compound is 120.043596 Da.[4] In a low-resolution electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z of 120.

  • Nitrogen Rule: The molecule contains four nitrogen atoms (an even number), which is consistent with its even nominal molecular weight of 120, in accordance with the nitrogen rule.

The pyrazine ring is relatively stable, but characteristic fragmentations can be predicted.

G M [C₅H₄N₄]⁺• m/z = 120 (Molecular Ion) F1 [C₄H₃N₃]⁺• m/z = 93 M->F1 - HCN (27) F2 [C₄H₄N₂]⁺• m/z = 80 F1->F2 - N (13)

Figure 2: Predicted major fragmentation pathway for this compound.

A primary fragmentation event is the loss of hydrogen cyanide (HCN) from the molecular ion, a common pathway for aromatic nitriles, leading to a fragment at m/z 93. Subsequent fragmentation could involve the loss of another nitrogen atom or further ring cleavage.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_nmr Dissolve ~10 mg in 0.6 mL DMSO-d₆ acq_nmr Acquire ¹H, ¹³C, DEPT (400 MHz Spectrometer) prep_nmr->acq_nmr prep_ir Prepare KBr pellet (~1% sample) acq_ir Acquire Spectrum (FT-IR, 4000-400 cm⁻¹) prep_ir->acq_ir prep_ms Dissolve ~1 mg in 1 mL MeOH acq_ms Acquire Spectrum (EI-MS or ESI-MS) prep_ms->acq_ms proc_nmr Fourier Transform, Phase/Baseline Correction, Peak Integration acq_nmr->proc_nmr proc_ir Baseline Correction, Peak Picking acq_ir->proc_ir proc_ms Identify M⁺•, Analyze Fragmentation acq_ms->proc_ms

Figure 3: General workflow for the spectroscopic characterization of this compound.

A. NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm centered around 8 ppm is appropriate. Use a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled single-pulse experiment. Use a spectral width of 220 ppm centered at 110 ppm. An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are recommended. Co-add at least 1024 scans.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the ¹H spectrum to the residual DMSO peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).

B. FT-IR Spectroscopy

  • Sample Preparation: Grind a mixture of ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Collection: Place no sample in the beam path and collect a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

C. Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe and ionize the resulting gas-phase molecules using a standard electron energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 200 to detect the molecular ion and relevant fragments.

References

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13925294, this compound. PubChem. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Available at: [Link]

  • Mohammed, S. L., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • SpectraBase. (n.d.). Pyrazine-2-carbonitrile. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 5-Aminopyrazine-2-carbonitrile, a key heterocyclic building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support robust and reliable scientific outcomes.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from discovery to a viable therapeutic is intrinsically linked to its physicochemical properties. Among these, solubility and stability are paramount, profoundly influencing bioavailability, formulation, and shelf-life. This compound, with its unique chemical architecture, presents both opportunities and challenges in drug design. A thorough understanding of its behavior in various solvent systems and under different stress conditions is therefore not merely academic but a critical prerequisite for successful drug development.

This guide eschews a rigid, templated approach in favor of a logically structured narrative that mirrors the experimental workflow of a senior application scientist. We will first explore the solubility profile of this compound, followed by a detailed investigation of its stability under forced degradation conditions. The causality behind each experimental choice is elucidated, and every protocol is designed as a self-validating system, ensuring scientific integrity and trustworthiness.

Part 1: Solubility Profile of this compound

A comprehensive understanding of a compound's solubility is the bedrock of formulation development. It dictates the choice of excipients, the feasibility of different dosage forms, and ultimately, the drug's ability to be absorbed by the body.

Predicted Aqueous Solubility

Computational models provide a valuable starting point for solubility assessment. Based on its chemical structure, the aqueous solubility of this compound is predicted to be approximately 17.7 mg/mL .[1] This places it in the "very soluble" to "soluble" category, suggesting that achieving therapeutic concentrations in aqueous media is likely feasible.

Solubility in Organic Solvents

While aqueous solubility is crucial for bioavailability, solubility in organic solvents is vital for synthesis, purification, and the preparation of stock solutions for in vitro assays. This compound is expected to have limited solubility in non-polar organic solvents. However, due to its polar nitrile and amine groups, it is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2]

Table 1: Solubility Data Summary for this compound

Solvent SystemPredicted/Reported SolubilityTemperature (°C)Method
Aqueous Buffer (pH 7.4)~17.7 mg/mL[1]25Prediction
Dimethyl Sulfoxide (DMSO)Soluble[2]AmbientExperimental
Dimethylformamide (DMF)Soluble[2]AmbientExperimental
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its reliability.[3] This protocol outlines a robust procedure for quantifying the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a specified solvent system.

Materials:

  • This compound

  • Solvent of interest (e.g., phosphate-buffered saline pH 7.4, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached.[4][5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

Diagram 1: Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Sedimentation or Centrifugation equil1->sep1 analysis1 Filter supernatant sep1->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: Stability Profile of this compound

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors.[6] Forced degradation studies, or stress testing, are employed to accelerate the degradation process, thereby identifying likely degradation products and establishing degradation pathways.[7][8]

Forced Degradation Studies: A Proactive Approach to Stability

The objective of forced degradation is to induce a target degradation of 5-20%.[7][9] This range is sufficient to generate and identify degradation products without completely destroying the molecule. The following stress conditions are typically employed:

  • Acid and Base Hydrolysis: To assess susceptibility to degradation in acidic and alkaline environments.

  • Oxidation: To evaluate the impact of oxidative stress.

  • Thermal Degradation: To determine the effect of elevated temperatures.

  • Photodegradation: To investigate sensitivity to light exposure.

Experimental Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Hot air oven, photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of approximately 1 mg/mL.[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and reflux at 80°C for a specified period (e.g., 2, 6, 24 hours). Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and reflux at 80°C for a specified period. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined duration. Also, heat the stock solution at 80°C.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[2] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

G cluster_stress Stress Conditions start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) start->acid base Base Hydrolysis (1N NaOH, 80°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C, solid & solution) start->thermal photo Photolytic (ICH Q1B) start->photo analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradation Products & Pathways analysis->identification

Caption: Potential Degradation Pathways for this compound.

Part 3: Analytical Methodologies

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for the quantification of small organic molecules. [10]

Proposed HPLC Method for Quantification

The following HPLC method can serve as a starting point for the analysis of this compound and can be further optimized and validated. An HPLC method for separating pyrazine and aminopyrazine has been reported and can be adapted. [11] Table 2: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient To be optimized to achieve good separation
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV scan (e.g., 270 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Part 4: Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. [12]It is important to wear personal protective equipment, including gloves and safety glasses. [12]Store the compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation. [12]

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By employing the detailed experimental protocols and considering the potential degradation pathways outlined herein, researchers and drug development professionals can generate the robust data necessary to advance their programs. The principles of scientific integrity, causality, and self-validation embedded in these methodologies will ensure the generation of high-quality, reliable data, ultimately contributing to the development of safe and effective medicines.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from a relevant pharmaceutical industry source.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Thermal Decomposition of Pyrazine-2-amidoxime: A Technical Guide. (n.d.). Benchchem.
  • Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). (1994, December 30). OSTI.GOV.
  • Sop for force degradation study - Pharma Dekho. (2023, December 27).
  • Application Notes and Protocols for Forced Degradation Studies of Chlorthalidone API. (n.d.). Benchchem.
  • Application Note: Thermal Decomposition of Pyrazine-2-amidoxime via TG-IR Analysis. (n.d.). Benchchem.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • TG and DTG curves obtained during thermal decomposition of pyrazine-2-amidoxime. (n.d.).
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.).
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Quantum dynamics of the photostability of pyrazine. (n.d.). RSC Publishing.
  • 113305-94-5 | this compound | Amines. (n.d.). Ambeed.com.
  • Application Notes and Protocols for the Quantification of 5-Aminopyrazine-2-carbothioamide. (n.d.). Benchchem.
  • This compound | 113305-94-5. (n.d.). Sigma-Aldrich.
  • CAS 113305-94-5 | this compound. (n.d.). Synblock.
  • This compound | C5H4N4 | CID 13925294. (n.d.). PubChem.
  • 113305-94-5 | 5-Amino-pyrazine-2-carbonitrile. (n.d.). ChemScene.
  • This compound | CAS 113305-94-5. (n.d.).
  • 5-Amino-pyrazine-2-carbonitrile 95% | CAS: 113305-94-5. (n.d.). AChemBlock.
  • CAS No : 113305-94-5| Chemical Name : this compound. (n.d.).
  • 113305-94-5 Cas No. | this compound. (n.d.).
  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies.
  • This compound - [A3818]. (n.d.). Synthonix.
  • Pyrazines: occurrence, formation and biodegrad
  • Photodegradation study of some triazine-type herbicides. (2025, August 6).
  • Pyrazine-based sensitizers for dye-sensitized solar cells. (n.d.). Materials Chemistry Frontiers (RSC Publishing).
  • 113305-94-5(2-amino-5-cyanopyrazine). (n.d.). ChemicalBook.
  • Dimethyl Sulfoxide (DMSO)
  • 113305-94-5|this compound|BLD Pharm. (n.d.).
  • 5-((5-Amino-4-((cyclohexylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile. (n.d.). Chemical Synthesis.
  • Overcoming solubility challenges of 3-Amino-6-phenylpyrazine-2-carbonitrile in biological assays. (n.d.). Benchchem.

Sources

Reactivity of the amino and cyano groups in 5-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 5-Aminopyrazine-2-carbonitrile: A Cornerstone for Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique electronic architecture, characterized by an electron-deficient pyrazine ring substituted with both a strong electron-donating amino group and a potent electron-withdrawing cyano group, imparts a rich and distinct chemical reactivity. This guide provides a comprehensive exploration of the differential reactivity of the amino and cyano functionalities, offering field-proven insights and detailed experimental protocols. We will dissect the causality behind experimental choices for selective transformations, including diazotization-Sandmeyer reactions, N-acylations, nitrile hydrolysis, and reductions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important intermediate.

Introduction: The Strategic Importance of this compound

The pyrazine scaffold is a key component in numerous biologically active compounds due to the ability of its nitrogen atoms to act as hydrogen bond acceptors, enhancing binding affinity to biological targets.[1][2] this compound has emerged as a particularly valuable synthon, most notably as a precursor in the synthesis of the antiviral drug Favipiravir (T-705).[3][4][5][6] The strategic placement of the amino and cyano groups creates a molecule with two distinct reactive centers, allowing for sequential and selective functionalization.

The pyrazine ring is inherently electron-deficient. The cyano group at the C2 position further withdraws electron density via both inductive and resonance effects, making the ring carbons more electrophilic. Conversely, the amino group at the C5 position acts as a strong electron-donating group, partially counteracting the electron-withdrawing effects and activating the ring towards certain transformations while also serving as a primary nucleophilic site. Understanding the delicate balance of these electronic influences is paramount to predicting and controlling its chemical behavior.

Differential Reactivity: A Tale of Two Functional Groups

The core of this molecule's synthetic utility lies in the ability to selectively target either the amino or the cyano group while leaving the other intact. This chemoselectivity is governed by the choice of reagents and reaction conditions.

G cluster_0 This compound cluster_1 Amino Group Reactions cluster_2 Cyano Group Reactions cluster_3 Products start This compound diazotization Diazotization (NaNO₂, H⁺) start->diazotization Nucleophilic Site acylation N-Acylation (Ac₂O, Pyridine) start->acylation Nucleophilic Site hydrolysis Hydrolysis (H₂SO₄ or NaOH) start->hydrolysis Electrophilic Site reduction Reduction (LiAlH₄ or H₂/Raney Ni) start->reduction Electrophilic Site sandmeyer_prod 5-Halopyrazine-2-carbonitrile diazotization->sandmeyer_prod Sandmeyer Reaction amide_prod 5-Acetamidopyrazine-2-carbonitrile acylation->amide_prod carboxamide_prod 5-Aminopyrazine-2-carboxamide hydrolysis->carboxamide_prod amine_prod 5-Amino-2-(aminomethyl)pyrazine reduction->amine_prod

Figure 1: Differential reactivity pathways of this compound.

Chemistry of the Amino Group

The exocyclic amino group is the most nucleophilic center of the molecule and is typically the first site of reaction with electrophiles.

Diazotization and Sandmeyer-Type Reactions

The transformation of an aromatic amino group into a diazonium salt is one of the most powerful methods in aromatic chemistry, opening a gateway to a vast array of functional groups. This is particularly relevant for this compound, where this reaction is a key step in synthesizing halogenated derivatives.[3][4]

The Sandmeyer reaction involves the conversion of the aryl amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid), followed by displacement of the diazonium group with a nucleophile, catalyzed by copper(I) salts.[7][8] This process is a radical-nucleophilic aromatic substitution.[7]

G cluster_workflow Sandmeyer Reaction Workflow start 1. Prepare Amine Solution (this compound in HBr/H₂O) diazotization 2. Diazotization (Add NaNO₂ solution at 0-5°C) start->diazotization Cool to 0°C sandmeyer 3. Sandmeyer Reaction (Add diazonium salt solution to CuBr) diazotization->sandmeyer Maintain low temp workup 4. Work-up & Isolation (Neutralization, Extraction, Purification) sandmeyer->workup Warm to RT, N₂ evolution product Product (5-Bromopyrazine-2-carbonitrile) workup->product

Figure 2: Experimental workflow for a Sandmeyer bromination reaction.

Protocol 1: Sandmeyer Bromination

This protocol describes a self-validating system for converting the amino group to a bromo group.

  • System Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in 48% hydrobromic acid (4.0 eq) and water. Cool the mixture to 0-5°C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine suspension over 30 minutes, ensuring the temperature does not exceed 5°C. Stir for an additional 30 minutes at this temperature. Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) Bromide Preparation: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. Allow the reaction to warm to room temperature and stir for 2 hours. Validation: The cessation of gas evolution is a primary indicator of reaction completion.

  • Work-up and Isolation: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 5-bromopyrazine-2-carbonitrile.

N-Acylation

The amino group readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amide.[9] This reaction is often used to protect the amino group during subsequent transformations or to introduce specific side chains that may modulate biological activity.

Protocol 2: N-Acetylation

  • Dissolution: Dissolve this compound (1.0 eq) in pyridine.

  • Acylation: Cool the solution to 0°C and add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching & Isolation: Pour the reaction mixture into ice water. Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield 5-acetamidopyrazine-2-carbonitrile.

Chemistry of the Cyano Group

The cyano group is a versatile functional group that is highly electrophilic at the carbon atom. It can be converted into several other important functionalities.[10][11]

Hydrolysis to Carboxamide and Carboxylic Acid

The hydrolysis of the nitrile is a cornerstone transformation, particularly in the synthesis of Favipiravir, where the cyano group is converted to a carboxamide.[3][4] This reaction can be catalyzed by either acid or base.[12][13] The reaction proceeds via nucleophilic attack of water (or hydroxide) on the electrophilic nitrile carbon, forming an amide intermediate which can be isolated or further hydrolyzed to the carboxylic acid under more forcing conditions.[12]

Protocol 3: Acid-Catalyzed Hydrolysis to Carboxamide

  • Reaction Setup: Add this compound (1.0 eq) to concentrated sulfuric acid at 0°C.

  • Hydrolysis: Stir the mixture at room temperature for 24 hours. Causality: The strong acid protonates the nitrile nitrogen, significantly increasing the electrophilicity of the carbon and facilitating the attack by water.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous ammonia solution.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry to afford 5-aminopyrazine-2-carboxamide.

Reduction to a Primary Amine

The cyano group can be reduced to a primary (aminomethyl) amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Ni).[13][14][15] This transformation is valuable for introducing a flexible basic side chain.

Protocol 4: Reduction with LiAlH₄

  • Safety Precaution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • System Preparation: Suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the reaction to reflux for 4-6 hours. Validation: Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts for easy filtration.

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield crude 5-amino-2-(aminomethyl)pyrazine.

Data Summary

The following table summarizes typical reaction outcomes for the selective functionalization of this compound. Yields are representative and can vary based on specific reaction scale and conditions.

Reaction Type Target Group Key Reagents Product Typical Yield
Sandmeyer BrominationAminoNaNO₂, HBr, CuBr5-Bromopyrazine-2-carbonitrile60-75%
N-AcetylationAminoAcetic Anhydride, Pyridine5-Acetamidopyrazine-2-carbonitrile>90%
Acidic HydrolysisCyanoConc. H₂SO₄5-Aminopyrazine-2-carboxamide70-85%
LAH ReductionCyanoLiAlH₄, THF5-Amino-2-(aminomethyl)pyrazine65-80%

Conclusion

This compound is a molecule of profound synthetic importance, offering two distinct and selectively addressable functional groups. The nucleophilic amino group is amenable to acylation and, more significantly, to diazotization-Sandmeyer reactions for the introduction of a wide range of substituents. The electrophilic cyano group can be readily hydrolyzed to amides and carboxylic acids or reduced to a primary amine. The ability to control the reaction pathway through careful selection of reagents and conditions underscores the versatility of this compound. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ this compound as a strategic building block in the design and synthesis of novel chemical entities for drug discovery and development.

References

  • Titova, Y. A., & Bormotov, N. I. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of General Chemistry, 90(11), 2337-2346. [Link]

  • Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-31. [Link]

  • Du, J., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(58), 36585-36592. [Link]

  • Titova, Y. A., & Bormotov, N. I. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ResearchGate. [Link]

  • Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]

  • Kaur, N. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2379-2404. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Cyano Pyrazole, 5- Aminopyrazole Derivatives and the Deamination of 5. [Link]

  • Sun, R. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. [Link]

  • Chad's Prep. (n.d.). The Sandmeyer Reactions. [Link]

  • Al-Adnani, A. H., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8345. [Link]

  • Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2464. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Nitriles. Thieme. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 205-217. [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage. [Link]

  • LibreTexts Chemistry. (2023). Chemistry of Nitriles. [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. [Link]

Sources

The Ascendant Role of 5-Aminopyrazine-2-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-aminopyrazine-2-carbonitrile core is a privileged scaffold that has garnered significant attention in contemporary medicinal chemistry. Its inherent electronic properties, coupled with versatile functional handles for synthetic elaboration, have established it as a cornerstone for the development of a new generation of targeted therapeutics. This technical guide provides an in-depth analysis of the synthesis, derivatization, and multifaceted applications of this scaffold, with a particular focus on its role in the design of kinase inhibitors for oncology. We will further explore its burgeoning potential in the fields of neurodegenerative and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights, practical experimental protocols, and a forward-looking perspective on this remarkable heterocyclic system.

Introduction: The Strategic Value of the Aminopyrazine Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and nitrogen-containing heterocycles are of particular importance due to their ability to engage in crucial intermolecular interactions with biological targets.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a bioisostere of other aromatic systems like benzene and pyridine.[2] This structural feature, combined with the electron-withdrawing nature of the nitrogen atoms, imparts unique physicochemical properties that are highly advantageous in drug design.

The this compound moiety, in particular, presents a compelling trifecta of features for the medicinal chemist:

  • The Aminopyrazine Core: The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, which is a critical interaction for binding to the hinge region of many protein kinases.[3]

  • The Amino Group: This exocyclic amine provides a key hydrogen bond donor and a vector for a wide array of synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of potency and selectivity.

  • The Cyano Group: The nitrile functionality can also participate in hydrogen bonding and other non-covalent interactions. Furthermore, it serves as a versatile synthetic handle for the introduction of other functional groups or for the construction of more complex heterocyclic systems.

These attributes have positioned this compound as a highly sought-after starting material and core scaffold in modern drug discovery programs.

Synthesis of the this compound Core and Its Derivatives

The efficient construction of the this compound scaffold is a critical first step in its utilization. A prevalent and effective method involves the condensation of diaminomaleonitrile (DAMN) with an α-dicarbonyl compound, such as glyoxal. This reaction proceeds through a well-established mechanism to form the pyrazine ring with the desired substitution pattern.[4][5]

G cluster_0 Synthesis of this compound Diaminomaleonitrile Diaminomaleonitrile (DAMN) Condensation Condensation Diaminomaleonitrile->Condensation Glyoxal Glyoxal Glyoxal->Condensation This compound This compound Condensation->this compound

Caption: General synthesis of this compound.

Further derivatization of the core scaffold is typically achieved through modification of the exocyclic amino group. Standard cross-coupling reactions, such as the Buchwald-Hartwig amination, or nucleophilic aromatic substitution reactions are commonly employed to introduce a diverse range of aryl, heteroaryl, or alkyl substituents. This synthetic tractability is a key advantage of the scaffold, enabling the rapid generation of compound libraries for biological screening.

Experimental Protocol: General Synthesis of N-Aryl-5-aminopyrazine-2-carbonitrile Derivatives

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

  • Reaction Setup: To a dry, oven-baked flask, add this compound (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a suitable phosphine ligand like Xantphos (0.1 eq.), and a base such as cesium carbonate (2.0 eq.).

  • Solvent and Degassing: Add a dry, degassed solvent, such as dioxane or toluene, to the flask. Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with an organic solvent like ethyl acetate.

  • Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl-5-aminopyrazine-2-carbonitrile derivative.

Applications in Oncology: A Privileged Scaffold for Kinase Inhibitors

The most extensive application of the this compound scaffold to date has been in the development of protein kinase inhibitors for the treatment of cancer.[6] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

G cluster_1 Kinase Inhibition by Aminopyrazine Derivatives Inhibitor This compound Derivative Binding Competitive Binding to ATP Pocket Inhibitor->Binding Kinase Protein Kinase (e.g., CHK1, FGFR, JAK) Inhibition Inhibition of Phosphorylation Kinase->Inhibition ATP ATP ATP->Binding Substrate Substrate Protein Substrate->Inhibition Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Binding->Kinase Inhibition->Phosphorylated_Substrate Blocks

Caption: Mechanism of action of aminopyrazine-based kinase inhibitors.

Checkpoint Kinase 1 (CHK1) Inhibitors

Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway.[7] Inhibition of CHK1 can sensitize cancer cells to DNA-damaging chemotherapies. The this compound scaffold has been instrumental in the development of potent and selective CHK1 inhibitors.

A notable example is Prexasertib (LY2606368) , a selective inhibitor of both CHK1 and CHK2 that has undergone extensive clinical evaluation.[8][9] The pyrazine-2-carbonitrile core of Prexasertib plays a crucial role in its binding to the ATP pocket of the kinase.

CompoundTarget(s)IC₅₀ (nM)Key Structural FeaturesReference(s)
Prexasertib CHK1, CHK2CHK1: 1Pyrazine-2-carbonitrile core[8][9]
CCT245737 CHK11.45-((pyridin-2-yl)amino)pyrazine-2-carbonitrile[5]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant signaling through the Fibroblast Growth Factor Receptor (FGFR) family is a known driver of various cancers. The this compound scaffold has been successfully employed to generate potent pan-FGFR inhibitors. Structure-activity relationship studies have demonstrated that modifications to the amino substituent can significantly impact potency and selectivity against different FGFR isoforms.

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases are key mediators of cytokine signaling, and their dysregulation is implicated in both hematological malignancies and inflammatory diseases. Several series of aminopyrazine-based compounds have been developed as potent JAK inhibitors, with some exhibiting dual inhibitory activity against other kinases like EGFR.[10][11]

Emerging Applications in Neurodegenerative and Inflammatory Diseases

While oncology has been the primary focus, the therapeutic potential of this compound derivatives is being explored in other disease areas.

Neurodegenerative Diseases

Recent studies have highlighted the potential of pyrazine derivatives in the context of Alzheimer's disease (AD).[12][13] The multifactorial nature of AD necessitates the development of multi-target drugs, and the this compound scaffold, with its synthetic tractability, is well-suited for the creation of multifunctional agents. These compounds are being investigated for their antioxidant properties, ability to chelate metal ions, and potential to inhibit β-amyloid aggregation.[12]

Inflammatory Diseases

Chronic inflammatory diseases, such as rheumatoid arthritis (RA), are another promising area for the application of this scaffold. The over-proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) is a key pathological feature of RA. Derivatives of aminopyrazine and related heterocycles are being investigated for their ability to inhibit the proliferation of these cells and to modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[14]

Biological Evaluation: A Workflow for Assessing Kinase Inhibitory Activity

The in vitro evaluation of compounds derived from the this compound scaffold is a critical step in the drug discovery process. A typical workflow for assessing kinase inhibitory activity is outlined below.

G cluster_2 Workflow for Kinase Inhibitor Evaluation Synthesis Compound Synthesis & Purification Primary_Screen Primary Screen (Single Concentration) Synthesis->Primary_Screen Dose_Response Dose-Response Assay (IC₅₀ Determination) Primary_Screen->Dose_Response Selectivity_Panel Kinase Selectivity Panel Dose_Response->Selectivity_Panel Cellular_Assay Cellular Assays (e.g., Western Blot, Cytotoxicity) Selectivity_Panel->Cellular_Assay Lead_Candidate Lead Candidate Cellular_Assay->Lead_Candidate

Caption: A typical workflow for the in vitro screening of kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. This protocol is a generalized version and should be optimized for the specific kinase of interest.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of a solution containing the test compound at various concentrations in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Add 5 µL of a solution containing the kinase and its specific substrate peptide.

    • Initiate the kinase reaction by adding 5 µL of an ATP solution (at a concentration typically near the Kₘ for the kinase).

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

Pharmacokinetic and Pharmacodynamic Considerations: A Case Study of Prexasertib

The ultimate success of a drug candidate depends not only on its in vitro potency but also on its in vivo properties. The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a compound determine its absorption, distribution, metabolism, excretion, and its effect on the body over time.

Prexasertib, with its this compound core, serves as an excellent case study. In clinical trials, Prexasertib was administered intravenously, and its pharmacokinetics were found to be dose-independent and time-independent.

Pharmacodynamic studies in mouse models of medulloblastoma have shown that Prexasertib effectively penetrates the central nervous system and engages its target, CHK1. This was evidenced by an increase in the phosphorylation of CHK1 at serine 345 (a marker of CHK1 inhibition) and an increase in γ-H2AX (a marker of DNA damage) in tumor tissues following administration of the drug. These in vivo studies are crucial for establishing a link between drug exposure and target engagement, and for guiding dose selection in clinical trials.

Future Perspectives and Conclusion

The this compound scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. Its success in the development of kinase inhibitors for oncology is well-documented, and its potential in other therapeutic areas is rapidly emerging.

Future research in this area is likely to focus on several key aspects:

  • Exploration of New Target Spaces: The application of this scaffold to other enzyme families, as well as to targets such as G-protein coupled receptors and ion channels, remains a fertile ground for discovery.

  • Development of Covalent and Allosteric Inhibitors: While most current inhibitors are ATP-competitive, the design of covalent or allosteric modulators based on this scaffold could lead to compounds with improved selectivity and duration of action.

  • Application in Targeted Protein Degradation: The versatile synthetic handles on the this compound core make it an attractive starting point for the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Design, Synthesis, and Biological Evaluation of[1]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10. [Link]

  • A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors. (2021). Pediatric Blood & Cancer, 68(9). [Link]

  • Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors. (2019). Cancer Science, 110(12), 3802-3811. [Link]

  • A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515). (2021). Pediatric Blood & Cancer, 68(9). [Link]

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022). Molecules, 27(23). [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. [Link]

  • Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions. (2023). European Journal of Medicinal Chemistry, 262. [Link]

  • Request PDF. (n.d.). Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions. Retrieved from [Link]

  • Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development. (2020). Journal of Experimental & Clinical Cancer Research, 39(1). [Link]

  • Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor. (2012). Investigational New Drugs, 30(5), 1859-1870. [Link]

  • Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives. (2021). Scientific Reports, 11(1). [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model. (2019). European Journal of Pharmaceutical Sciences, 142. [Link]

  • Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives. (n.d.). nature.com. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances, 14(20), 14231-14243. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances, 12(3), 1629-1640. [Link]

  • Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study. (2020). Gynecologic Oncology, 159(1), 63-71. [Link]

  • 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. (2009). Bioorganic & Medicinal Chemistry Letters, 19(23), 6529-6533. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

  • The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition. (2019). Clinical Cancer Research, 25(19), 5902-5914. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of Medicinal Chemistry, 53(23), 8343-8353. [Link]

  • The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. (2025). Bioorganic Chemistry, 150. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). Molecules, 26(21). [Link]

Sources

5-Aminopyrazine-2-carbonitrile: A Technical Guide to a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic scaffolds are fundamental to modern drug discovery and materials science. Among these, nitrogen-containing heterocycles like pyrazines are of paramount importance due to their prevalence in biologically active molecules and functional materials.[1][2] This guide provides an in-depth technical overview of 5-aminopyrazine-2-carbonitrile, a highly versatile and reactive building block. We will explore its synthesis, key chemical transformations, and strategic applications, particularly in the development of kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique chemical properties of this scaffold.

Introduction: The Strategic Value of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its ability to act as a bioisostere for other aromatic systems, coupled with its capacity for hydrogen bonding and metabolic stability, makes it a desirable feature in drug candidates. This compound (1) emerges as a particularly valuable building block due to its dual functionality: a nucleophilic amino group and an electrophilic/transformable nitrile group, positioned on a reactive pyrazine core. This arrangement allows for sequential, regioselective modifications, making it a cornerstone for building molecular complexity.

dot graph Logical_Flow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} enddot Caption: Workflow for utilizing this compound.

Physicochemical Properties & Handling

A thorough understanding of a building block's properties is critical for its effective use.

PropertyValueSource
Molecular Formula C₅H₄N₄[3][4]
Molecular Weight 120.11 g/mol [3][5]
Appearance Solid[6]
Solubility Soluble in polar organic solvents (DMSO, DMF); limited solubility in water.[5]
Storage Store in a cool, dry, well-ventilated area, sealed from moisture and light. Recommended storage temperature: 2-8°C.[6][7]
Key Safety Notes Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][6]

Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides context for potential impurities and scale-up considerations. A common laboratory-scale synthesis involves the dehydrogenative coupling of amino alcohols or related precursors. Industrially, condensation reactions of ethylenediamine with vicinal diols are often employed to form the pyrazine core, followed by functional group manipulations.[8]

Chemical Reactivity and Key Transformations

The utility of this compound stems from the distinct reactivity of its functional groups.

Reactions at the Amino Group

The C5-amino group is a versatile handle for introducing diversity. It readily participates in nucleophilic substitution and coupling reactions.

  • N-Arylation/N-Alkylation: The amino group can be functionalized via Buchwald-Hartwig or Ullmann coupling reactions to introduce aryl or heteroaryl substituents. This is a cornerstone strategy in the synthesis of kinase inhibitors, where this moiety often interacts with the hinge region of the kinase.[9]

  • Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which is an excellent leaving group. This allows for the introduction of a wide range of substituents, including halogens, hydroxyls, and other functionalities, significantly expanding the synthetic possibilities.[2]

Transformations of the Nitrile Group

The nitrile group is not merely a placeholder; it is a gateway to other critical functional groups.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (5-aminopyrazine-2-carboxylic acid) or amide.[10] These derivatives are valuable intermediates themselves, for example, in peptide couplings. It's crucial to select hydrolysis conditions carefully, as harsh conditions can lead to degradation of the pyrazine ring or unintended side reactions.[10]

  • Reduction: The nitrile can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a flexible linker, useful for probing different regions of a biological target's binding pocket.

  • Cyclization Reactions: The nitrile is a key participant in cyclization reactions. For instance, in the Thorpe-Ziegler reaction, an intramolecular condensation involving a dinitrile leads to the formation of a cyclic ketone after hydrolysis, a powerful method for constructing fused ring systems.[1][11]

Ring-Based Functionalization: Cross-Coupling Reactions

While the existing functional groups are primary reaction sites, direct C-H functionalization or cross-coupling of a halogenated pyrazine ring (prepared via Sandmeyer reaction) is also a viable strategy. Suzuki, Stille, and Sonogashira coupling reactions can be used to introduce carbon-carbon bonds, building more complex molecular architectures.[12]

dot graph Reaction_Pathways { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#EA4335", fontcolor="#202124"];

} enddot Caption: Key reaction pathways for this compound.

Application Spotlight: Synthesis of CHK1 Kinase Inhibitors

The this compound scaffold is central to the development of inhibitors for Checkpoint Kinase 1 (CHK1), a critical target in oncology.[13][14] Many potent CHK1 inhibitors feature a substituted 5-(pyridinylamino)pyrazine-2-carbonitrile core.[15]

The synthesis leverages the nucleophilicity of the C5-amino group. The general strategy involves the palladium-catalyzed cross-coupling of this compound with a functionalized 2-halopyridine.

Exemplary Protocol: Synthesis of a 5-(Pyridin-2-ylamino)pyrazine-2-carbonitrile Core

This protocol is a representative example of a Buchwald-Hartwig amination reaction.

Objective: To synthesize a core scaffold for CHK1 inhibitors.

Materials:

  • This compound

  • 2-Bromo-4-methylpyridine (or other substituted 2-halopyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Inert Atmosphere: To a dry reaction vessel, add cesium carbonate (1.5-2.0 eq.), palladium(II) acetate (2-5 mol%), and Xantphos (4-10 mol%). The vessel is then purged and backfilled with an inert gas (e.g., Argon or Nitrogen). Rationale: The palladium catalyst is oxygen-sensitive, and an inert atmosphere is crucial to prevent catalyst deactivation.

  • Reagent Addition: Add this compound (1.0 eq.) and the 2-halopyridine derivative (1.1-1.2 eq.) to the vessel, followed by anhydrous dioxane. Rationale: Using a slight excess of the halide ensures complete consumption of the starting aminopyrazine. Dioxane is a common solvent for these reactions due to its high boiling point and ability to dissolve the reagents.

  • Reaction: The mixture is heated to reflux (typically 90-110 °C) and stirred vigorously. Reaction progress is monitored by TLC or LC-MS. Rationale: Heat is required to overcome the activation energy of the catalytic cycle.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and filtered through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 5-(pyridin-2-ylamino)pyrazine-2-carbonitrile product.

This core can then be further elaborated, for instance, by modifying other positions on the pyridine or pyrazine ring to optimize potency, selectivity, and pharmacokinetic properties.[15]

Conclusion and Future Outlook

This compound has firmly established itself as a high-value, versatile building block in synthetic and medicinal chemistry. Its predictable reactivity and the strategic placement of its amino and nitrile groups provide a robust platform for the rapid generation of diverse and complex molecules. Its role in the synthesis of kinase inhibitors like those targeting CHK1 highlights its significance in modern drug discovery.[13][14] Future applications will likely see its use in the development of novel materials, covalent inhibitors (by leveraging the nitrile group), and as a core for exploring new chemical space in the endless pursuit of therapeutic innovation.

References

  • This compound | C5H4N4 | CID 13925294 - PubChem. National Institutes of Health. [Link]

  • This compound: Properties, Applications, Safety Data & Supplier China. Bouling Chemical Co., Limited. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022-07-13). Taylor & Francis Online. [Link]

  • US20160304493A1 - 5-(Pyridin-2-yl-Amino)-Pyrazine-2-Carbonitrile Compounds and Their Therapeutic Use - Google Patents.
  • This compound | CAS 113305-94-5 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012-10-19). PubMed Central. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Bentham Science. [Link]

  • Thorpe reaction - Wikipedia. Wikipedia. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024-01-26). PubMed Central. [Link]

  • I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. Royal Society of Chemistry. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010-10-11). ACS Publications. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Thorpe-Ziegler Reaction - SynArchive. SynArchive. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. (2020-07-28). National Institutes of Health. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]

  • 6.2.2. Pyrazines. Science of Synthesis. [Link]

  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022-01-04). Royal Society of Chemistry. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021-12-02). MDPI. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. National Institutes of Health. [Link]

  • Cross Coupling Reactions: - American Chemical Society. American Chemical Society. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Decarboxylative cross-couplings of 2-aminopyrimidine-5-carboxylic acids. Semantic Scholar. [Link]

Sources

Introduction: The Strategic Importance of 5-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Aminopyrazine-2-carbonitrile: From Foundational Discovery to Modern Methodologies

This compound is a deceptively simple heterocyclic compound that holds significant strategic value in the landscape of modern medicinal chemistry. As a highly functionalized pyrazine, it serves as a critical building block and key intermediate in the synthesis of a multitude of pharmacologically active molecules.[1] The pyrazine core, an aromatic six-membered ring containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold found in numerous approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2]

The specific arrangement of an amino group and a cyano group on this ring makes this compound a versatile precursor for constructing more complex molecular architectures. Its most notable application is in the synthesis of antiviral agents, including the RNA polymerase inhibitor Favipiravir (T-705), a drug that has garnered global attention for its broad-spectrum activity against various RNA viruses.[3][4] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this pivotal molecule, charting its journey from classical condensation reactions to sophisticated, high-efficiency modern protocols.

Part 1: Foundational Synthesis - The Diaminomaleonitrile (DAMN) Condensation Route

The genesis of substituted pyrazine-2,3-dicarbonitrile synthesis, a close structural relative of our target molecule, is rooted in the classical condensation reaction involving diaminomaleonitrile (DAMN). DAMN is a versatile and economical precursor that provides the two amino groups and two nitrile groups necessary for the formation of the dinitrile pyrazine core.[5] This approach represents the foundational chemistry upon which more complex pyrazine syntheses were built.

The core principle of this method is the reaction of DAMN with an α-dicarbonyl compound. The nucleophilic amino groups of DAMN attack the electrophilic carbonyl carbons of the partner molecule, leading to a double condensation and subsequent cyclization. Aromatization, typically through oxidation, yields the stable pyrazine ring.

G cluster_reactants Reactants cluster_process Process DAMN Diaminomaleonitrile (DAMN) Condensation Double Condensation/ Cyclization DAMN->Condensation Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Condensation Aromatization Oxidation/ Aromatization Condensation->Aromatization Intermediate Product Substituted Pyrazine-2,3-dicarbonitrile Aromatization->Product

Caption: Classical synthesis of the pyrazine-dicarbonitrile core.

This method's primary strength lies in its straightforwardness and use of readily available starting materials. However, its main limitation is the requirement for symmetrical α-dicarbonyl compounds to avoid the formation of complex isomeric mixtures, which restricts the diversity of accessible substitution patterns on the pyrazine ring.

Protocol 1: Classical Condensation for 5,6-Dimethylpyrazine-2,3-dicarbonitrile[6]
  • Reactant Preparation: In a round-bottom flask, dissolve diaminomaleonitrile (DAMN) (1.0 eq) and biacetyl (2,3-butanedione) (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: Upon consumption of the starting materials, an oxidizing agent (e.g., air, or a mild chemical oxidant) is introduced to facilitate the aromatization of the dihydropyrazine intermediate to the final pyrazine product.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the crystalline 5,6-dimethylpyrazine-2,3-dicarbonitrile.

Part 2: The Evolution Towards Targeted Synthesis from Aminopyrazines

As the demand for specifically substituted pyrazines for drug discovery grew, synthetic strategies evolved beyond simple condensations. A significant advancement was the development of multi-step routes starting from simple, commercially available pyrazines, allowing for precise control over the placement of functional groups. A landmark example of this approach is the synthesis of the key intermediate 3,6-dichloropyrazine-2-carbonitrile from inexpensive 2-aminopyrazine, a route that circumvents the use of hazardous reagents like phosphorus oxychloride (POCl₃).[6][7]

This pathway demonstrates a sophisticated application of fundamental organic reactions to build molecular complexity in a controlled, step-wise manner. It showcases the power of regioselective halogenation, palladium-catalyzed cyanation, and Sandmeyer reactions in modern heterocyclic chemistry.

G Start 2-Aminopyrazine Step1 Regioselective Chlorination Start->Step1 Intermediate1 Chlorinated Intermediate Step1->Intermediate1 Step2 Bromination (NBS) Intermediate1->Step2 Intermediate2 Bromo-chloro Intermediate Step2->Intermediate2 Step3 Pd-Catalyzed Cyanation Intermediate2->Step3 Intermediate3 Cyano-chloro Intermediate Step3->Intermediate3 Step4 Sandmeyer Reaction Intermediate3->Step4 Product 3,6-Dichloropyrazine- 2-carbonitrile Step4->Product

Caption: Multi-step synthesis of a key dichloropyrazine intermediate.

The causality behind this sequence is elegant: each step prepares the molecule for the subsequent transformation. Chlorination activates the ring, bromination adds another handle, cyanation introduces the crucial nitrile group, and the Sandmeyer reaction replaces the initial amino group with a second chlorine, yielding a highly valuable and versatile intermediate for further functionalization.

Protocol 2: Multi-step Synthesis of 3,6-Dichloropyrazine-2-carbonitrile[7][8]
  • Regioselective Chlorination: 2-Aminopyrazine is treated with a chlorinating agent (e.g., N-chlorosuccinimide) to introduce a chlorine atom onto the pyrazine ring. The reaction is typically performed in an inert solvent like acetonitrile.

  • Bromination: The resulting chloro-aminopyrazine is subjected to bromination, often using N-bromosuccinimide (NBS), to install a bromine atom.

  • Palladium-Catalyzed Cyanation: The bromo-chloro-aminopyrazine intermediate undergoes a palladium-catalyzed cyanation reaction (e.g., using Zn(CN)₂ and a Pd catalyst like Pd(PPh₃)₄) to replace the bromine atom with a nitrile group. This step is critical for installing the carbonitrile functionality.

  • Sandmeyer Diazotization/Chlorination: The amino group of the resulting aminocyanopyrazine is converted into a diazonium salt using sodium nitrite in an acidic medium. This salt is then treated with a copper(I) chloride source to replace the diazonium group with a chlorine atom, yielding the final product, 3,6-dichloropyrazine-2-carbonitrile.

Part 3: Modern Frontiers - One-Pot Reactions and Catalytic Efficiency

The contemporary synthesis of this compound and its derivatives is driven by the principles of efficiency, atom economy, and green chemistry. This has led to the development of elegant one-pot multicomponent reactions and the refinement of catalytic systems.

A prominent modern strategy involves a three-component, one-pot reaction that combines an aryl/alkyl carbonyl chloride, an alkyl isocyanide, and diaminomaleonitrile.[8] This approach constructs the substituted pyrazine ring in a single operation, significantly reducing reaction time, solvent waste, and purification efforts compared to multi-step sequences.

Another area of advancement is the use of novel catalytic systems to improve yield and reaction conditions. For instance, microwave-assisted aminodehalogenation reactions have been shown to provide higher yields and shorter reaction times compared to conventional heating methods for substituting chloro- or bromo-pyrazines.[9]

Protocol 3: One-Pot Synthesis of 5-(Alkylamino)-6-arylpyrazine-2,3-dicarbonitrile[9]
  • Initial Reaction: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), charge the aryl carbonyl chloride (1.0 eq) and the alkyl isocyanide (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM).

  • Intermediate Formation: Stir the mixture at room temperature. The reaction between the carbonyl chloride and the isocyanide forms a reactive ketenimine intermediate.

  • Addition of DAMN: After a short period (e.g., 15-30 minutes), add diaminomaleonitrile (DAMN) (1.0 eq) to the flask.

  • Cyclization and Aromatization: Continue stirring the reaction mixture at room temperature. The DAMN reacts with the in-situ generated intermediate, leading to cyclization and subsequent aromatization to form the final substituted pyrazine-2,3-dicarbonitrile product.

  • Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified via column chromatography on silica gel to afford the pure product.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is dictated by factors such as scale, cost, required substitution pattern, and available equipment. The following table provides a comparative summary of the discussed methodologies.

Synthetic Route Starting Materials Key Reagents/Conditions Typical Overall Yield Key Advantages Key Disadvantages
Classical Condensation Diaminomaleonitrile, α-Dicarbonyl CompoundEthanol or Acetic Acid, Heat, OxidationModerate to GoodSimple, uses readily available materials.Limited to symmetrical products, potential for side reactions.
Multi-step from 2-Aminopyrazine 2-AminopyrazineNCS, NBS, Pd Catalyst, NaNO₂/CuCl12-48%[4][6]High control over regiochemistry, scalable.Multiple steps, requires purification of intermediates, use of palladium.
Modern One-Pot Reaction Carbonyl Chloride, Isocyanide, DAMNDCM, Room TemperatureGood to ExcellentHigh efficiency, atom economy, rapid, avoids harsh conditions.Requires specific isocyanide and carbonyl chloride precursors.

Conclusion

The history of this compound synthesis is a compelling narrative of chemical innovation. From the foundational logic of condensation chemistry to the precision of multi-step targeted synthesis and the elegance of modern one-pot strategies, the evolution of its preparation reflects broader trends in organic chemistry. Each successive generation of synthetic methods has provided chemists with more efficient, versatile, and sustainable tools. For professionals in drug discovery, a deep understanding of these routes is not merely academic; it is essential for the practical and efficient production of novel therapeutics that address pressing global health challenges. The continued refinement of these synthetic pathways will undoubtedly accelerate the discovery of the next generation of pyrazine-based medicines.

References

  • Titova, Y., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Molecules, 26(16), 4886. Available at: [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. Available at: [Link]

  • Zare, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. Available at: [Link]

  • Titova, Y. A., & Zatsepin, T. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of Bioorganic Chemistry, 46, 637-642. Available at: [Link]

  • Chen, S., et al. (2022). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 12(2), 903-907. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

  • Titova, Y., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Molecules, 26(16), 4886. Available at: [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. Available at: [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. Available at: [Link]

  • Al-Shboul, T. M. A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8295. Available at: [Link]

  • Scott, J. D., & Williams, T. D. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

  • Jorda, R., et al. (2010). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine-2-Carboxylic Acid Derivatives. Molecules, 15(4), 2636-2661. Available at: [Link]

  • Wang, C., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. Available at: [Link]

  • Al-Shboul, T. M. A. (2023). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. Chemistry. Available at: [Link]

Sources

Theoretical studies on the electronic properties of 5-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Electronic Properties of 5-Aminopyrazine-2-carbonitrile

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry. As a substituted pyrazine, it belongs to a class of molecules known for their diverse biological activities, including roles as kinase inhibitors in oncology.[1] The electronic properties of this molecule, governed by the interplay between the electron-deficient pyrazine core, the electron-donating amino group, and the electron-withdrawing nitrile group, are critical determinants of its reactivity, stability, and potential for molecular interactions with biological targets. This guide provides a comprehensive theoretical framework for understanding these properties through computational chemistry, supported by experimental spectroscopic data. We will delve into the causality behind the selection of theoretical models, present detailed protocols, and connect the molecular-level electronic characteristics to their broader implications in drug discovery and development.

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a 1,4-diazine six-membered heterocycle, is a privileged scaffold in medicinal chemistry.[2] Its defining characteristic is a pronounced electron-deficient nature, a result of the two electronegative nitrogen atoms, which profoundly influences its chemical and physical properties.[2] This electron deficiency makes the pyrazine ring an excellent hydrogen bond acceptor and capable of engaging in various non-covalent interactions, yet it remains metabolically stable.[3]

Substituents dramatically modulate the electronic landscape of the pyrazine core. In this compound (Molecular Formula: C₅H₄N₄, CAS: 113305-94-5), the C5-amino group acts as a potent electron-donating group (EDG), increasing electron density on the ring, while the C2-carbonitrile group acts as an electron-withdrawing group (EWG).[2][3] This "push-pull" electronic arrangement creates a unique molecular profile, making it a versatile building block for synthesizing targeted therapeutics, most notably in the development of kinase inhibitors for cancer treatment.[1] Understanding the precise nature of this electronic profile is paramount for rational drug design.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 120.11 g/mol [3]
IUPAC Name This compound [3]
SMILES N#CC1=NC=C(N)N=C1 [4]
InChIKey VYANAPRTDDQFJY-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 75.59 Ų [5]
XLogP3 -0.4 [3]
Hydrogen Bond Donors 1 [5]

| Hydrogen Bond Acceptors | 4 |[5] |

Plausible Synthesis Pathway

While numerous proprietary methods exist, a chemically sound and scalable synthesis of this compound can be conceptualized based on established industrial syntheses of related pyrazine intermediates, such as those for the antiviral drug Favipiravir.[6][7] A common strategy involves starting with a commercially available pyrazine derivative and introducing the required functional groups through sequential reactions.

Conceptual Synthesis Protocol

A plausible route could start from 2-aminopyrazine. The core logic is to first protect the reactive amino group, then introduce the nitrile functionality, and finally deprotect.

  • Protection of the Amino Group: The exocyclic amino group is first protected to prevent side reactions in subsequent steps. Acetylation with acetic anhydride is a standard and efficient method.

  • Halogenation: A regioselective halogenation (e.g., bromination) is performed. This step introduces a leaving group at a position that can later be converted to the nitrile.

  • Cyanation: The halogenated intermediate undergoes a nucleophilic substitution with a cyanide salt (e.g., copper(I) cyanide in a Rosenmund-von Braun reaction). This step introduces the carbonitrile group.

  • Deprotection: The protecting group is removed under basic or acidic conditions to yield the final product, this compound.

This generalized pathway highlights the strategic chemical thinking required to assemble the target molecule, prioritizing high-yield, well-established reactions common in pharmaceutical manufacturing.

G A 2-Aminopyrazine (Starting Material) B N-(Pyrazin-2-yl)acetamide (Protected Intermediate) A->B 1. Acetylation (Acetic Anhydride) C N-(5-Bromo-pyrazin-2-yl)acetamide (Halogenated Intermediate) B->C 2. Bromination (NBS) D N-(5-Cyano-pyrazin-2-yl)acetamide (Cyanated Intermediate) C->D 3. Cyanation (CuCN) E This compound (Final Product) D->E 4. Deprotection (Aq. HCl) G Interaction between Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons HOMO->LUMO  ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Table 2: Representative Calculated Electronic Properties (DFT/B3LYP/6-311++G(d,p)) Note: These are illustrative values based on typical calculations for similar heterocyclic systems.

Parameter Predicted Value (eV) Significance
E_HOMO -6.2 eV Electron-donating capability
E_LUMO -1.8 eV Electron-accepting capability

| ΔE (HOMO-LUMO Gap) | 4.4 eV | Chemical reactivity, stability |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule. [1]It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting. For this compound, these regions are expected around the nitrogen atoms of the pyrazine ring, the nitrile group, and the lone pair of the amino group. [8]* Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are sites prone to nucleophilic attack and are favorable for hydrogen bond donating. These regions are expected around the hydrogen atoms of the amino group.

The MEP map provides immediate, actionable insight for drug designers, highlighting the specific atomic sites through which the molecule is most likely to interact with a protein's active site.

G cluster_0 Electron-Rich Regions (Negative Potential) cluster_1 Electron-Poor Regions (Positive Potential) Molecule This compound (Charge Distribution) N_ring Pyrazine Nitrogens Molecule->N_ring H-Bond Acceptor N_nitrile Nitrile Nitrogen Molecule->N_nitrile H-Bond Acceptor H_amino Amino Hydrogens Molecule->H_amino H-Bond Donor N_amino_lp Amino Lone Pair

Caption: Conceptual MEP map showing reactive sites on the molecule.

Correlation with Experimental Spectroscopic Data

Validating computational models against experimental data is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms, which is directly related to the electronic structure.

Table 3: Experimental ¹H NMR Spectral Data

Substituent (at C-5) H-3 (ppm) H-6 (ppm) Other Protons (ppm) Source

| -NH₂ | 8.35 (d, J = 1.5 Hz) | 7.95 (d, J = 1.5 Hz) | 5.10 (br s, 2H, NH₂) | |

The chemical shifts observed in the ¹H NMR spectrum are highly sensitive to the electron density around the protons. The electron-donating amino group shields the adjacent H-6 proton, causing it to appear at a lower chemical shift (7.95 ppm) compared to the H-3 proton (8.35 ppm), which is closer to the influence of the electron-withdrawing nitrile group. DFT calculations can accurately predict NMR chemical shifts, and a strong correlation between the calculated and experimental spectra provides high confidence in the accuracy of the underlying electronic structure model. [9]

Implications for Drug Development

The theoretical electronic properties of this compound directly inform its potential as a drug scaffold.

  • Target Interaction: The distinct electron-rich and electron-poor regions identified by the MEP map allow for specific, high-affinity interactions with protein binding sites. The pyrazine and nitrile nitrogens can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor. This amphipathic electronic nature is key to its versatility. [3]2. Reactivity and Metabolism: The HOMO-LUMO gap provides an estimate of the molecule's susceptibility to metabolic transformation. This information can guide medicinal chemists in modifying the structure to enhance stability and improve its pharmacokinetic profile.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors bind to the ATP pocket of their target enzyme. The this compound scaffold is adept at forming the critical hydrogen bonds that mimic the adenine portion of ATP, making it a highly effective starting point for designing potent and selective inhibitors. [1]

cluster_comp Computational Analysis cluster_exp Experimental Workflow a DFT Calculation (B3LYP/6-311++G(d,p)) b Electronic Properties (HOMO, LUMO, MEP) a->b c Target Identification b->c Predicts Binding Affinity & Sites d Chemical Synthesis c->d Guides Scaffold Selection e In Vitro Screening (Binding Assays) d->e Provides Test Compound e->b Validates Model & Suggests Optimization

Sources

5-Aminopyrazine-2-carbonitrile safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Aminopyrazine-2-carbonitrile

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, a key heterocyclic building block in pharmaceutical research and development. Designed for researchers, laboratory personnel, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure the safe and effective use of this potent compound. The causality behind each recommendation is explained to foster a deep understanding of the principles of chemical safety.

Chemical and Physical Identity

This compound is a solid organic compound.[1] Understanding its fundamental properties is the first step in a robust safety assessment. These characteristics influence its potential for aerosolization, reactivity, and appropriate storage conditions.

PropertyValueSource(s)
Chemical Name This compound[2][3][4]
Synonyms 5-Amino-2-pyrazinecarbonitrile, 2-Amino-5-cyanopyrazine[3][4][5]
CAS Number 113305-94-5[1][2][3][4][6][7][8][9]
Molecular Formula C₅H₄N₄[2][3][6][7]
Molecular Weight 120.11 g/mol [2][3][6][7]
Appearance Solid / Powder[1][10]
Storage Temperature Keep in a dark place, sealed in dry, 2-8°C[1][4][9]

Hazard Identification and GHS Classification

This compound is classified as hazardous.[2] The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards. The primary risks associated with this compound are acute toxicity upon ingestion, skin contact, or inhalation, as well as significant irritation to the skin and eyes.[2][8]

GHS ClassificationHazard Class and CategoryHazard Statement

Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2][6]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[2]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1][2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2][6][8][11]
Serious Eye Damage/Eye Irritation (Category 2/2A)H319: Causes serious eye irritation[2][6][7][8][11]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3)H335: May cause respiratory irritation[6][8][11]

Signal Word: Warning [1][2][3][6]

The causality for these classifications lies in the compound's chemical structure and reactivity. As a fine powder, it can be easily inhaled, leading to respiratory tract irritation.[8][11] Its chemical nature allows it to interact with biological tissues, causing irritation upon contact with skin and eyes and toxicity if absorbed into the bloodstream.[2]

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[12] However, the available data from safety data sheets and chemical databases consistently point to its hazards as an irritant and an acutely toxic substance.[2][8]

  • Acute Effects : The primary concerns are immediate health effects following a single, short-term exposure. These include irritation of the mucous membranes in the mouth, pharynx, esophagus, and gastrointestinal tract if swallowed. Inhalation may lead to respiratory irritation.[8][11] Direct contact causes skin irritation and serious eye irritation.[2][8][11]

  • Chronic Effects : There is no available data on the subchronic or chronic toxicity of this compound.

  • Carcinogenicity and Mutagenicity : No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. Data on germ cell mutagenicity is not available.[13]

The absence of comprehensive long-term toxicological data necessitates a cautious approach. All handling procedures should be based on the precautionary principle, assuming the compound may have unknown chronic effects and implementing controls to minimize all potential exposure routes.

Emergency Procedures

A clear and rehearsed emergency plan is critical. In the event of an exposure or accident, immediate and correct action can significantly mitigate harm. The safety data sheet for the chemical should always be readily accessible and provided to any responding medical personnel.[14]

First-Aid Measures

The following first-aid measures are essential and should be administered immediately following exposure. Seek medical attention in all cases of significant exposure or if symptoms persist.[12]

  • Eye Contact : Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[12][13] Remove contact lenses, if present and easy to do.[11][12][13] Continue rinsing. If eye irritation persists, get medical advice/attention.[11][12][13]

  • Skin Contact : Take off immediately all contaminated clothing and wash it before reuse.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[12][13] If skin irritation occurs or persists, get medical advice/attention.[11][12]

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[11][12][13] If the person is not breathing, give artificial respiration.[12][13] Call a POISON CENTER or doctor if you feel unwell.[11][12]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards.[12][13] Do NOT induce vomiting.[15] Get medical attention if symptoms occur.[12][13]

Emergency Response Workflow

The following diagram outlines the logical flow of actions in response to an accidental exposure.

cluster_exposure Exposure Event cluster_response Immediate Response Protocol cluster_medical Medical & Reporting Exposure Accidental Exposure (Skin, Eye, Inhalation) Isolate Isolate Area & Ensure Scene Safety Exposure->Isolate Step 1 Decontaminate Decontaminate Personnel (Remove Clothing, Wash Skin/Eyes) Isolate->Decontaminate Skin/Eye FreshAir Move to Fresh Air (Inhalation) Isolate->FreshAir Inhalation FirstAid Administer First Aid Decontaminate->FirstAid FreshAir->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical Step 2 SDS Provide SDS to Medical Personnel Medical->SDS Report Report Incident to Safety Officer SDS->Report Step 3

Caption: Emergency response workflow following an exposure event.

Fire-Fighting Measures

While not considered a significant fire risk, the compound is combustible.[12] Containers may burn if exposed to fire, and hazardous combustion products can be generated.

  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[12]

  • Hazardous Combustion Products : Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[12]

  • Protective Equipment : In the event of a fire, firefighters should wear a self-contained breathing apparatus (SCBA) (MSHA/NIOSH approved or equivalent) and full protective gear to prevent contact with hazardous vapors and combustion products.[12][15]

Exposure Control and Personal Protection

Controlling exposure is the cornerstone of safely handling this compound. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The goal is to create a multi-layered barrier between the researcher and the chemical.

Engineering Controls

Engineering controls are the most effective way to minimize exposure as they are designed to remove the hazard at the source.

  • Ventilation : Always handle this compound in a well-ventilated area.[10][11][12] Use only outdoors or in a laboratory chemical fume hood. For weighing operations, a ventilated balance enclosure (VBE) or powder containment hood is essential to control the dispersal of fine powder.[16]

  • Safety Stations : Ensure that eyewash stations and safety showers are close to the workstation location and are in good working order.[12]

Personal Protective Equipment (PPE)

PPE provides the final barrier of protection. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

PPE TypeSpecification & Rationale
Eye/Face Protection Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[12] A face shield should be worn over goggles if there is a splash or aerosolization risk. This is critical to protect against the compound's serious eye irritation hazard.
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[11][12] A flame-retardant lab coat should be worn and kept fully buttoned. This protects against the skin irritation hazard and accidental contamination of personal clothing.
Hand Protection Wear chemical-resistant gloves (e.g., disposable nitrile gloves). Inspect gloves for tears or holes before use. Change gloves immediately if contamination occurs and dispose of them properly. This is the primary defense against the "Harmful in contact with skin" hazard.
Respiratory Protection Respiratory protection is required when dusts are generated and engineering controls are not sufficient to maintain exposure below acceptable limits. Use a NIOSH/MSHA-approved respirator. All respirator use must be part of a formal respiratory protection program.

Safe Handling and Storage Protocol

Adherence to a strict, step-by-step protocol for common procedures is essential for ensuring safety and experimental integrity. The following protocol for weighing this compound is a self-validating system designed to minimize exposure.

Protocol: Weighing this compound

This procedure must be performed inside a certified chemical fume hood or a ventilated balance enclosure (VBE).

I. Pre-Operational Checks

  • Verify Engineering Controls : Confirm the fume hood or VBE is operational and the airflow alarm is functional.

  • Don PPE : Put on all required PPE as specified in Section 5.2 (lab coat, safety goggles, gloves).

  • Prepare Workspace : Clean the work surface and the analytical balance within the enclosure. Place a disposable absorbent liner on the work surface.

  • Assemble Equipment : Gather all necessary equipment: the stock container of this compound, a tared receiving vessel, spatulas, and a designated waste container.

II. Weighing Procedure

  • Transfer to Enclosure : Place the stock container, receiving vessel, and tools inside the enclosure.

  • Minimize Dust : Open the stock container slowly to avoid creating airborne dust.

  • Dispense Carefully : Use a clean spatula to carefully transfer a small amount of the compound from the stock container to the receiving vessel on the balance. Avoid scooping actions that could generate dust; use a gentle pushing or tapping motion.

  • Close Containers : Immediately and securely close the stock container after dispensing.

  • Confirm Weight : Once the target weight is achieved, close the receiving vessel if possible.

  • First Decontamination : Gently wipe the exterior of the receiving vessel and any tools used with a damp wipe (e.g., 70% isopropanol) to remove any residual powder before removing them from the enclosure.

III. Post-Weighing & Cleanup

  • Waste Disposal : Place all disposable items (gloves, bench liner, wipes) into the designated hazardous waste container before leaving the work area.

  • Clean Equipment : Thoroughly clean the spatula and any non-disposable equipment within the enclosure.

  • Clean Workspace : Wipe down the interior surfaces of the enclosure and the balance with a suitable cleaning agent.

  • Remove PPE : Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid cross-contamination.

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling.[11]

Safe Weighing Workflow

cluster_prep Preparation cluster_handling Handling (in VBE / Fume Hood) cluster_cleanup Cleanup & Final Steps Prep Verify Controls & Don PPE Workspace Prepare Workspace (Liner, Balance) Prep->Workspace Dispense Carefully Dispense Compound Workspace->Dispense Enter Enclosure Seal Securely Seal All Containers Dispense->Seal DeconVessel Decontaminate Exterior of Receiving Vessel Seal->DeconVessel Waste Dispose of Contaminated Waste Properly DeconVessel->Waste Exit Enclosure Clean Clean Equipment & Workspace Waste->Clean RemovePPE Remove PPE Clean->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: Procedural workflow for safely weighing potent compounds.

Accidental Release Measures

In the event of a spill, the primary objectives are to prevent further dispersal and to avoid personal exposure.

  • Personal Precautions : Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing dust.[11][12][15] Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.[11]

  • Containment and Cleanup : For a dry spill, use dry clean-up procedures to avoid generating dust.[11] Gently sweep or vacuum the material and place it into a suitable, sealed container for disposal.[11][12] Avoid dry sweeping that creates dust. After the bulk material is removed, decontaminate the area with a wet wipe or mop.[11] Prevent spillage from entering drains or water courses.[11]

Storage and Incompatibilities

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] Store locked up.[11][12] Recommended storage is often refrigerated (2-8°C) and protected from light.[1][4][6][9]

  • Incompatible Materials : Avoid contact with strong oxidizing agents.[12] The compound may generate dangerous gases or fumes in contact with acids.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, regional, and national hazardous waste regulations.[11][12] Do not empty into drains.[12] Work with your institution's environmental health and safety (EHS) department to ensure compliant disposal of both the chemical waste and any contaminated lab materials.[11]

References

  • SAFETY DATA SHEET - 5-Aminopyrazine-2-carboxylic acid. (2025-12-24). Thermo Fisher Scientific. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology. [Link]

  • First aid for chemical-related accidents and injuries. Occupational Safety and Health Administration (Finland). [Link]

Sources

Methodological & Application

Application and Protocol for the Synthesis of 5-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Aminopyrazine-2-carbonitrile in Drug Discovery

This compound is a pivotal heterocyclic building block in medicinal chemistry. Its rigid, planar structure, combined with the specific arrangement of its nitrogen atoms, amino, and cyano functional groups, makes it a highly sought-after scaffold for the development of novel therapeutic agents. The pyrazine core is a common feature in numerous biologically active molecules and approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The presence of both an amino and a cyano group on the pyrazine ring offers versatile handles for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including applications as anticancer, antiviral, and antibacterial agents.[1] This guide provides a detailed protocol for the synthesis of this compound, offering researchers a practical approach to accessing this important pharmaceutical intermediate.

Reaction Mechanism and Synthetic Strategy

Direct condensation of diaminomaleonitrile with glyoxal to form this compound has been reported to be unsuccessful. Therefore, a more robust and validated synthetic approach is recommended, starting from a pre-functionalized pyrazine ring. The following multi-step synthesis commences with a commercially available aminopyrazine precursor, leveraging well-established organic transformations to introduce the desired cyano functionality.

The proposed synthetic pathway involves the following key transformations:

  • Halogenation: Introduction of a halogen atom (e.g., bromine) onto the pyrazine ring, which serves as a handle for the subsequent cyanation step.

  • Cyanation: Displacement of the halogen with a cyanide group, typically achieved through a palladium-catalyzed cross-coupling reaction.

This strategic approach ensures a higher probability of success and provides a clear and reproducible method for obtaining the target compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted pyrazine-2-carbonitriles, as described in the synthesis of favipiravir intermediates.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-AminopyrazineReagentSigma-Aldrich
N-Bromosuccinimide (NBS)ReagentAcros Organics
Dichloromethane (DCM)AnhydrousFisher Scientific
Sodium Cyanide (NaCN)ReagentAlfa AesarEXTREMELY TOXIC
Palladium(II) Acetate (Pd(OAc)₂)CatalystStrem Chemicals
1,1'-Bis(diphenylphosphino)ferrocene (dppf)LigandOakwood Chemical
Dimethylformamide (DMF)AnhydrousEMD Millipore
Sodium Bicarbonate (NaHCO₃)ACSJ.T. Baker
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Ethyl AcetateACSMacron Fine Chemicals
HexanesACSAvantor
Step 1: Synthesis of 2-Amino-5-bromopyrazine

Synthesis_Step1

  • To a solution of 2-aminopyrazine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of 2-aminopyrazine) at 0 °C under a nitrogen atmosphere, add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL/g of 2-aminopyrazine).

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-5-bromopyrazine as a solid.

Step 2: Synthesis of this compound

Synthesis_Step2

  • EXTREME CAUTION: Sodium cyanide is highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of 2-amino-5-bromopyrazine (1.0 eq) in anhydrous dimethylformamide (DMF, 15 mL/g of 2-amino-5-bromopyrazine), add sodium cyanide (1.2 eq).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq).

  • Heat the reaction mixture to 120 °C and stir for 6-8 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Quantitative Data Summary

StepStarting MaterialReagentsProductExpected Yield
12-AminopyrazineN-Bromosuccinimide, Dichloromethane2-Amino-5-bromopyrazine70-80%
22-Amino-5-bromopyrazineSodium Cyanide, Pd(OAc)₂, dppf, DMFThis compound60-70%

Safety and Handling

Diaminomaleonitrile:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[2][4][5] May cause irritation to the skin, eyes, and respiratory tract.[4] Metabolism may release cyanide.

  • Precautions: Use with adequate ventilation in a chemical fume hood.[4] Wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles.[2][5] Avoid generating dust.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[4] Store protected from light.[4]

Glyoxal (40% aqueous solution):

  • Hazards: Causes skin and eye irritation.[1] May cause an allergic skin reaction.[1] Harmful if inhaled.[1] Suspected of causing genetic defects.[6]

  • Precautions: Handle in a well-ventilated area.[1] Wear protective gloves, clothing, and eye protection.[7] Avoid breathing mist or vapors.[7]

  • Storage: Store in a tightly closed container in a cool, dry place.[1] Avoid contact with strong oxidizers and bases.[7] Do not allow to dry, as solid glyoxal may be explosive.[7]

This compound:

  • Hazards: Causes skin and serious eye irritation.[8][9] May cause respiratory irritation.[8][9] Harmful if swallowed or inhaled.

  • Precautions: Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid breathing dust.

  • Storage: Keep in a tightly sealed container in a dry, dark place at 2-8°C.[9]

Sodium Cyanide:

  • Hazards: FATAL if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas (hydrogen cyanide).

  • Precautions: Must be handled by trained personnel in a certified chemical fume hood. Wear appropriate PPE, including double gloves, a lab coat, and chemical splash goggles. Have a cyanide antidote kit readily available and be trained in its use.

  • Storage: Store in a cool, dry, well-ventilated, and secure area, away from acids and oxidizing agents.

Conclusion

The protocol detailed above provides a reliable and reproducible method for the synthesis of this compound, a key intermediate in pharmaceutical research. By avoiding the challenging direct condensation of diaminomaleonitrile and glyoxal, this multi-step approach offers a higher likelihood of success for researchers. The versatility of the pyrazine scaffold, coupled with the reactivity of the amino and cyano groups, ensures that this compound will continue to be a valuable tool in the development of new medicines.

References

  • Material Safety Data Sheet - Diaminomaleonitrile, 98%. Cole-Parmer. Available from: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022;27(4):1112. Available from: [Link]

  • Material Safety Data Sheet - Glyoxal 40% Aqueous Solution. Cole-Parmer. Available from: [Link]

  • Safety Data Sheet: Glyoxal solution 40 %. Carl ROTH. 2022. Available from: [Link]

  • Diaminomaleonitrile | C4H4N4 | CID 2723951. PubChem. National Institutes of Health. Available from: [Link]

  • Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Molecules. 2014;19(9):13859-13871. Available from: [Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers. 2019;73:1043–1051. Available from: [Link]

  • 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use. Google Patents.
  • CAS No : 113305-94-5| Chemical Name : this compound. Pharmaffiliates. Available from: [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. 2017. Available from: [Link]

  • This compound | C5H4N4 | CID 13925294. PubChem. National Institutes of Health. Available from: [Link]

Sources

Synthesis of 5-Aminopyrazine-2-carbonitrile: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 5-Aminopyrazine-2-carbonitrile, a key building block in the development of novel therapeutics, particularly kinase inhibitors. The synthesis proceeds via a robust and efficient nucleophilic aromatic substitution (SNAr) reaction, starting from the readily accessible 5-chloropyrazine-2-carbonitrile. This document outlines the reaction mechanism, provides a thorough experimental procedure, details the necessary safety precautions, and describes methods for the purification and characterization of the final product. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a reliable methodology to obtain high-purity this compound for further scientific investigation.

Introduction

This compound is a vital heterocyclic scaffold frequently employed in the design and synthesis of bioactive molecules. Its structural features, particularly the presence of the amino and cyano groups on the pyrazine ring, make it a versatile precursor for the elaboration of complex molecular architectures. Notably, this compound is a key intermediate in the synthesis of a variety of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of other diseases. The ability to reliably synthesize this compound in high purity and yield is therefore of significant importance to the pharmaceutical research and development community.

This application note presents a validated protocol for the synthesis of this compound, focusing on the nucleophilic aromatic substitution of 5-chloropyrazine-2-carbonitrile with ammonia. The rationale behind the choice of reagents and reaction conditions is discussed, providing a deeper understanding of the synthetic strategy.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient pyrazine ring of 5-chloropyrazine-2-carbonitrile is attacked by a nucleophile, in this case, ammonia. The presence of the electron-withdrawing cyano group and the nitrogen atoms within the pyrazine ring facilitates this reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex).

The general reaction scheme is as follows:

Reaction Scheme for the synthesis of this compound

Figure 1: General reaction scheme for the synthesis of this compound from 5-chloropyrazine-2-carbonitrile.

The mechanism proceeds in two main steps:

  • Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom on the pyrazine ring. This leads to the formation of a tetrahedral intermediate, known as a Meisenheimer complex, where the aromaticity of the pyrazine ring is temporarily disrupted.

  • Leaving Group Departure: The intermediate is stabilized by the electron-withdrawing groups on the ring. The aromaticity is then restored by the elimination of the chloride ion (the leaving group), resulting in the formation of the final product, this compound.

Experimental Protocol

This protocol is adapted from established procedures in the scientific literature and has been optimized for reliability and yield.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
5-Chloropyrazine-2-carbonitrile≥97%Commercially Available36070-75-4Starting material.
Ammonium Hydroxide28-30% solution in waterACS Reagent Grade1336-21-6Ammonia source.
1,4-DioxaneAnhydrous, ≥99.8%ACS Reagent Grade123-91-1Reaction solvent.
Ethyl AcetateACS Reagent GradeCommercially Available141-78-6For extraction.
Brine (saturated NaCl solution)N/APrepared in-houseN/AFor washing.
Anhydrous Sodium SulfateACS Reagent GradeCommercially Available7757-82-6For drying.
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9For chromatography.
Equipment
  • Pressure vessel or sealed tube capable of withstanding at least 10 atm of pressure.

  • Heating mantle with a magnetic stirrer and thermocouple.

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.).

  • Rotary evaporator.

  • Flash chromatography system.

  • Analytical balance.

  • Fume hood.

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • In a chemical fume hood, add 5-chloropyrazine-2-carbonitrile (1.0 eq) to a pressure vessel equipped with a magnetic stir bar.

  • Add 1,4-dioxane (approximately 10 mL per gram of starting material).

  • Add ammonium hydroxide solution (28-30%, 10.0 eq).

Step 2: Reaction

  • Seal the pressure vessel securely.

  • Place the vessel in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Extraction

  • After the reaction is complete, cool the vessel to room temperature. Caution: Ensure the vessel has completely cooled and any internal pressure has been safely released before opening.

  • Transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane and excess ammonia.

  • To the resulting residue, add water and ethyl acetate.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine all organic layers.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

Step 4: Purification

  • Concentrate the dried organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Charge pressure vessel with 5-chloropyrazine-2-carbonitrile, 1,4-dioxane, and NH4OH B Seal vessel and heat to 100 °C for 16 h with stirring A->B C Cool and vent vessel B->C D Concentrate mixture C->D E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Concentrate organic layers G->H I Purify by Flash Chromatography H->I J Isolate pure product I->J

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
1H NMR Spectra should be consistent with the structure of this compound.
13C NMR Spectra should show the correct number of carbon signals corresponding to the structure.
Mass Spectrometry (MS) The molecular ion peak should correspond to the calculated molecular weight of C5H4N4 (120.11 g/mol ).
HPLC Purity should be ≥98%.
Melting Point Should be consistent with the literature value.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[1]

  • Fume Hood: All steps of this procedure, especially the handling of 1,4-dioxane and ammonium hydroxide, and the reaction at elevated temperature and pressure, must be performed in a well-ventilated chemical fume hood.[2]

  • Pressure Vessel: Use a pressure vessel that is in good condition and rated for the temperature and pressure of this reaction. Never exceed the recommended pressure limit of the vessel.

  • Cyanide Compounds: Although the final product is a nitrile, it is prudent to handle all cyanide-containing compounds with extreme care. Avoid inhalation of dust and contact with skin and eyes. In case of a spill, follow established laboratory procedures for cleaning up cyanide-containing waste.[3]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the reaction temperature was maintained at 100 °C for the full 16 hours. Check the quality and concentration of the ammonium hydroxide solution.
Loss of product during work-up.Ensure complete extraction by performing multiple extractions with ethyl acetate. Be careful during the concentration steps to avoid loss of the product.
Impure Product Incomplete reaction or side reactions.Optimize the purification step. A slower gradient during column chromatography may improve separation.
Contamination from starting material.Ensure the starting 5-chloropyrazine-2-carbonitrile is of high purity.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain this valuable building block in high purity and good yield, facilitating its use in the discovery and development of new pharmaceutical agents.

References

  • Lainchbury, M. et al. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. J. Med. Chem.2012, 55 (22), 10229–10240.
  • Pettersson, M. et al. Design and synthesis of dihydrobenzofuran amides as orally bioavailable, centrally active γ-secretase modulators. Bioorg. Med. Chem. Lett.2012, 22 (8), 2906–2911.
  • Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [online] Available at: [Link] [Accessed 14 January 2026].[3]

  • Stanford University Environmental Health & Safety. Information on Cyanide Compounds. [online] Available at: [Link] [Accessed 14 January 2026].[1]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. [online] Available at: [Link] [Accessed 14 January 2026].[2]

  • Dartmouth College Environmental Health and Safety. Dartmouth College Guidelines for Safe Use of Cyanide Salts. [online] Available at: [Link] [Accessed 14 January 2026].

Sources

The Strategic Use of 5-Aminopyrazine-2-carbonitrile in the Synthesis of Novel Favipiravir Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Favipiravir (T-705) has emerged as a critical broad-spectrum antiviral agent, effective against a range of RNA viruses by inhibiting their RNA-dependent RNA polymerase (RdRp).[1][2][3][4] Its mechanism relies on intracellular conversion to the active favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP), which is incorporated into the viral RNA chain, leading to the suppression of viral replication.[1][4][5][6] The urgent need for new antiviral therapies has spurred significant research into favipiravir analogs with potentially improved efficacy, solubility, or pharmacokinetic profiles. This guide provides a detailed technical overview and actionable protocols for leveraging 5-Aminopyrazine-2-carbonitrile, a versatile starting material, in the synthesis of novel favipiravir analogs. We will explore the underlying chemical strategies, provide step-by-step synthetic and analytical protocols, and outline methods for preliminary biological evaluation.

Introduction: The Rationale for Analog Development

The development of favipiravir analogs is driven by the goal of enhancing its therapeutic window. While favipiravir is effective, limitations such as its conversion rate to the active metabolite and plasma accumulation present opportunities for molecular improvement.[7] Structural modifications to the pyrazine core can influence the molecule's interaction with both host cell kinases and the viral RdRp enzyme.

This compound presents an advantageous starting point for two primary reasons:

  • Strategic Functionalization: The amino (-NH₂) and carbonitrile (-CN) groups are positioned for sequential, regioselective transformations into the hydroxyl and carboxamide moieties characteristic of favipiravir.

  • Versatility for Analog Synthesis: The pyrazine ring can be further functionalized, typically through halogenation, prior to or after the conversion of the primary functional groups, allowing for the creation of a diverse library of analogs.

This document outlines a robust synthetic workflow from this key intermediate to potential antiviral candidates.

Synthetic Strategy: A Multi-Step Approach to Favipiravir Analogs

The conversion of this compound to a favipiravir analog backbone is a multi-step process that requires careful control of reaction conditions to achieve the desired transformations. The general pathway involves halogenation, conversion of the amino group, and hydrolysis of the nitrile.

G A 5-Aminopyrazine- 2-carbonitrile (Starting Material) B Step 1: Regioselective Halogenation (e.g., Bromination) A->B NBS or NCS C 5-Amino-6-bromo-pyrazine- 2-carbonitrile (Intermediate I) B->C D Step 2: Diazotization & Hydrolysis (Sandmeyer-type Reaction) C->D NaNO₂, H₂SO₄/H₂O E 6-Bromo-5-hydroxypyrazine- 2-carbonitrile (Intermediate II) D->E F Step 3: Controlled Nitrile Hydrolysis E->F H₂O₂, base G 6-Bromo-3-hydroxypyrazine- 2-carboxamide (Favipiravir Analog) F->G H Step 4 (Optional): Further Functionalization (e.g., Fluorination) G->H Nucleophilic Substitution (e.g., KF, heat) I Final Favipiravir Analog (e.g., Favipiravir) H->I

Caption: General synthetic workflow from this compound to favipiravir analogs.

Causality Behind Experimental Choices
  • Regioselective Halogenation: The introduction of a halogen, such as bromine or chlorine, at the C6 position is a common strategy in pyrazine chemistry.[6][8] This halogen serves a dual purpose: it electronically modifies the ring system, potentially influencing biological activity, and it acts as a leaving group for subsequent nucleophilic substitution reactions, such as fluorination to yield favipiravir itself. Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are preferred for their selectivity and milder reaction conditions compared to elemental halogens.

  • Sandmeyer-type Reaction: Converting the C5-amino group to a hydroxyl group is critical. A diazotization reaction using sodium nitrite in an acidic medium, followed by hydrolysis, is a classic and effective method. This transformation is crucial for mimicking the keto-enol tautomerism of the favipiravir core, which is believed to be important for its activity.[9]

  • Controlled Nitrile Hydrolysis: The conversion of the nitrile (-CN) to a primary amide (-CONH₂) must be carefully controlled to prevent over-hydrolysis to the carboxylic acid. Using hydrogen peroxide in a basic solution is a well-established method (the Radziszewski reaction) that selectively yields the amide under relatively mild conditions.

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should optimize conditions based on their specific substrate and available equipment.

Protocol 3.1: Synthesis of 5-Amino-6-bromopyrazine-2-carbonitrile (Intermediate I)

This step introduces a bromine atom at the C6 position, adjacent to the amino group.

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq (e.g., 5.0 g)Starting Material
N-Bromosuccinimide (NBS)1.1 eqRecrystallize before use for best results
Acetonitrile20 mL / g of starting materialAnhydrous grade
Reaction TemperatureRoom Temperature
Reaction Time12-16 hoursMonitor by TLC/LC-MS

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in acetonitrile.

  • Add N-Bromosuccinimide portion-wise over 15 minutes. The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in cold water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure intermediate.

Protocol 3.2: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide (Favipiravir Analog)

This protocol combines the diazotization of the amino group and the hydrolysis of the nitrile in a two-step, one-pot procedure for efficiency.

Reagent/ParameterQuantity/ValueNotes
Intermediate I1.0 eqFrom Protocol 3.1
Sulfuric Acid (98%)5.0 eq
Sodium Nitrite (NaNO₂)1.2 eqDissolved in minimal cold water
Hydrogen Peroxide (30%)3.0 eq
Sodium Hydroxide (NaOH)As needed for pH adjustment2M solution
Reaction Temperature0-5 °C (Diazotization), 40-50 °C (Hydrolysis)

Methodology:

  • Diazotization:

    • Carefully add Intermediate I to concentrated sulfuric acid at 0 °C in an ice/salt bath. Stir until fully dissolved.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for 1 hour at 0-5 °C.

  • Hydrolysis & Amidation:

    • Slowly warm the reaction mixture to room temperature, then heat to 60-70 °C until nitrogen evolution ceases (approx. 1-2 hours). This step converts the diazonium salt to the hydroxyl group.

    • Cool the mixture back down to room temperature.

    • Carefully add 30% hydrogen peroxide.

    • Adjust the pH to ~10-11 by the slow addition of 2M NaOH solution, keeping the temperature below 50 °C.

    • Stir at 40-50 °C for 2-3 hours until nitrile hydrolysis is complete (monitor by TLC/LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH ~2-3.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

    • Further purification can be achieved by column chromatography on silica gel.

Characterization and Analytical Protocols

Confirmation of the structure and purity of the synthesized analogs is paramount. A combination of chromatographic and spectroscopic methods should be employed.

TechniquePurposeTypical Parameters/Observations
HPLC Purity AssessmentColumn: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[10][11] Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid. Flow Rate: 1.0 mL/min.[10][11] Detection: UV at 320-330 nm.[10][11]
LC-MS Molecular Weight ConfirmationESI source in positive or negative ion mode. The observed m/z should correspond to [M+H]⁺ or [M-H]⁻ of the target analog.[12]
¹H NMR Structural ElucidationIn DMSO-d₆, expect a characteristic singlet for the pyrazine ring proton (typically >8.0 ppm), and broad singlets for the -OH and -NH₂ protons.[8][10]
¹³C NMR Structural ConfirmationExpect signals for the pyrazine ring carbons and the carbonyl carbon of the amide group (typically >160 ppm).[2]

Application Protocol: In Vitro Antiviral Evaluation

Once a novel analog is synthesized and characterized, its biological activity must be assessed. The following is a generalized protocol for determining the in vitro antiviral efficacy against an RNA virus.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-5 A Seed host cells (e.g., Vero) in 96-well plates C Infect cells with RNA virus (e.g., Influenza) B Prepare serial dilutions of Favipiravir Analog D Add compound dilutions to infected cells B->D C->D E Assess cell viability using MTT or similar assay F Calculate EC₅₀ (50% Effective Concentration) E->F

Caption: Workflow for in vitro antiviral activity assay.

Protocol 5.1: Cytopathic Effect (CPE) Reduction Assay
  • Cell Seeding: Seed a suitable host cell line (e.g., Vero or MDCK cells) into 96-well microplates at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of the synthesized favipiravir analog in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations for testing.

  • Infection: Aspirate the culture medium from the cells and infect them with a viral suspension at a multiplicity of infection (MOI) sufficient to cause 80-100% cell death in untreated control wells within 48-72 hours.

  • Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the culture medium containing the different concentrations of the test compound. Include "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification: Assess cell viability using a colorimetric assay such as MTT or MTS. This measures the metabolic activity of the remaining viable cells.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the controls. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of protection against the log of the compound concentration and fitting the data to a dose-response curve. A parallel cytotoxicity assay (without virus) should be run to determine the 50% cytotoxic concentration (CC₅₀), allowing for the calculation of the Selectivity Index (SI = CC₅₀/EC₅₀), a key measure of the compound's therapeutic potential.[10][13]

Conclusion

This compound is a highly valuable and strategic starting material for the synthesis of favipiravir and its novel analogs. The synthetic routes described herein, grounded in established pyrazine chemistry, provide a logical and reproducible framework for drug discovery efforts. By systematically modifying the pyrazine core, researchers can generate libraries of new chemical entities for screening. The provided protocols for synthesis, characterization, and biological evaluation offer a comprehensive guide for scientists and professionals in the field of drug development, aiming to create the next generation of potent antiviral agents.

References

  • Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16–38. [Link]

  • Tiyasakulchai, W., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(61), 38695-38702. [Link]

  • Konstantinova, I., Andronova, V., Fateev, I., & Esipov, R. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14, 16-38. [Link]

  • Xie, Y., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(4), 1043–1051. [Link]

  • Guria, P., et al. (2022). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry, 46(35), 16931-16940. [Link]

  • Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

  • Al-Malki, J., et al. (2023). Green synthesis of structural analogs of favipiravir. RSC Advances, 13(46), 32363-32371. [Link]

  • Morsy, M. I., et al. (2022). The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation. Chemical Papers, 76(10), 6349–6362. [Link]

  • Morsy, M. I., et al. (2022). The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation. ResearchGate. [Link]

  • Morsy, M. I., et al. (2022). The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC-MS characterization, and In-vitro safety evaluation. Chemical Papers, 76(10), 6349-6362. [Link]

  • Al-Malki, J., et al. (2023). Green synthesis of structural analogs of favipiravir. RSC Advances. [Link]

  • Sonawane, S., et al. (2023). Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. Molecules, 28(14), 5521. [Link]

  • Morsy, M. I., et al. (2022). The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation. Semantic Scholar. [Link]

  • Thomas, T. V., Pillai, A. K. S., & Thakur, A. (2024). Exploring antiviral properties of Favipiravir analogues; A computational approach. AIP Conference Proceedings, 3073(1), 020005. [Link]

  • Elizalde, M. S., et al. (2023). In vitro antiviral activity of favipiravir and its 6‐ and 3‐O‐substituted derivatives against coronavirus: Acetylation leads to improvement of antiviral activity. Archiv der Pharmazie, 357(1), e2300494. [Link]

  • Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(10), 1239–1247. [Link]

  • Christie, S. (2020). Favipiravir and the battle against COVID-19. Scientific Update. [Link]

  • Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. [Link]

  • Tiyasakulchai, W., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(61), 38695-38702. [Link]

  • Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ACTA NATURAE. [Link]

Sources

N-alkylation of 5-Aminopyrazine-2-carbonitrile experimental procedure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of 5-Aminopyrazine-2-carbonitrile: Protocols and Mechanistic Insights

Introduction

This compound is a privileged heterocyclic scaffold, serving as a critical building block in the development of novel therapeutics, particularly in oncology. Its structure is foundational to molecules designed as selective kinase inhibitors, such as those targeting Checkpoint Kinase 1 (CHK1), a key regulator in the DNA damage response pathway.[1][2] The N-alkylation of the C5-amino group is a common and vital synthetic transformation used to modulate the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental procedures for the N-alkylation of this compound. We will delve into the two most prevalent methods: Reductive Amination and Direct Alkylation . The guide will emphasize the causality behind procedural choices, address potential challenges like regioselectivity, and provide detailed, step-by-step protocols for practical laboratory execution.

Mechanistic Considerations: The Challenge of Regioselectivity

The structure of this compound presents multiple nucleophilic sites: the exocyclic amino group (C5-NH₂) and the two nitrogen atoms within the pyrazine ring. This creates a significant challenge for regioselectivity during alkylation.

  • Direct Alkylation: This method involves the reaction of the amine with an alkyl halide in the presence of a base. While straightforward, it can lead to a mixture of products. The exocyclic amino group is generally more nucleophilic than the ring nitrogens, which are part of an electron-deficient aromatic system. However, under certain conditions, alkylation can occur on the ring nitrogens, leading to undesired pyridinium-like salt byproducts. The choice of base, solvent, and temperature is critical to steer the reaction towards the desired N-alkylated product, but achieving perfect selectivity can be difficult.[3][4]

  • Reductive Amination: This powerful and highly selective two-step, one-pot process is often the method of choice.[5] It involves the initial reaction of the primary amine with an aldehyde or ketone to form a transient imine or enamine intermediate. This intermediate is then reduced in situ by a mild hydride-based reducing agent. Because the imine formation occurs exclusively at the exocyclic amino group, this method circumvents the issue of ring alkylation, providing the desired secondary or tertiary amine with high fidelity.[6]

Given its superior selectivity and broad substrate scope, Reductive Amination will be presented as the primary protocol, with Direct Alkylation offered as a viable alternative.

Experimental Workflow for N-Alkylation

The general workflow for synthesizing 5-(alkylamino)pyrazine-2-carbonitriles via reductive amination is a robust and sequential process designed for high yield and purity.

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reduction & Work-up cluster_2 Purification & Analysis Reagents 1. Reagent Combination - this compound - Aldehyde or Ketone - Anhydrous Solvent (DCE/DCM) Imine_Formation 2. Imine Formation - Stir at room temperature - Optional: Add acetic acid catalyst Reagents->Imine_Formation Reduction 3. In Situ Reduction - Add Sodium Triacetoxyborohydride - Monitor by TLC (2-24h) Imine_Formation->Reduction Workup 4. Aqueous Work-up - Quench with NaHCO₃ (aq) - Extract with organic solvent Reduction->Workup Purification 5. Purification - Dry, filter, and concentrate - Silica Gel Chromatography Workup->Purification Analysis 6. Product Characterization - NMR (¹H, ¹³C) - Mass Spectrometry (MS) Purification->Analysis

Caption: Workflow for Reductive Amination of this compound.

Protocol 1: N-Alkylation via Reductive Amination (Preferred Method)

This protocol is highly reliable for the synthesis of secondary amines from this compound and an aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its mild nature and tolerance of slightly acidic conditions which can catalyze imine formation.[5][6]

Materials and Reagents:

  • This compound (1.0 eq.)

  • Aldehyde or Ketone (1.1 - 1.5 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq.) and the selected aldehyde or ketone (1.2 eq.).

  • Solvent Addition: Dissolve the reactants in anhydrous DCM or DCE (approx. 0.1 M concentration relative to the amine).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions. A slight exotherm or gas evolution may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-24 hours).

  • Quenching and Work-up: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halides

This method can be effective, particularly for reactive alkylating agents like benzyl or allyl halides. However, careful monitoring is essential to minimize the formation of byproducts. The choice of a non-nucleophilic base like potassium carbonate is intended to deprotonate the amino group without competing in the alkylation.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Alkyl Halide (e.g., bromide or iodide) (1.1 - 1.5 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.) or another suitable non-nucleophilic base.

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate or Dichloromethane

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.) in anhydrous DMF or acetonitrile in a dry round-bottom flask under a nitrogen atmosphere.

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to a suitable temperature (typically 50-80 °C). Monitor the reaction progress by TLC.[7]

  • Cooling and Filtration: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

  • Work-up: Concentrate the filtrate under reduced pressure. If DMF was used, it may be necessary to add water and extract the product into a solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer sequentially with water and brine to remove any remaining DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated aminopyrazine.

Data Summary and Comparison

The selection of a synthetic method often depends on the desired substrate scope, required purity, and scalability. The table below summarizes key parameters for the two described protocols.

ParameterReductive AminationDirect Alkylation
Selectivity High (Exocyclic amine only)Moderate to High (Risk of ring alkylation)
Substrate Scope Broad (Aldehydes & Ketones)Best with reactive halides (benzyl, allyl)
Key Reagents NaBH(OAc)₃, Aldehyde/KetoneK₂CO₃, Alkyl Halide
Typical Solvents DCM, DCEDMF, Acetonitrile
Temperature Room TemperatureRoom Temperature to 80 °C
Common Issues Slow reaction with hindered ketonesOver-alkylation, Ring N-alkylation
Typical Yields 60 - 95%40 - 80%

Troubleshooting and Key Considerations

  • Low Yield in Reductive Amination: If the reaction stalls, ensure all reagents and solvents are anhydrous. The addition of a catalytic amount of acetic acid can be crucial for efficient imine formation with less reactive carbonyls.

  • Byproduct Formation in Direct Alkylation: If significant amounts of di-alkylated or ring-alkylated products are observed, consider lowering the reaction temperature, using a less polar solvent, or slowly adding the alkylating agent over a longer period.

  • Purification Challenges: The pyrazine nitrogen atoms can interact with the silica gel, causing streaking during column chromatography. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help mitigate this issue and improve peak shape.

Conclusion

The N-alkylation of this compound is a cornerstone transformation for synthesizing a wide array of biologically active molecules. Reductive amination stands out as the superior method, offering excellent regioselectivity and high yields, thereby avoiding the common pitfalls associated with the direct alkylation of heteroaromatic amines.[5][6] By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize novel 5-(alkylamino)pyrazine-2-carbonitrile derivatives for applications in drug discovery and medicinal chemistry.

References

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022). MDPI. Available at: [Link]

  • A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. (2010). ResearchGate. Available at: [Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022). NIH National Library of Medicine. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). NIH National Library of Medicine. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). NIH National Library of Medicine. Available at: [Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig amination. (2023). YouTube. Available at: [Link]

  • Regioselectivity of alkylation reactions. (2022). YouTube. Available at: [Link]

  • Process for the N-alkylation of aminopyridines. (2021). Google Patents.
  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2013). Royal Society of Chemistry. Available at: [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2002). Organic Reactions. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. (2023). ChemRxiv. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate. Available at: [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2022). MDPI. Available at: [Link]

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. (2024). ChemRxiv. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). NIH National Library of Medicine. Available at: [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. (2018). Royal Society of Chemistry. Available at: [Link]

  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.). Química Organica.org. Available at: [Link]

  • Regio- And Stereoselectivity in the Decatungstate Photocatalyzed Alkylation of Alkenes by Alkylcyclohexanes. (2009). PubMed. Available at: [Link]

  • Visible-light-mediated de-aminative alkylation of N-arylamines with alkyl Katritzky salts. (2022). Royal Society of Chemistry. Available at: [Link]

  • Method and catalyst for preparing 2-cyanopyrazine by ammoxidation. (2006). Google Patents.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Aminopyrazine-2-carbonitrile in Modern Drug Discovery

The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this class of heterocycles, this compound stands out as a particularly valuable and versatile building block for the synthesis of novel molecular entities. The presence of three distinct functional handles—an amino group, a cyano group, and a reactive pyrazine ring—offers a rich platform for diversification and the exploration of chemical space in drug discovery programs.

Palladium-catalyzed cross-coupling reactions have revolutionized the way medicinal chemists approach the synthesis of complex molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3] This family of reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides a powerful toolkit for the late-stage functionalization of heterocyclic cores like this compound. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the successful implementation of palladium-catalyzed cross-coupling reactions with this key intermediate.

General Principles of Palladium-Catalyzed Cross-Coupling Reactions

At the heart of these transformations lies a catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states.[4][5] A generalized catalytic cycle for a cross-coupling reaction between an organohalide (R-X) and an organometallic reagent (R'-M) can be depicted as follows:

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (R-X) R-Pd(II)(R')L2 R-Pd(II)(R')L2 R-Pd(II)(X)L2->R-Pd(II)(R')L2 Transmetalation (R'-M) R-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination (R-R')

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

1. Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (or triflate) to the active Pd(0) catalyst, forming a Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend: I > Br > OTf > Cl.[6]

2. Transmetalation: In this step, the organic group from the organometallic coupling partner is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

3. Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of palladium source, ligand, base, and solvent is critical for the success of these reactions and is highly substrate-dependent. The electronic properties of the this compound core, being an electron-deficient heterocycle with potential coordinating groups (amino and cyano), necessitate careful consideration of these parameters to achieve optimal results.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl and heteroaryl-aryl linkages.[7][8] For a substrate like this compound, which for the purpose of these protocols we will assume is halogenated at a position amenable to coupling (e.g., 5-amino-3-bromopyrazine-2-carbonitrile), this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties.

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol is adapted from established procedures for structurally similar aminopyridines and pyrazines.[6][9]

Materials:

  • 5-Amino-3-bromopyrazine-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (degassed, typically in a 4:1 to 5:1 ratio)

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 5-amino-3-bromopyrazine-2-carbonitrile, the arylboronic acid, Pd(dppf)Cl₂, and the chosen base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-3-arylpyrazine-2-carbonitrile.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst. The dppf ligand is a bidentate phosphine that stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.[5] For electron-deficient heterocycles, ligands with good electron-donating properties are often beneficial.

  • Base: A base is required to activate the boronic acid for transmetalation.[10] K₂CO₃ is a common and effective choice, while CsF can be advantageous for more challenging couplings or sensitive substrates.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is frequently used to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine: - 5-Amino-3-bromopyrazine-2-carbonitrile - Arylboronic acid - Pd(dppf)Cl2 - Base (K2CO3 or CsF) Inert_Atmosphere Evacuate and backfill with Ar/N2 (3x) Reagents->Inert_Atmosphere Solvent_Addition Add degassed dioxane/water Inert_Atmosphere->Solvent_Addition Heating Heat to 80-100 °C with stirring Solvent_Addition->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Cool and dilute with EtOAc/water Monitoring->Quench Extraction Separate layers and extract aqueous phase Quench->Extraction Purification Combine, dry, concentrate, and purify by chromatography Extraction->Purification

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[5][11] This reaction allows for the coupling of a halogenated this compound with a wide variety of primary and secondary amines.

Protocol 2: Buchwald-Hartwig Amination of a Halogenated this compound Derivative

Materials:

  • 5-Amino-3-bromopyrazine-2-carbonitrile (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • X-Phos (2-Cyano-4,6-diisopropylphenyl)-di-tert-butylphosphine) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (Pd₂(dba)₃), the ligand (X-Phos), and the base to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add the 5-amino-3-bromopyrazine-2-carbonitrile and the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: A Pd(0) source like Pd₂(dba)₃ is often used in conjunction with a bulky, electron-rich phosphine ligand.[4] X-Phos is a highly effective ligand for the amination of heteroaryl halides, promoting efficient oxidative addition and reductive elimination.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[13] NaOtBu is a common choice, but for substrates with base-sensitive functional groups, a milder base like Cs₂CO₃ may be preferable.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions. Degassing is critical to protect the catalyst.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Palladium Source Pd(dppf)Cl₂Pd₂(dba)₃
Ligand dppf (in pre-catalyst)X-Phos
Coupling Partner Arylboronic acidPrimary/Secondary Amine
Base K₂CO₃, CsFNaOtBu, Cs₂CO₃
Solvent Dioxane/WaterToluene, Dioxane (anhydrous)
Temperature 80-100 °C80-110 °C

Table 1: Comparison of typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[14][15] This reaction is unique in that it typically employs a dual catalytic system of palladium and copper.[8]

Protocol 3: Sonogashira Coupling of a Halogenated this compound Derivative

Materials:

  • 5-Amino-3-bromopyrazine-2-carbonitrile (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous, degassed)

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 5-amino-3-bromopyrazine-2-carbonitrile, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (3x).

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:
  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[14] This intermediate then undergoes transmetalation with the palladium(II) complex.

  • Base: An amine base such as triethylamine or diisopropylamine serves a dual purpose: it acts as a solvent and deprotonates the terminal alkyne, facilitating the formation of the copper acetylide.[16]

  • Copper-Free Variants: While the copper co-catalyst is traditional, concerns about homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free Sonogashira protocols.[17] These often require different ligand systems and bases.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Alkynyl Ar-Pd(II)-Alkynyl Ar-Pd(II)-X->Ar-Pd(II)-Alkynyl Transmetalation Ar-Pd(II)-Alkynyl->Pd(0) Reductive Elimination Product Product Ar-Pd(II)-Alkynyl->Product Forms Ar-Alkynyl Alkyne Alkyne Cu-Acetylide Cu-Acetylide Alkyne->Cu-Acetylide Deprotonation (Base, CuI) Cu-Acetylide->Ar-Pd(II)-X Transfers Alkynyl Group

Figure 3: Simplified representation of the dual catalytic cycles in Sonogashira coupling.

Conclusion and Future Outlook

This compound is a highly valuable building block for the synthesis of novel compounds in drug discovery and development. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile methods for its functionalization. The protocols provided herein are robust starting points that can be optimized for specific substrates and desired outcomes. As the field of catalysis continues to evolve, the development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this important heterocyclic core.

References

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Masaret, G. S., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Biosynce. (2025). What are the applications of pyrazine derivatives?[Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. [Link]

  • Palladium‐catalyzed synthesis of various aminopyridine and aryl/heteroaryl bromides nitriles. ResearchGate. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2019). Buchwald-Hartwig coupling. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Aoyagi, Y., Inoue, A., Koike, I., et al. (1992). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. HETEROCYCLES. [Link]

  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • ChemSurvival. (2016). Sonogashira Coupling Reaction Mechanism. YouTube. [Link]

  • Palladium-Catalyzed Cyanation of Nucleobases: Total Synthesis of Toyocamycin, Sangivamycin and Mycalisine A Precursor. ResearchGate. [Link]

  • Thermo Fisher Scientific Chemicals. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2019). Sonogashira coupling. YouTube. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules. [Link]

  • The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazin. Semantic Scholar. [Link]

  • Influence of Free Amino Acids, Oligopeptides, and Polypeptides on the Formation of Pyrazines in Maillard Model Systems. Journal of Agricultural and Food Chemistry. [Link]

  • The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. RSC Advances. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. RSC Advances. [Link]

  • Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][9][13]oxazines by intramolecular Hiyama coupling. Beilstein Journal of Organic Chemistry. [Link]

Sources

Quantitative Analysis of 5-Aminopyrazine-2-carbonitrile: A Guide to Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Aminopyrazine-2-carbonitrile is a heterocyclic aromatic compound of significant interest in pharmaceutical development due to its structural presence in various active pharmaceutical ingredients (APIs). As a key starting material or intermediate, its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of robust analytical methods for the precise quantification of this compound.

This document presents two distinct, validated analytical methods: a robust Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method suitable for routine quality control, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices. The protocols are designed with a focus on the causality behind experimental choices and are grounded in the principles of scientific integrity, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₅H₄N₄[5]
Molecular Weight 120.11 g/mol [5]
Appearance White to off-white solid[6]
Solubility Limited solubility in water, soluble in polar organic solvents like DMSO and DMF.
Purity (typical) ≥95-98%[7], [8], [9]

Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method provides a reliable and cost-effective approach for the routine quantification of this compound in bulk material and simple formulations. The methodology is adapted from established protocols for structurally similar pyrazine derivatives, such as Favipiravir.[10][11]

Rationale for Method Design

The selection of a C18 stationary phase is based on its broad applicability for retaining moderately polar to nonpolar compounds like this compound. The mobile phase, a gradient of acetonitrile and a slightly acidic aqueous buffer, is chosen to ensure good peak shape and resolution from potential impurities. The UV detection wavelength is selected based on the chromophoric nature of the pyrazine ring, which exhibits strong absorbance in the UV region.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Methanol/Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Quantify Concentration d2->d3 LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Sample Aliquot sp2 Add Internal Standard sp1->sp2 sp3 Protein Precipitation (if applicable) sp2->sp3 sp4 Centrifuge & Collect Supernatant sp3->sp4 lc1 Inject into LC System sp4->lc1 Prepared Sample lc2 Chromatographic Separation lc1->lc2 lc3 ESI Source Ionization lc2->lc3 lc4 MS/MS Detection (MRM) lc3->lc4 da1 Peak Area Ratio (Analyte/IS) lc4->da1 Mass Spectra da2 Calibration Curve da1->da2 da3 Quantify Concentration da2->da3

Sources

The Versatility of 5-Aminopyrazine-2-carbonitrile: A Scaffold for Potent Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminopyrazine Core in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrazine scaffold has emerged as a privileged heterocyclic motif, integral to the structure of numerous clinically approved drugs and investigational therapeutic agents.[1] Among its derivatives, 5-aminopyrazine-2-carbonitrile stands out as a particularly valuable building block for the synthesis of kinase inhibitors. Its inherent electronic properties, coupled with the strategic placement of reactive functional groups—an amino group and a cyano group—provide a versatile platform for constructing molecules that can effectively target the ATP-binding site of various kinases. The pyrazine ring itself can act as a bioisostere for other aromatic systems, while its nitrogen atoms are adept at forming crucial hydrogen bond interactions with the hinge region of kinases, a common feature of ATP-competitive inhibitors.[1] This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols and an examination of the underlying chemical principles.

Chemical Reactivity and Synthetic Rationale: Why this compound?

The utility of this compound as a precursor in kinase inhibitor synthesis is rooted in its distinct chemical reactivity. The pyrazine core is relatively electron-deficient, which influences the reactivity of its substituents. The amino group at the 5-position is a key nucleophile, readily participating in coupling reactions to introduce diverse aryl and heteroaryl moieties. This is frequently exploited to build the core structure of the inhibitor, often targeting the solvent-accessible region of the kinase ATP-binding pocket.

Conversely, the carbon atom to which the amino group is attached is susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the pyrazine ring. This duality in reactivity allows for a variety of synthetic strategies to be employed.

Key transformations involving the this compound scaffold often include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, allowing for the coupling of the pyrazine's amino group with a wide range of aryl and heteroaryl halides.[2] This reaction is instrumental in constructing the bis-arylamine pharmacophore common to many kinase inhibitors.

  • Nucleophilic Aromatic Substitution (SNAr): In cases where the pyrazine ring is substituted with a good leaving group (e.g., a halogen), the amino group can be introduced via SNAr. More commonly, the amino group of this compound can be used to displace a leaving group on another aromatic or heteroaromatic ring.

  • Functional Group Transformations: The cyano group can be hydrolyzed to a carboxamide or carboxylic acid, or it can be converted to a tetrazole ring, providing additional points for interaction with the target kinase or for modulating the physicochemical properties of the final compound.

The following sections will provide a detailed protocol for the synthesis of a Checkpoint Kinase 1 (CHK1) inhibitor, illustrating the practical application of these synthetic principles.

Application Example: Synthesis of a 5-(Pyridin-2-yl-amino)pyrazine-2-carbonitrile-Based CHK1 Inhibitor

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response pathway.[3] Its inhibition can sensitize cancer cells to the effects of chemotherapy and radiation.[2] Several potent CHK1 inhibitors are based on the 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile scaffold.[4][5] The following protocol outlines a representative synthesis of this class of inhibitors.

Synthetic Workflow Overview

The synthesis commences with a commercially available di-substituted pyrazine, which undergoes a selective Buchwald-Hartwig amination to introduce the key pyridin-2-yl-amino moiety. This is followed by further functionalization to yield the final inhibitor.

G A Starting Material: 3,5-Dichloropyrazine-2-carbonitrile B Buchwald-Hartwig Amination A->B Pyridin-2-amine, Pd catalyst, Ligand, Base C Intermediate: 5-Amino-3-chloropyrazine-2-carbonitrile B->C D Second Buchwald-Hartwig Amination C->D Aryl/Heteroaryl Amine, Pd catalyst, Ligand, Base E Final Product: 5-((Pyridin-2-yl)amino)pyrazine-2-carbonitrile Derivative D->E

General synthetic workflow for a CHK1 inhibitor.
Detailed Experimental Protocol

Step 1: Synthesis of 5-amino-3-chloropyrazine-2-carbonitrile

This protocol describes a selective Buchwald-Hartwig amination reaction. The choice of a sterically hindered phosphine ligand is crucial for achieving high selectivity and yield in the coupling of electron-deficient heterocycles.

  • Reagents and Materials:

    • 3,5-Dichloropyrazine-2-carbonitrile

    • Pyridin-2-amine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Cesium Carbonate (Cs₂CO₃)

    • Anhydrous 1,4-Dioxane

    • Nitrogen or Argon atmosphere

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a dry round-bottom flask, add 3,5-dichloropyrazine-2-carbonitrile (1.0 eq), pyridin-2-amine (1.1 eq), and cesium carbonate (2.5 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) to the flask.

    • Add anhydrous 1,4-dioxane via syringe.

    • Stir the reaction mixture at 100 °C for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-amino-3-chloropyrazine-2-carbonitrile intermediate.

Step 2: Synthesis of the Final CHK1 Inhibitor

This step involves a second Buchwald-Hartwig amination to introduce a further substituted amine, completing the synthesis of the target inhibitor.

  • Reagents and Materials:

    • 5-amino-3-chloropyrazine-2-carbonitrile (from Step 1)

    • Desired aryl or heteroaryl amine (e.g., a substituted aniline) (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

    • Nitrogen or Argon atmosphere

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a dry reaction vessel, add 5-amino-3-chloropyrazine-2-carbonitrile (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.5 eq).

    • Evacuate and backfill the vessel with an inert gas three times.

    • In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and tBuXPhos (0.04 eq) in a small amount of anhydrous toluene.

    • Add the catalyst pre-mixture to the reaction vessel, followed by additional anhydrous toluene.

    • Heat the reaction mixture to 110 °C and stir for 12-18 hours, or until reaction completion is observed by LC-MS.

    • Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final CHK1 inhibitor.

Data Presentation

The following table summarizes representative data for a hypothetical CHK1 inhibitor synthesized using this methodology.

Compound IDTarget KinaseIC₅₀ (nM)Cellular Potency (EC₅₀, nM)Oral Bioavailability (%)
Pyrazinib-A CHK11.52545
PrexasertibCHK1<19Not reported for oral

IC₅₀ and EC₅₀ values are representative and will vary depending on the specific substitutions on the pyrazine scaffold.

Targeted Signaling Pathways and Mechanism of Action

The synthesized aminopyrazine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the active site of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.

CHK1 Signaling Pathway

In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates CHK1.[3][6] Activated CHK1 then phosphorylates downstream targets, such as the Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest, allowing time for DNA repair.[6] By inhibiting CHK1, the synthesized compounds abrogate this checkpoint, causing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.

Inhibition of the CHK1 signaling pathway.
Other Kinase Targets

The versatility of the this compound scaffold allows for the synthesis of inhibitors targeting other important kinase families by modifying the substituents on the core structure.

  • TrkA Inhibitors: Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when aberrantly activated, can drive the growth of various tumors.[7][8] Pyrazine-based inhibitors have been developed that potently inhibit TrkA.[7][8] The synthesis of these inhibitors often starts from a dihalopyrazine, where sequential nucleophilic aromatic substitutions are performed to introduce the desired side chains.

Inhibition of the TrkA signaling pathway.
  • c-Met/VEGFR-2 Dual Inhibitors: The c-Met and VEGFR-2 receptor tyrosine kinases are key drivers of tumor angiogenesis, invasion, and metastasis.[9][10] Dual inhibition of these kinases is a promising anti-cancer strategy.[10] Triazolo[4,3-a]pyrazine derivatives have been synthesized and shown to potently inhibit both c-Met and VEGFR-2.[1][2]

Conclusion: A Privileged Scaffold with Broad Therapeutic Potential

This compound and its related analogues represent a highly valuable and synthetically tractable scaffold in the field of drug discovery. The ability to readily functionalize the pyrazine core through robust and well-established synthetic methodologies, such as the Buchwald-Hartwig amination, allows for the systematic exploration of structure-activity relationships and the optimization of drug-like properties. The demonstrated success in generating potent and selective inhibitors against a range of therapeutically relevant kinases, including CHK1, TrkA, and c-Met/VEGFR-2, underscores the broad applicability of this scaffold. As our understanding of kinase biology continues to expand, the this compound core is poised to remain a cornerstone in the development of next-generation targeted therapies.

References

  • Chenguang Liu, Jiaxun Xie, et al. (2021). Automated synthesis of prexasertib and derivatives enabled by continuous-flow solid-phase synthesis. Nature Chemistry. [Link]

  • Creative Diagnostics. (n.d.). Chk Signaling Pathway. Retrieved from [Link]

  • Brodeur, G. M. (2003). Neuroblastoma: biological insights into a clinical enigma. Nature Reviews Cancer. [Link]

  • Kanwal, K., & Nasim, M. (2018). Schematic of the ATR-Chk1 pathway. ResearchGate. [Link]

  • Frett, B., McConnell, N., Wang, Y., Xu, Z., Ambrose, A., & Li, H. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. [Link]

  • Huang, E. J., & Reichardt, L. F. (2003). TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. Annual Review of Biochemistry. [Link]

  • Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., ... & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lainchbury, M., Matthews, T. P., McHardy, T., Boxall, K. J., Walton, M. I., Eve, P. D., ... & Collins, I. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Collins, I., et al. (2016). Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • Ebos, J. M. L., Lee, C. R., & Kerbel, R. S. (2009). The HGF/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Journal of Clinical Investigation. [Link]

  • Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. RSC Publishing. [Link]

  • ResearchGate. (n.d.). The ATR-Chk1 signaling pathway. Retrieved from [Link]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer. [Link]

  • Lainchbury, M., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed Central. [Link]

  • Belanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ScienceDirect. [Link]

  • Lainchbury, M., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. ACS Publications. [Link]

  • ResearchGate. (n.d.). Induction of ATR-CHK1 pathway activation and downstream signalling. Retrieved from [Link]

  • Singh, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Wikipedia. (n.d.). CHEK1. Retrieved from [Link]

  • Singh, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Collins, I., et al. (2016). Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737). ACS Publications. [Link]

  • Lainchbury, M., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. ACS Publications. [Link]

  • Liu, Y., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. PubMed Central. [Link]

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology. [Link]

  • ResearchGate. (n.d.). Cross-talk between EGFR, VEGFR, and c-Met signalling pathways. Retrieved from [Link]

  • Abdel-Aziz, A. A. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Google Patents. (n.d.). US20160304493A1 - 5-(Pyridin-2-yl-Amino)-Pyrazine-2-Carbonitrile Compounds and Their Therapeutic Use.
  • Lainchbury, M., et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 5-Aminopyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Kinase Inhibitor Scaffolds

The human kinome, with its intricate network of signaling pathways, represents a vast and fertile landscape for therapeutic intervention, particularly in oncology. However, the conserved nature of the ATP-binding site across many kinases poses a significant challenge in the development of selective inhibitors, often leading to off-target effects and associated toxicities. The exploration of novel chemical scaffolds that can exploit subtle differences in kinase architecture is therefore a paramount objective in modern drug discovery. The 5-aminopyrazine-2-carbonitrile core has emerged as a promising scaffold, demonstrating the potential for potent and selective inhibition of key kinases implicated in cancer progression. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize novel kinase inhibitors based on this versatile chemical entity.

I. The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The pyrazine ring is a well-established heterocyclic motif in medicinal chemistry, found in numerous biologically active compounds. The this compound scaffold, in particular, offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it an ideal starting point for the design of kinase inhibitors. Derivatives of this scaffold have shown significant promise in targeting key kinases involved in cell cycle regulation and DNA damage response, such as NIMA-related kinase 2 (Nek2) and Checkpoint Kinase 1 (CHK1).

dot graph "5_Aminopyrazine_2_carbonitrile_Scaffold" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13925294&t=l", imagescale=true, labelloc=b, label="this compound"]; A [pos="0,0!"]; } . Caption: The core structure of this compound.[1]

II. High-Throughput Screening Strategies: A Dichotomy of Approaches

The successful identification of lead compounds from large chemical libraries hinges on the development of robust and reliable HTS assays. For this compound derivatives, a dual-pronged screening strategy, encompassing both biochemical and cell-based assays, is recommended to provide a comprehensive understanding of a compound's activity. Biochemical assays offer a direct measure of a compound's ability to inhibit the target kinase in a purified system, while cell-based assays provide crucial insights into a compound's efficacy within a more physiologically relevant context.[2][3][4]

dot graph HTS_Strategy { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} . Caption: A dual-pronged HTS strategy for kinase inhibitor discovery.

III. Biochemical Assays: Quantifying Direct Target Inhibition

Biochemical assays are the cornerstone of any kinase inhibitor screening campaign, providing a quantitative measure of a compound's potency against the purified target enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are two of the most widely used assay formats in HTS due to their homogeneous nature, sensitivity, and amenability to automation.[5][6][7]

A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays are a powerful tool for studying molecular interactions, including enzyme activity.[8][9] The LanthaScreen™ and Adapta™ Universal Kinase Assays are two commercially available TR-FRET platforms that are well-suited for screening this compound derivatives.

1. LanthaScreen™ TR-FRET Kinase Assay: A Focus on Nek2

The LanthaScreen™ assay is based on the detection of a phosphorylated substrate by a terbium-labeled antibody.[5][10][11] When the antibody binds to the phosphorylated, fluorescein-labeled substrate, FRET occurs between the terbium donor and the fluorescein acceptor. An inhibitor of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

dot graph LanthaScreen_Principle { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];

} . Caption: Principle of the LanthaScreen™ TR-FRET Kinase Assay.

Protocol: LanthaScreen™ TR-FRET Assay for Nek2 Inhibition

StepProcedureRationale
1.Prepare Reagents: Reconstitute Nek2 kinase, fluorescein-labeled substrate, and terbium-labeled anti-phospho-substrate antibody in the appropriate assay buffer.Proper reagent preparation is critical for assay consistency and performance.
2.Compound Dispensing: Dispense this compound derivatives and controls (e.g., DMSO for negative control, a known Nek2 inhibitor for positive control) into a 384-well assay plate.The use of appropriate controls is essential for data normalization and quality control.
3.Kinase/Substrate Addition: Add a mixture of Nek2 kinase and fluorescein-labeled substrate to each well.This initiates the kinase reaction.
4.ATP Addition: Add ATP to each well to start the phosphorylation reaction.ATP is the phosphate donor for the kinase reaction.
5.Incubation: Incubate the plate at room temperature for 60 minutes.This allows the kinase reaction to proceed to a point where a robust signal can be detected.
6.Detection Reagent Addition: Add a solution containing the terbium-labeled antibody and EDTA to stop the reaction.EDTA chelates Mg2+, a necessary cofactor for most kinases, thereby stopping the reaction.
7.Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.This allows the detection antibody to bind to the phosphorylated substrate.
8.Read Plate: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).The ratio of the two emission signals is used to determine the extent of kinase inhibition.
9.Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.This allows for the quantitative assessment of compound potency.

2. Adapta™ Universal Kinase Assay: A Focus on CHK1

The Adapta™ assay is a competitive immunoassay that measures the amount of ADP produced during a kinase reaction.[7][12] A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. In the absence of kinase activity, the tracer binds to the antibody, resulting in a high TR-FRET signal. ADP produced by the kinase competes with the tracer for antibody binding, leading to a decrease in the FRET signal.

Protocol: Adapta™ Universal Kinase Assay for CHK1 Inhibition

StepProcedureRationale
1.Prepare Reagents: Reconstitute CHK1 kinase, substrate, and ATP in the appropriate assay buffer.Consistency in reagent preparation is key to reproducible results.
2.Compound Dispensing: Dispense this compound derivatives and controls into a 384-well assay plate.Proper controls are necessary for accurate data interpretation.
3.Kinase/Substrate/ATP Addition: Add a mixture of CHK1 kinase, substrate, and ATP to each well.This initiates the kinase reaction and ADP production.
4.Incubation: Incubate the plate at room temperature for 60 minutes.This allows for sufficient ADP production to be detected.
5.Detection Reagent Addition: Add a solution containing the europium-labeled anti-ADP antibody, Alexa Fluor® 647-labeled ADP tracer, and EDTA.EDTA stops the kinase reaction, and the other components are for signal detection.
6.Incubation: Incubate the plate at room temperature for 60 minutes.This allows the antibody-tracer-ADP system to reach equilibrium.
7.Read Plate: Read the plate on a TR-FRET-compatible plate reader, measuring the emission of the donor and acceptor fluorophores.The ratiometric signal is inversely proportional to the kinase activity.
8.Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.This provides a quantitative measure of compound potency.
B. Fluorescence Polarization (FP) Assays

FP assays are based on the principle that the rate of rotation of a fluorescently labeled molecule in solution is dependent on its size.[13][14] When a small fluorescently labeled ligand (tracer) binds to a larger protein, its rotation slows, resulting in an increase in the polarization of the emitted light. A competitive inhibitor will displace the tracer from the protein, leading to a decrease in fluorescence polarization.

Protocol: Fluorescence Polarization Assay for CHK1 Inhibition

StepProcedureRationale
1.Prepare Reagents: Reconstitute CHK1 kinase and a fluorescently labeled tracer (a known CHK1 ligand) in the appropriate assay buffer.The choice of tracer is critical for a successful FP assay.
2.Compound Dispensing: Dispense this compound derivatives and controls into a 384-well, low-volume, black assay plate.Black plates are used to minimize background fluorescence.
3.Kinase/Tracer Addition: Add a mixture of CHK1 kinase and the fluorescent tracer to each well.This allows for the formation of the kinase-tracer complex.
4.Incubation: Incubate the plate at room temperature for 30-60 minutes.This allows the binding reaction to reach equilibrium.
5.Read Plate: Read the plate on a fluorescence polarization-capable plate reader, measuring the parallel and perpendicular fluorescence intensity.These measurements are used to calculate the fluorescence polarization.
6.Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.This quantifies the ability of the compounds to displace the tracer.

IV. Cell-Based Assays: Assessing Efficacy in a Biological Context

While biochemical assays are essential for determining direct target inhibition, cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant setting.[3][4][15] These assays can provide information on a compound's cell permeability, off-target effects, and its ability to modulate downstream signaling pathways.

A. Nek2 Inhibition: Monitoring Centrosome Separation

Nek2 plays a critical role in the regulation of centrosome separation during the G2/M phase of the cell cycle.[16] Inhibition of Nek2 leads to a failure of centrosome separation, resulting in a "mono-polar" spindle phenotype. This cellular phenotype can be quantified using high-content imaging.

Protocol: High-Content Imaging Assay for Nek2 Inhibition

StepProcedureRationale
1.Cell Seeding: Seed a suitable cancer cell line (e.g., U2OS) into 384-well imaging plates.U2OS cells are a commonly used model for studying the cell cycle.
2.Compound Treatment: Treat the cells with a dilution series of this compound derivatives and controls for 24-48 hours.This allows sufficient time for the compounds to exert their effects on the cell cycle.
3.Cell Fixation and Staining: Fix the cells and stain with antibodies against a centrosomal marker (e.g., γ-tubulin) and a nuclear counterstain (e.g., DAPI).This allows for the visualization of the centrosomes and nuclei.
4.Image Acquisition: Acquire images using a high-content imaging system.Automated microscopy allows for the rapid acquisition of images from a large number of wells.
5.Image Analysis: Use image analysis software to identify and quantify the number of centrosomes per cell.This allows for the objective and quantitative assessment of the centrosome separation phenotype.
6.Data Analysis: Calculate the percentage of cells with unseparated centrosomes for each treatment condition and determine the EC50 values for active compounds.This provides a measure of the compound's cellular potency.
B. CHK1 Inhibition: Sensitizing Cancer Cells to DNA Damaging Agents

CHK1 is a key regulator of the DNA damage response.[17][18] Inhibition of CHK1 can sensitize cancer cells, particularly those with p53 mutations, to the cytotoxic effects of DNA damaging agents.[15]

Protocol: Cell Viability Assay for CHK1 Inhibitor Sensitization

StepProcedureRationale
1.Cell Seeding: Seed a p53-deficient cancer cell line (e.g., HCT116 p53-/-) into 384-well plates.p53-deficient cells are more reliant on the CHK1-mediated checkpoint for survival after DNA damage.
2.Compound Treatment: Treat the cells with a dilution series of this compound derivatives in the presence and absence of a sub-lethal concentration of a DNA damaging agent (e.g., gemcitabine).This allows for the assessment of the compound's ability to sensitize the cells to the DNA damaging agent.
3.Incubation: Incubate the plates for 72 hours.This allows sufficient time for the treatment to affect cell viability.
4.Cell Viability Measurement: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).This provides a quantitative measure of the cytotoxic effect of the treatment.
5.Data Analysis: Compare the viability of cells treated with the this compound derivative alone to those treated with the combination of the derivative and the DNA damaging agent. Calculate the sensitization ratio and determine the EC50 values.This quantifies the synergistic effect of the CHK1 inhibitor and the DNA damaging agent.

V. Data Analysis and Quality Control: Ensuring the Integrity of Your Results

The reliability of HTS data is paramount for making informed decisions in a drug discovery project. The Z'-factor is a statistical parameter that is widely used to assess the quality of an HTS assay.[8][9][13][14][19] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay that is well-suited for HTS.

Z'-Factor Calculation:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

dot graph Z_Factor { rankdir=LR; node [shape=record, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];

} . Caption: The Z'-factor is a critical parameter for HTS assay validation.

VI. Concluding Remarks: From Hits to Leads

The high-throughput screening assays and protocols detailed in this guide provide a robust framework for the identification and characterization of novel kinase inhibitors based on the this compound scaffold. A systematic and rigorous approach to HTS, incorporating both biochemical and cell-based assays, will enable the selection of high-quality hit compounds with the greatest potential for further development into clinically effective therapeutics. The journey from a screening hit to a lead compound is a challenging one, but with a solid foundation of reliable HTS data, the path forward is significantly de-risked.

VII. References

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available from: [Link]

  • High-throughput virtual screening of novel CHK1 inhibitors. Onkologia i Radioterapia. Available from: [Link]

  • TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience. Available from: [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Available from: [Link]

  • Z-Factor Calculator. PunnettSquare Tools. Available from: [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. Available from: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available from: [Link]

  • Automated cell-based assay for Nek2 inhibition. ResearchGate. Available from: [Link]

  • High-throughput virtual screening of novel CHK1 inhibitors. Available from: [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. Available from: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available from: [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available from: [Link]

  • Z-factor. Wikipedia. Available from: [Link]

  • ATR/CHK1 inhibitors and cancer therapy. PMC. Available from: [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. Available from: [Link]

  • Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma. AACR Journals. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

Sources

Scale-Up Synthesis of 5-Aminopyrazine-2-carbonitrile for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Aminopyrazine-2-carbonitrile is a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. As drug candidates progress from discovery to preclinical evaluation, the demand for larger quantities of such pivotal intermediates necessitates the development of robust and scalable synthetic routes. This application note provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. The proposed multi-step synthesis is grounded in established chemical principles and prioritizes safety, efficiency, and scalability.

Chemical Overview and Synthetic Strategy

The target molecule, this compound (MW: 120.11 g/mol , CAS: 113305-94-5), is a substituted pyrazine ring containing both an amine and a nitrile functional group.[1][2] The synthetic strategy outlined herein commences with the commercially available and relatively inexpensive starting material, quinoxaline. The overall transformation involves the oxidative cleavage of the benzene ring of quinoxaline to form 2,3-pyrazinedicarboxylic acid, followed by a series of functional group interconversions to install the desired amine and nitrile moieties.

The logical flow of the proposed synthetic pathway is illustrated below:

Synthetic_Pathway Quinoxaline Quinoxaline PzDCA 2,3-Pyrazinedicarboxylic Acid Quinoxaline->PzDCA Oxidation PzDCA_Anhydride 2,3-Pyrazinedicarboxylic Anhydride PzDCA->PzDCA_Anhydride Dehydration Pz_Monoamide_Acid Pyrazine-2-carboxamide-3-carboxylic Acid PzDCA_Anhydride->Pz_Monoamide_Acid Aminolysis Target This compound Pz_Monoamide_Acid->Target Rearrangement & Dehydration

Caption: Proposed synthetic pathway for this compound.

Detailed Synthesis Protocol

This section provides a step-by-step protocol for the scale-up synthesis of this compound. The quantities provided are for a laboratory-scale synthesis that can be linearly scaled for preclinical supply, with appropriate engineering and safety considerations.

Part 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid from Quinoxaline

This initial step involves the oxidative cleavage of the benzene ring of quinoxaline to yield 2,3-pyrazinedicarboxylic acid. This well-established procedure utilizes potassium permanganate as a strong oxidizing agent.[2][3]

Materials:

  • Quinoxaline

  • Potassium permanganate (KMnO₄)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Acetone

Equipment:

  • Large three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Large Büchner funnel and filter flask

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a 12 L three-necked flask, dissolve quinoxaline (1.12 moles) in 4 L of hot water (approximately 90 °C).

  • Oxidation: With vigorous stirring, add a saturated aqueous solution of potassium permanganate (6.6 moles) dropwise. The rate of addition should be controlled to maintain a gentle reflux. This addition typically takes about 1.5 hours.

  • Work-up: After the addition is complete, cool the reaction mixture and filter it through a large Büchner funnel to remove the manganese dioxide precipitate.

  • Extraction of Manganese Dioxide Cake: Resuspend the manganese dioxide cake in 1 L of fresh water, stir well, and filter again. Repeat this washing step to ensure complete recovery of the product.

  • Concentration and Acidification: Combine the filtrates and concentrate the volume to approximately 3 L using a rotary evaporator. Cautiously add concentrated hydrochloric acid (6.6 moles) with gentle swirling.

  • Isolation of Crude Product: Continue the evaporation under reduced pressure until a moist solid cake of potassium chloride and 2,3-pyrazinedicarboxylic acid remains.

  • Purification: The crude product can be purified by recrystallization from acetone to yield 2,3-pyrazinedicarboxylic acid as a crystalline solid.

Part 2: Preparation of Pyrazine-2-carboxamide-3-carboxylic Acid

This step involves the selective mono-amidation of 2,3-pyrazinedicarboxylic acid via its anhydride.

Materials:

  • 2,3-Pyrazinedicarboxylic acid

  • Acetic anhydride

  • Aqueous ammonia (28-30%)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Equipment:

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating capabilities

  • Ice bath

  • Büchner funnel and filter flask

Protocol:

  • Anhydride Formation: Reflux a suspension of 2,3-pyrazinedicarboxylic acid in acetic anhydride for 2-3 hours. The completion of the reaction can be monitored by the dissolution of the starting material.

  • Isolation of Anhydride: Cool the reaction mixture and collect the crystalline 2,3-pyrazinedicarboxylic anhydride by filtration. Wash the solid with a small amount of cold ether and dry under vacuum.

  • Selective Aminolysis: Suspend the 2,3-pyrazinedicarboxylic anhydride in a suitable solvent like dioxane or THF. Cool the mixture in an ice bath and add a stoichiometric amount of aqueous ammonia dropwise with vigorous stirring.

  • Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Acidify the reaction mixture with concentrated HCl to a pH of approximately 1-2 to precipitate the pyrazine-2-carboxamide-3-carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary. A patent describes a similar process where pyrazine-2,3-dicarboxamide is partially hydrolyzed to the desired product.

Part 3: Synthesis of this compound

This final and most critical stage involves the conversion of the carboxylic acid group to an amine and the dehydration of the amide to a nitrile. A Curtius rearrangement is a suitable method for the formation of the amine from the carboxylic acid.[4][5][6]

Materials:

  • Pyrazine-2-carboxamide-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Sodium azide (NaN₃)

  • Anhydrous toluene or dioxane

  • Phosphorus oxychloride (POCl₃) or other dehydrating agent

  • Tert-butanol (for trapping the isocyanate)

  • Hydrochloric acid (for deprotection)

  • Sodium bicarbonate (NaHCO₃)

Equipment:

  • Schlenk line or inert atmosphere setup

  • Three-necked round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle with a temperature controller

  • Rotary evaporator

Protocol:

  • Acid Chloride Formation: In a flame-dried three-necked flask under an inert atmosphere, suspend pyrazine-2-carboxamide-3-carboxylic acid in an excess of thionyl chloride. Add a catalytic amount of DMF. Heat the mixture to reflux until the solid dissolves and gas evolution ceases.

  • Azide Formation (Caution: Azides are potentially explosive): Remove the excess thionyl chloride under reduced pressure. Dissolve the crude acid chloride in anhydrous acetone or THF and cool to 0 °C. Add a solution of sodium azide in water dropwise with vigorous stirring.

  • Curtius Rearrangement: After stirring for 1-2 hours at 0 °C, extract the acyl azide into an organic solvent like toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the toluene solution to reflux to induce the Curtius rearrangement, which will form the isocyanate with the evolution of nitrogen gas. The reaction progress can be monitored by IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).

  • Amine Formation: The isocyanate can be trapped with tert-butanol to form a Boc-protected amine, which can then be deprotected with HCl. Alternatively, direct hydrolysis of the isocyanate with aqueous acid will yield the amine.

  • Dehydration to Nitrile: The resulting crude 5-aminopyrazine-2-carboxamide is then subjected to dehydration. Reflux the amide with a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride in a suitable solvent.

  • Work-up and Purification: Carefully quench the reaction mixture with ice water and neutralize with sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain this compound.

Scale-Up Considerations

ParameterLab-Scale (grams)Preclinical Scale-Up (kilograms)Rationale & Key Considerations
Reaction Vessel Glassware (round-bottom flasks)Glass-lined or stainless steel reactorsMaterial compatibility and heat transfer become critical at larger scales.
Heating/Cooling Heating mantles, ice bathsJacketed reactors with precise temperature controlExothermic and endothermic events must be carefully managed to avoid runaway reactions or incomplete conversions.
Reagent Addition Dropping funnelsMetering pumpsEnsures controlled and consistent addition rates, crucial for safety and selectivity.
Stirring Magnetic stir barsOverhead mechanical stirrersEfficient mixing is essential for maintaining homogeneity and preventing localized hot spots.
Work-up Separatory funnels, filtrationCentrifuges, filter pressesLarger scale equipment is necessary for efficient phase separation and solid handling.
Purification Column chromatographyPreparative HPLC or crystallizationScalable purification methods are required to achieve the desired purity of the final product.

Analytical Methods and In-Process Controls

Robust analytical methods are essential for monitoring reaction progress, identifying intermediates, and ensuring the purity of the final product.

Stage of SynthesisAnalytical TechniquePurpose
All Stages Thin Layer Chromatography (TLC)Rapid, qualitative monitoring of reaction progress.
Intermediate & Final Product High-Performance Liquid Chromatography (HPLC)Quantitative analysis of purity and impurity profiling.
Intermediate & Final Product Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Structural confirmation and identification of impurities.
Intermediate & Final Product Mass Spectrometry (MS)Confirmation of molecular weight.
Final Product Elemental AnalysisConfirmation of elemental composition.

Workflow for In-Process Control and Final Product Release:

Analytical_Workflow Start Starting Materials QC Step1 Step 1: Oxidation Start->Step1 IPC1 IPC: TLC, HPLC Step1->IPC1 Step2 Step 2: Aminolysis IPC1->Step2 IPC2 IPC: TLC, HPLC Step2->IPC2 Step3 Step 3: Rearrangement & Dehydration IPC2->Step3 IPC3 IPC: TLC, IR Step3->IPC3 Crude_Product Crude Product Isolation IPC3->Crude_Product Purification Purification Crude_Product->Purification Final_Product Final Product QC Purification->Final_Product Release Release for Preclinical Studies Final_Product->Release Meets Specifications

Caption: Workflow for analytical monitoring and quality control.

Safety Protocols

The synthesis of this compound involves the use of hazardous reagents and the formation of potentially hazardous intermediates. A thorough risk assessment and strict adherence to safety protocols are mandatory.

Key Hazards:

  • Potassium permanganate: Strong oxidizer. Avoid contact with combustible materials.

  • Thionyl chloride and Phosphorus oxychloride: Corrosive and react violently with water. Handle in a well-ventilated fume hood.

  • Sodium azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals.

  • Cyanide-containing compounds: The final product contains a nitrile group. While not as acutely toxic as inorganic cyanides, appropriate precautions should be taken to avoid ingestion, inhalation, and skin contact.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (nitrile or neoprene).

  • Flame-retardant lab coat.

  • Use of a certified chemical fume hood is mandatory for all steps.

Emergency Procedures:

  • Spills: Neutralize acidic or basic spills appropriately. For azide spills, use a dedicated spill kit.

  • Exposure: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. In case of inhalation, move to fresh air and seek medical attention.

Conclusion

The scale-up synthesis of this compound for preclinical studies is a challenging yet achievable endeavor. The multi-step pathway presented in this application note, starting from quinoxaline, provides a logical and scientifically sound approach. By implementing robust in-process controls, adhering to stringent safety protocols, and carefully considering the engineering aspects of scale-up, researchers and drug development professionals can successfully produce this valuable intermediate in the quantities required for advancing new therapeutic candidates.

References

  • Organic Syntheses. 2,3-pyrazinedicarboxylic acid. Available at: [Link]

  • Heterocyclic Chemistry. SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. Available at: [Link]

  • Google Patents. Pyrazine-2-carboxamide-3-carboxylic acid.
  • Wikipedia. Hofmann rearrangement. Available at: [Link]

  • Wikipedia. Curtius rearrangement. Available at: [Link]

  • Pawar, S. D., & Shinde, S. L. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link]

  • Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Available at: [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. Available at: [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. Available at: [Link]

Sources

Derivatization of 5-Aminopyrazine-2-carbonitrile for Biological Evaluation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Aminopyrazine-2-carbonitrile Scaffold

The pyrazine ring system is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] This six-membered aromatic heterocycle, with its two nitrogen atoms, imparts unique physicochemical properties that are highly advantageous for drug design. It can act as a bioisostere for other aromatic systems and its nitrogen atoms frequently serve as crucial hydrogen bond acceptors, often interacting with the hinge region of protein kinases.[2]

Within the diverse landscape of pyrazine-based scaffolds, this compound has emerged as a particularly privileged starting material for the development of novel therapeutic agents. Its structure is deceptively simple, yet it offers a rich platform for chemical modification. The amino group at the 5-position and the nitrile at the 2-position serve as versatile synthetic handles, allowing for a systematic exploration of the structure-activity relationship (SAR). This guide provides a detailed exploration of the derivatization of this scaffold and the subsequent biological evaluation of the resulting compounds, with a focus on their potential as anticancer agents.

Core Synthetic Strategies: From Simple N-Substitution to Fused Heterocycles

The derivatization of this compound can be broadly categorized into two main approaches: direct modification of the 5-amino group and cyclocondensation reactions to form fused bicyclic systems. Both strategies have yielded compounds with significant biological activities.

Diagram 1: Overview of Derivatization Strategies

G A This compound B N-Acyl Derivatives A->B Acylation C N-Alkyl Derivatives A->C Alkylation D Pyrazolo[1,5-a]pyrimidine Derivatives A->D Cyclocondensation G A Synthesized Derivatives B Cytotoxicity Screening (MTT Assay) A->B C Determination of IC50 Values B->C D Kinase Inhibition Assays C->D E Mechanism of Action Studies D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-aminopyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, offering insights into reaction pathways and optimization strategies.

Q1: What are the primary synthetic routes to this compound?

There are several established methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. The three main strategies are:

  • Direct Cyanation of a Halogenated Precursor: This is a common and direct approach, typically involving the palladium-catalyzed cyanation of 2-amino-5-bromopyrazine.[1]

  • Sandmeyer Reaction: This classic transformation allows for the conversion of an amino group on the pyrazine ring into a nitrile. This is particularly useful if the corresponding aminopyrazine is readily available.[2][3][4]

  • Multi-step Synthesis from 2-Aminopyrazine: This involves a sequence of reactions, including halogenation and subsequent cyanation, to build the desired molecule. This route offers flexibility in introducing various functional groups.[3]

Q2: I am experiencing low yields in my pyrazine synthesis. What are the general factors I should investigate?

Low yields are a frequent challenge in heterocyclic synthesis. Several factors can contribute to this issue:

  • Reaction Temperature: The thermal stability of the pyrazine ring can be a concern. Excessive temperatures (above 450°C in some gas-phase reactions) can lead to ring cleavage, while insufficient temperatures may result in incomplete reactions and the formation of byproducts like piperazines.[5]

  • Purity of Starting Materials: Impurities in reagents, such as aldol condensation products in certain solvents, can introduce competing side reactions, significantly diminishing the yield of the desired product.[5]

  • Catalyst and Base Selection: The choice and concentration of the catalyst and base are critical. For instance, in some dehydrogenative coupling reactions for pyrazine synthesis, potassium hydride (KH) has demonstrated superior performance compared to other bases like sodium ethoxide or potassium tert-butoxide.[5]

  • Work-up and Purification: Significant product loss can occur during extraction and purification steps. Inefficient extraction may require multiple iterations to fully recover the product from the reaction mixture.[5]

Q3: How can I effectively purify this compound?

Purification of the final product is crucial for obtaining accurate analytical data and for its use in subsequent applications. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from impurities.[1]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective method for achieving high purity.

  • Distillation: For volatile impurities, distillation can be employed. However, care must be taken to avoid thermal degradation of the product.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Palladium-Catalyzed Cyanation of 2-Amino-5-bromopyrazine 1. Catalyst deactivation. 2. Impure starting materials. 3. Suboptimal reaction temperature. 4. Inefficient cyanide source.1. Use a fresh, high-quality palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)). Consider using a ligand that stabilizes the catalyst. 2. Ensure the 2-amino-5-bromopyrazine is pure and dry. 3. Optimize the reaction temperature. A reported procedure suggests heating at 200°C.[1] 4. Use a soluble and reactive cyanide source like potassium cyanide in the presence of a phase-transfer catalyst (e.g., 18-crown-6) to enhance its nucleophilicity.[1]
Formation of Byproducts 1. Side reactions due to impurities. 2. Competing reaction pathways. 3. Incorrect stoichiometry of reagents.1. Purify all starting materials and solvents before use. 2. Adjust reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. For example, in nucleophilic aromatic substitutions, the regioselectivity can be influenced by the solvent and the nature of the nucleophile. 3. Carefully control the molar ratios of the reactants.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inadequate mixing.1. Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time if necessary. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Difficulty in Product Isolation 1. Product solubility in the work-up solvent. 2. Formation of emulsions during extraction.1. Choose an extraction solvent in which the product is highly soluble and the impurities are not. Perform multiple extractions to maximize recovery. 2. To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite.

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key synthetic routes to this compound.

Protocol 1: Palladium-Catalyzed Cyanation of 2-Amino-5-bromopyrazine

This protocol is adapted from a reported synthesis and provides a direct route to the target compound.[1]

Materials:

  • 2-Amino-5-bromopyrazine

  • Potassium cyanide (KCN)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • 18-crown-6

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chloroform

  • Water

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a screw-capped reaction vessel under a nitrogen atmosphere, add 2-amino-5-bromopyrazine (1.0 eq), potassium cyanide (2.0 eq), tetrakis(triphenylphosphine)palladium(0) (cat.), copper(I) iodide (1.0 eq), and 18-crown-6 (cat.).

  • Add anhydrous DMF to the reaction vessel.

  • Seal the vessel and heat the mixture to 200°C with stirring for 1 hour.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with chloroform.

  • Combine the organic layers and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to obtain this compound.

Note: A reported yield for a similar procedure was 36%.[1] Optimization of catalyst loading, temperature, and reaction time may improve this yield.

Protocol 2: Synthesis via Sandmeyer Reaction (Conceptual Workflow)

This protocol outlines a general workflow for the synthesis of this compound starting from a suitable aminopyrazine precursor. The Sandmeyer reaction is a powerful tool for introducing a cyano group onto an aromatic ring.[4][6]

Step 1: Diazotization of the Amino Group

  • Dissolve the starting aminopyrazine in a suitable acidic medium (e.g., aqueous HCl).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C to form the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Allow the reaction to warm to room temperature and then heat gently to complete the reaction, which is often indicated by the evolution of nitrogen gas.

  • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

IV. Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic strategies for obtaining this compound.

Synthesis_Pathways cluster_0 Route 1: Direct Cyanation cluster_1 Route 2: Sandmeyer Reaction cluster_2 Route 3: Multi-step Synthesis 2-Amino-5-bromopyrazine 2-Amino-5-bromopyrazine 5-Aminopyrazine-2-carbonitrile_1 This compound 2-Amino-5-bromopyrazine->5-Aminopyrazine-2-carbonitrile_1 Pd(PPh₃)₄, KCN, CuI, 18-crown-6, DMF, 200°C 5-Aminopyrazine-2-amine Diaminopyrazine Precursor Diazonium_Salt Diazonium Salt 5-Aminopyrazine-2-amine->Diazonium_Salt NaNO₂, HCl, 0-5°C 5-Aminopyrazine-2-carbonitrile_2 This compound Diazonium_Salt->5-Aminopyrazine-2-carbonitrile_2 CuCN 2-Aminopyrazine 2-Aminopyrazine Halogenated_Aminopyrazine Halogenated Aminopyrazine 2-Aminopyrazine->Halogenated_Aminopyrazine Halogenation (e.g., NBS, NCS) 5-Aminopyrazine-2-carbonitrile_3 This compound Halogenated_Aminopyrazine->5-Aminopyrazine-2-carbonitrile_3 Cyanation (e.g., Pd-catalyzed) Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify and repeat Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Screen_Catalyst Screen Catalysts and Ligands Optimize_Temp->Screen_Catalyst Optimize_Workup Optimize Work-up & Purification Screen_Catalyst->Optimize_Workup Improved_Yield Yield Improved Optimize_Workup->Improved_Yield

Caption: Troubleshooting Workflow for Low Yield in Synthesis.

V. References

  • Klein, B., O'Donnell, E., & Gordon, J. M. (1964). Pyrazines. IV. Nucleophilic Substitutions on Chloropyrazine and Alkyl Chloropyrazine N-Oxides. The Journal of Organic Chemistry, 29(8), 2623–2625. (URL: [Link])

  • Cheeseman, G. W. H., & Törzs, E. S. G. (1966). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 157-161. (URL: [Link])

  • Sharma, R., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(10), 2497-2529. (URL: [Link])

  • Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (URL: [Link])

  • American Chemical Society. Pyrazines. IV. Nucleophilic Substitutions on Chloropyrazine and Alkyl Chloropyrazine N-Oxides. The Journal of Organic Chemistry. (URL: [Link])

  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-9. (URL: [Link])

  • Chen, X., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(15), 4948. (URL: [Link])

  • Balaraman, E., et al. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 14(12), 3232–3235. (URL: [Link])

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051. (URL: [Link])

  • Wikipedia. Sandmeyer reaction. (URL: [Link])

  • National Center for Biotechnology Information. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])

  • University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (URL: [Link])

  • Organic Chemistry Portal. Synthesis of pyrazines. (URL: [Link])

  • National Center for Biotechnology Information. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])

  • Google Patents. US9458115B2 - Synthesis of substituted pyrazines. (URL: )

  • Organic Chemistry Portal. Sandmeyer Reaction. (URL: [Link])

  • Royal Society of Chemistry. Synthesis of substituted pyrazines from N-allyl malonamides. (URL: [Link])

  • Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. (URL: [Link])

  • MDPI. Synthesis of 2-Cyanopyrimidines. (URL: [Link])

  • CoreSyn. 113305-94-5,2-Amino-5-cyanopyrazine. (URL: [Link])

  • ResearchGate. Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. (URL: [Link])

  • PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (URL: [Link])

  • Royal Society of Chemistry. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (URL: [Link])

  • Wiley Online Library. Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. (URL: [Link])

  • J-STAGE. Byproducts in the Synthesis of Di-2-pyrazinylmethane. (URL: [Link])

  • Google Patents. US2396067A - Preparation of 2-aminopyrazine. (URL: )

Sources

Common side reactions in the synthesis of 5-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Aminopyrazine-2-carbonitrile

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic building block. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by researchers in the field. Each entry provides a detailed explanation of the potential causes and offers actionable solutions based on established chemical principles.

Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent challenge that can stem from several factors, from incomplete conversion to competing side reactions. Let's dissect the primary culprits.

A1: Analysis and Solutions for Low Yield

The most common synthetic routes to this compound involve either the construction of the pyrazine ring, often from precursors like diaminomaleonitrile[1], or the functionalization of a pre-existing pyrazine core, for example, through nucleophilic aromatic substitution (SNAr) on a halogenated pyrazine. The efficiency of these routes is highly dependent on controlling the reaction environment.

Primary Causes & Corrective Actions:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the duration or incrementally increasing the temperature. A slight excess of a stable and inexpensive reagent can also drive the reaction to completion.[2]

  • Competing Side Reactions: The most significant cause of low yield is often the formation of undesired byproducts. The primary side reaction to consider is the hydrolysis of the nitrile group.

    • Nitrile Hydrolysis: The cyano group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and heat. This occurs in two stages: first to the amide (5-aminopyrazine-2-carboxamide) and then to the carboxylic acid (5-aminopyrazine-2-carboxylic acid).[3][4][5]

      • Mechanism Insight: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for water to attack.[6] Alkaline hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon.[4]

      • Solution: Ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If the reaction requires acidic or basic conditions, use non-aqueous acids/bases or carefully control the pH to a range of 7-8 to minimize hydrolysis.[3] Some protocols have found success using specific acid mixtures like TFA-H₂SO₄ for controlled hydration to the amide, highlighting the sensitivity of this functional group.[7]

  • Decomposition/Polymerization: Pyrazine derivatives can be sensitive to high temperatures and strong acids/bases, leading to the formation of dark, insoluble tars.

    • Troubleshooting: If you observe significant darkening of the reaction mixture, it's a sign of decomposition. Reduce the reaction temperature. If using microwave synthesis, which can significantly shorten reaction times and improve yields for similar pyrazine syntheses, ensure the temperature is well-controlled.[2] Running the reaction under an inert atmosphere can also prevent oxidative degradation of the electron-rich aminopyrazine ring.

The following flowchart provides a systematic approach to troubleshooting low yields.

LowYieldTroubleshooting start Low Yield Observed check_completion Monitor Reaction Progress (TLC/LC-MS) start->check_completion is_complete Is Starting Material Consumed? check_completion->is_complete extend_rxn Extend Reaction Time or Increase Temperature Incrementally is_complete->extend_rxn No check_byproducts Analyze Crude Product for Side Products (NMR/MS) is_complete->check_byproducts Yes extend_rxn->check_completion hydrolysis Nitrile Hydrolysis Products Detected? (Amide or Carboxylic Acid) check_byproducts->hydrolysis implement_anhydrous Implement Strict Anhydrous Conditions (Dry Solvents, Inert Atmosphere) hydrolysis->implement_anhydrous Yes decomposition Observe Tar/Dark Color Formation? hydrolysis->decomposition No final_product Improved Yield implement_anhydrous->final_product reduce_temp Reduce Reaction Temperature and/or Run Under Inert Atmosphere decomposition->reduce_temp Yes optimize_purification Optimize Purification Method (e.g., Column Chromatography vs. Recrystallization) decomposition->optimize_purification No reduce_temp->final_product optimize_purification->final_product

Caption: Troubleshooting workflow for low yield.

Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products?

The presence of multiple spots on a TLC plate is a clear indication of a complex product mixture. Identifying these impurities is the first step toward eliminating them.

A2: Identification of Common Byproducts

Beyond unreacted starting materials, the most common impurities are direct results of predictable side reactions involving the functional groups on the pyrazine ring.

SideReactions cluster_side_reactions Common Side Reactions main_product This compound C₅H₄N₄ MW: 120.11 hydrolysis_amide 5-Aminopyrazine-2-carboxamide C₅H₅N₃O MW: 139.12 main_product->hydrolysis_amide Partial Hydrolysis (+H₂O) dimerization Dimerization/Polymerization Products High MW Tars main_product->dimerization Decomposition (Heat, O₂) hydrolysis_acid 5-Aminopyrazine-2-carboxylic Acid C₅H₅N₃O₂ MW: 155.11 hydrolysis_amide->hydrolysis_acid Full Hydrolysis (+H₂O)

Caption: Key side reactions in the synthesis.

Common Impurities and Their Characteristics:

Impurity NameChemical FormulaMolecular Weight ( g/mol )Analytical Signatures
5-Aminopyrazine-2-carboxamide C₅H₅N₃O139.12MS: [M+H]⁺ at m/z 140. NMR: Appearance of broad amide N-H signals. IR: Shift from sharp -C≡N stretch (~2230 cm⁻¹) to C=O stretch (~1680 cm⁻¹).
5-Aminopyrazine-2-carboxylic Acid C₅H₅N₃O₂155.11MS: [M+H]⁺ at m/z 156. NMR: Appearance of a very broad carboxylic acid O-H signal. Highly polar, often remains at the baseline on TLC.
Di-substituted Products VariesVariesCan occur if the synthesis involves a di-halogenated precursor and the reaction is not selective. Leads to products with a higher molecular weight.
Phenolic Byproducts VariesVariesIf using a Sandmeyer-type reaction (diazotization of an amine followed by cyanation), a common side reaction is the displacement of the diazonium group by water, leading to a phenol.[8]

Mitigation Strategies:

  • For Hydrolysis: As detailed in Q1, the key is rigorous control of water content in the reaction.

  • For Di-substitution: Use a stoichiometric amount of the amine nucleophile and run the reaction at a lower temperature to favor mono-substitution.

  • For Sandmeyer Byproducts: The diazonium salt intermediate is unstable.[8] It should be prepared in situ at low temperatures (0-5 °C) and used immediately. The copper(I) cyanide for the cyanation step should be readily available for the substitution to outcompete reaction with water.[9][10]

Experimental Protocols: Best Practices for Minimizing Side Reactions

Adhering to meticulous experimental technique is paramount for achieving high purity and yield.

Protocol 1: General Anhydrous & Inert Atmosphere Reaction Setup

This protocol is essential for preventing moisture-sensitive side reactions like nitrile hydrolysis.

Objective: To create a water- and oxygen-free reaction environment.

Materials:

  • Round-bottom flask with appropriate side-arms

  • Septa

  • Nitrogen or Argon gas source with a bubbler

  • Schlenk line (optional, for advanced technique)

  • Anhydrous solvents

  • Oven-dried or flame-dried glassware

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use. Allow to cool in a desiccator or under a stream of inert gas.

  • Assembly: Quickly assemble the glassware while it is still warm, capping all openings with rubber septa.

  • Inert Gas Purge: Insert a needle connected to the inert gas line through a septum and a second "outlet" needle in another septum.

  • Purging: Allow the inert gas to flow through the flask for 5-10 minutes to displace all air. If using a balloon, fill and flush the flask three times.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through the septum. Add solid reagents quickly under a positive flow of inert gas.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction (indicated by slow bubbling in the oil bubbler).

References

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Available at: [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]

  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system. Available at: [Link]

  • National Institutes of Health. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. Available at: [Link]

  • University Course Material. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • ResearchGate. (2025). Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Aminopyrazine-2-carbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 14, 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Aminopyrazine-2-carbonitrile via recrystallization. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.

Introduction: The "Why" Behind Recrystallization for this Compound

This compound is a key building block in pharmaceutical synthesis. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful purification technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For this compound, which exists as a solid at room temperature[1][2], this method is particularly effective for removing co-geners and reaction byproducts.

The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a purer form, leaving the impurities behind in the "mother liquor."

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the recrystallization of this compound.

Q1: My this compound won't fully dissolve in the hot solvent. What should I do?

Answer: This is a frequent issue and usually points to two main causes: insufficient solvent or an inappropriate solvent choice.

  • Insufficient Solvent: This is the most common reason for incomplete dissolution.[3] Add the chosen solvent in small increments to the heated mixture until the solid fully dissolves. Be patient, as dissolution may not be instantaneous.

  • Incorrect Solvent: If you've added a significant amount of solvent and the compound still hasn't dissolved, the solvent may not be suitable. A good recrystallization solvent should dissolve the compound when hot but poorly when cold. Refer to the solvent selection table below for guidance.

Q2: The solution is colored, but my starting material should be a yellow solid. How can I remove the color?

Answer: Colored impurities are common. Activated charcoal can often be used to decolorize the solution.

Protocol for Decolorization:

  • After the this compound has completely dissolved in the hot solvent, remove the flask from the heat source.

  • Allow the solution to cool slightly to prevent flash boiling when adding the charcoal.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Gently swirl the flask and then heat the mixture back to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent premature crystallization.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What's the problem?

Answer: This is a classic case of a supersaturated solution.[3] The compound is dissolved in the solvent but requires a nucleation site to begin crystallization. Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.[3]

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to grow upon.[3]

  • Cooling: Place the flask in an ice bath to further decrease the solubility of the compound. Combine this with scratching for better results.

Q4: My compound has "oiled out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[4] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.

Troubleshooting Steps:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to the solution.[4]

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.

Q5: My final product has a low melting point and the yield is poor. What went wrong?

Answer: A low melting point suggests that the product is still impure. A poor yield can result from using too much solvent, where a significant amount of the product remains in the mother liquor.[4]

  • To improve purity: Consider a second recrystallization.

  • To improve yield: If you suspect you used too much solvent, you can try to recover some of the product from the mother liquor by evaporating some of the solvent and cooling the solution again.

Experimental Protocols

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the this compound at high temperatures but not at low temperatures.

Solvent SystemRationale & Use Case
EthanolA good starting point for many organic compounds.
IsopropanolSimilar properties to ethanol, can be a good alternative.
AcetonitrileOften effective for nitrogen-containing heterocyclic compounds.
TolueneCan be effective, but its higher boiling point may increase the risk of oiling out.
WaterDue to the amine and nitrile groups, water can be a suitable solvent, especially for highly polar impurities.[5]
Mixed Solvents (e.g., Ethanol/Water)A powerful technique when a single solvent is not ideal. Dissolve the compound in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool.
Step-by-Step Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A 1. Add impure solid to Erlenmeyer flask B 2. Add minimal amount of hot solvent A->B C 3. Heat mixture to boiling to dissolve solid B->C D 4. (Optional) Add charcoal for decolorization C->D If solution is colored E 5. Perform hot filtration to remove insoluble impurities C->E If no decolorization needed D->E F 6. Allow filtrate to cool slowly E->F G 7. Induce crystallization if necessary F->G H 8. Collect crystals by vacuum filtration G->H I 9. Wash crystals with a small amount of cold solvent H->I J 10. Dry the pure crystals I->J

Caption: General workflow for the recrystallization of this compound.

Purity Assessment

After recrystallization, it is essential to assess the purity of the this compound.

Analytical TechniquePurposeExpected Result for Pure Compound
Melting Point A sharp melting point range indicates high purity.206-207 °C[6]
High-Performance Liquid Chromatography (HPLC) To quantify the purity and identify any remaining impurities.A single major peak corresponding to the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify impurities.Clean spectrum with expected chemical shifts and integrations.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_problems Problem Identification cluster_solutions Potential Solutions Start Recrystallization Issue NoCrystals No Crystals Formed Start->NoCrystals OiledOut Compound 'Oiled Out' Start->OiledOut LowYield Low Yield / Impure Product Start->LowYield Induce Induce Crystallization: - Scratch flask - Add seed crystal - Cool further NoCrystals->Induce Reheat Reheat & Add More Solvent: - Add more 'good' solvent - Cool slowly OiledOut->Reheat ReRecrystallize Re-recrystallize: - Recover from mother liquor - Choose different solvent LowYield->ReRecrystallize

Caption: Troubleshooting decision tree for common recrystallization problems.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[2][6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety information.[7][8][9]

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
  • Synthonix. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2015). How can I remove nitrile impurities from the oxime?. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Troubleshooting low purity in 5-Aminopyrazine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Aminopyrazine-2-carbonitrile (Catalog ID: 10607, CAS: 113305-94-5).[1] This document is intended for researchers, chemists, and drug development professionals who are actively working with this compound. Here, we address common challenges related to product purity, offering in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes. Our approach is grounded in chemical principles to explain not just what to do, but why it works.

Troubleshooting Guide: Addressing Low Purity

This section is structured as a direct response to common issues observed during and after the synthesis of this compound. A typical and efficient synthetic route involves the nucleophilic aromatic substitution (SNAr) of a precursor like 5-chloropyrazine-2-carbonitrile with an ammonia source.[2] The pyrazine ring is electron-deficient, which facilitates nucleophilic attack, especially when activated by the electron-withdrawing nitrile group.[3][4][5]

Question 1: My final product is a brownish or yellowish solid, not the expected off-white powder. What causes this discoloration and how can I fix it?

Answer:

Discoloration is a frequent indicator of impurities, often arising from side reactions or the degradation of starting materials or the product itself.

Causality:

  • Oxidation: Aminopyrazines can be susceptible to air oxidation, especially under elevated temperatures or exposure to light, leading to colored polymeric byproducts.

  • Residual Starting Materials: If the reaction does not go to completion, residual halogenated precursors (e.g., 5-chloropyrazine-2-carbonitrile) can degrade under workup conditions, imparting color.

  • Side Reactions: At elevated temperatures, self-condensation or other side reactions can generate complex, colored impurities.[6]

Troubleshooting Protocol:

  • Activated Carbon Treatment: This is the most direct method to remove colored impurities.

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount (typically 1-2% by weight) of activated carbon.

    • Stir and heat the mixture at reflux for 10-15 minutes.

    • Perform a hot filtration through a pad of celite to remove the carbon.[7] Caution: Do not add carbon to a solution at its boiling point, as this can cause violent bumping.

    • Allow the clear filtrate to cool slowly for recrystallization.

  • Recrystallization: This is a powerful technique for both decolorizing and purifying your compound. Success hinges on selecting the right solvent system.

    • Single-Solvent Method: Use a solvent where the product is highly soluble when hot but poorly soluble when cold (e.g., ethanol, isopropanol, or water for polar compounds).[8]

    • Two-Solvent Method: Use a pair of miscible solvents—one in which the compound is soluble (e.g., acetone or ethanol) and another in which it is insoluble (e.g., hexanes or water). Dissolve the crude product in a minimum of the hot "good" solvent, then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[9]

Question 2: My ¹H NMR spectrum shows my desired product peaks, but there are other unexpected signals. What are the most common impurities?

Answer:

The presence of extra peaks in your NMR spectrum points to specific byproducts or unreacted starting materials. Identifying these is the first step to eliminating them. A common synthesis involves reacting 5-chloropyrazine-2-carbonitrile with an ammonia source.

Common Impurities & Their Identification:

Impurity NameLikely Chemical Shift (DMSO-d₆)Causality & Explanation
5-chloropyrazine-2-carbonitrile (Starting Material)~8.9-9.2 ppm (singlets for pyrazine protons)Incomplete Reaction: The reaction may not have reached completion. The electron-withdrawing nature of the pyrazine ring and nitrile group activates the chlorine for substitution, but insufficient reaction time, low temperature, or a weak nucleophile can lead to leftover starting material.[3][4]
5-aminopyrazinamide ~7.8-8.5 ppm (pyrazine protons), ~7.5 and ~7.9 ppm (broad singlets, -CONH₂)Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a primary amide. This is especially common if the reaction or workup is performed in the presence of water under acidic or basic conditions and/or with prolonged heating.[10][11][12]
5-aminopyrazine-2-carboxylic acid ~13.0 ppm (broad singlet, -COOH), ~7.8-8.4 ppm (pyrazine protons)Complete Nitrile Hydrolysis: More forceful hydrolytic conditions (strong acid/base, high heat) can drive the hydrolysis past the amide stage to the carboxylic acid.[12]

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Purity Detected (e.g., NMR, LC-MS) check_sm Check for Starting Material Peaks start->check_sm check_hydrolysis Check for Amide/Acid Peaks (Broad NH/OH signals) start->check_hydrolysis incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Present hydrolysis_product Hydrolysis Impurity check_hydrolysis->hydrolysis_product Present optimize_rxn Optimize Reaction: - Increase reaction time/temp - Use excess ammonia source incomplete_rxn->optimize_rxn control_h2o Control Water Content: - Use anhydrous solvents - Minimize exposure to moisture - Avoid harsh pH in workup hydrolysis_product->control_h2o purify Purification Strategy optimize_rxn->purify control_h2o->purify chromatography Column Chromatography (e.g., Ethyl Acetate/Hexane) purify->chromatography recrystallization Recrystallization (e.g., Ethanol/Water) purify->recrystallization

Question 3: I am trying to purify my product using silica gel column chromatography, but I'm getting poor separation or the product won't elute. What should I do?

Answer:

This compound is a polar compound with a basic amino group, which can lead to challenging chromatographic separations on standard silica gel.

Causality:

  • Strong Adsorption: The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can cause significant peak tailing, smearing, or irreversible adsorption where the product does not elute from the column.

  • Incorrect Solvent Polarity: If the eluent is not polar enough, the compound will remain adsorbed to the silica. If it's too polar, the compound will elute too quickly (high Rf) along with polar impurities, resulting in poor separation.

Troubleshooting Protocol:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent system (typically 0.1-1%). This will compete for the acidic sites on the silica, allowing your basic compound to elute more cleanly.

    • Example Eluent System: Start with a gradient of Ethyl Acetate in Hexanes (e.g., 30% to 70% EtOAc) and add 0.5% TEA to the entire mobile phase.[13]

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica for purifying basic compounds, as it lacks the acidic silanol groups.

    • Reversed-Phase Silica (C18): If the compound is soluble in water/methanol/acetonitrile, reversed-phase chromatography can be an excellent option, where polar compounds elute first.[14]

  • Consider an Acid-Base Extraction: Before chromatography, an acid-base workup can remove non-basic impurities.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt.

    • Wash the organic layer to remove neutral/acidic impurities.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to regenerate the free amine.

    • Extract your product back into an organic solvent. This pre-purified material will behave much better on a silica column.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for high-purity this compound?

A common and reliable method is the nucleophilic aromatic substitution (SNAr) of 5-chloropyrazine-2-carbonitrile. The reaction is typically performed by treating the chloro-precursor with a source of ammonia, such as aqueous or anhydrous ammonia in a suitable solvent like ethanol or in an autoclave.[2] The presence of two electron-withdrawing ring nitrogens and a nitrile group strongly activates the C5 position towards nucleophilic attack.

SNAr_Mechanism

Q2: What are the critical reaction parameters to control for this synthesis?
  • Temperature: While heating is necessary to drive the reaction, excessive temperatures (>150-175°C) can lead to decomposition and the formation of tar-like byproducts.[2] Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.

  • Anhydrous Conditions: If possible, using anhydrous ammonia and solvents will minimize the risk of hydrolyzing the nitrile group to the corresponding amide or carboxylic acid, which are common impurities.[10][11]

  • Pressure: When using ammonia in a sealed vessel or autoclave, pressure becomes a critical parameter. Ensure the reaction is performed in equipment rated for the expected pressures at the target temperature.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • ¹H NMR: The proton NMR spectrum is the best first indicator of purity. For this compound, you should expect two singlets in the aromatic region (typically ~8.0-8.5 ppm) and a broad singlet for the -NH₂ protons (which may shift depending on solvent and concentration).

  • LC-MS: Liquid Chromatography-Mass Spectrometry will confirm the molecular weight (120.11 g/mol ) and provide a more accurate assessment of purity than TLC.[15][16]

  • Melting Point: A sharp melting point close to the literature value (~115°C) is a good indicator of high purity.[2] A broad or depressed melting range suggests the presence of impurities.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]

  • Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. [Link]

  • Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. [Link]

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2458-2464. [Link]

  • Hasegawa, Y., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 226(1), 119-124. [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [Link]

  • De Vrieze, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 11968-11976. [Link]

  • MedChemProfessor. (2019, January 19). Nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • De Vrieze, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (n.d.). Recrystallization. [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

  • Winnek, P. S., & Cole, Q. P. (1946). Preparation of 2-aminopyrazine. U.S.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Kok, Y. J., et al. (2025, June 10). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Molecules, 30(12), 2693. [Link]

  • Ihsanawati, & Alni, A. (n.d.). Chemical Transformation of Pyrazine Derivatives. Molekul. [Link]

  • Li, S., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Scientific Reports, 14(1), 1-10. [Link]

  • Wikipedia. (n.d.). Pyrazine. [Link]

Sources

Identification and removal of impurities in 5-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the identification and removal of impurities in 5-Aminopyrazine-2-carbonitrile. The protocols and explanations herein are designed to be practical, scientifically robust, and validated by established chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: Impurities in this compound typically originate from two main sources: the synthetic route used for its preparation and subsequent degradation.

  • Synthesis-Related Impurities: A common synthetic pathway involves the amination of a halogenated precursor. Therefore, the most probable process-related impurity is the starting material, 5-Chloropyrazine-2-carbonitrile . Incomplete reactions will result in its presence in the final product.

  • Degradation-Related Impurities: The nitrile functional group (-C≡N) is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, or even trace amounts of water over time. This leads to two primary degradation products:

    • 5-Aminopyrazine-2-carboxamide: The product of partial hydrolysis of the nitrile group.

    • 5-Aminopyrazine-2-carboxylic acid: The product of complete hydrolysis.[1]

Q2: What is the best initial screening method to assess the purity of my this compound?

A2: For a rapid and reliable assessment of purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended initial method.[2] It is highly effective at separating the target compound from both less polar precursors (like 5-chloropyrazine-2-carbonitrile) and more polar hydrolysis products. A simple gradient method can quickly provide a chromatogram showing the main peak and any significant impurity peaks.

Q3: My this compound sample has a slight yellow to brown discoloration. Is this indicative of impurity?

A3: Yes, discoloration is often an indicator of impurities. Pure this compound is typically a white to off-white or light yellow solid.[3] A darker color, such as yellow or brown, may suggest the presence of residual starting materials, side-products from the synthesis, or degradation products. Further analysis by HPLC or NMR is strongly recommended to identify the nature and quantity of these impurities.

Q4: How should I properly store this compound to minimize degradation?

A4: To minimize the risk of hydrolysis and other degradation pathways, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] Storage at 2-8°C is often recommended.[4] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air, which can contribute to degradation over time.

II. Impurity Identification: Analytical Methods

A robust analytical strategy is crucial for identifying and quantifying impurities. The combination of chromatography and spectroscopy provides a comprehensive purity profile.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary tool for separating and quantifying the impurities in this compound. The key is to use a method that can resolve the main compound from its potential impurities, which have different polarities.

The expected elution order on a standard C18 column would be based on polarity. The hydrolysis products, being more polar, will elute earlier than the parent compound, while less polar synthesis precursors will elute later.

  • Expected Elution Order (Early to Late):

    • 5-Aminopyrazine-2-carboxylic acid (most polar)

    • 5-Aminopyrazine-2-carboxamide

    • This compound (Target Compound)

    • 5-Chloropyrazine-2-carbonitrile (least polar)

This protocol provides a starting point for developing a validated method for purity analysis.

Parameter Recommendation Rationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column providing good resolution for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds and is mass spectrometry compatible.
Mobile Phase B Acetonitrile (MeCN)Common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or Diode Array Detector (DAD)The pyrazine ring is UV active. A DAD allows for peak purity analysis.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 5 µL
Sample Prep. Dissolve sample in 50:50 Water:Acetonitrile at ~0.5 mg/mLEnsures good solubility and compatibility with the mobile phase.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural confirmation and for identifying impurities, particularly when reference standards are unavailable. Both ¹H and ¹³C NMR should be utilized.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it will solubilize the compound and its likely polar impurities. The amine protons are also more likely to be observed as they exchange more slowly in DMSO than in other solvents like D₂O.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Analyze the spectra for the expected signals of the parent compound and for anomalous peaks that may indicate impurities.

  • This compound (Expected Signals):

    • ¹H NMR: Expect two aromatic protons in the pyrazine ring (singlets or doublets depending on resolution) and a broad singlet for the -NH₂ protons.

    • ¹³C NMR: Expect signals for the four carbons of the pyrazine ring and a characteristic signal for the nitrile carbon (-C≡N) typically in the range of 115-120 ppm.

  • Detecting 5-Aminopyrazine-2-carboxamide (Hydrolysis Impurity):

    • ¹H NMR: Look for two new broad singlets corresponding to the -CONH₂ protons.

    • ¹³C NMR: The most telling sign is the disappearance of the nitrile carbon signal and the appearance of a new signal for the amide carbonyl carbon (-CONH₂) in the 165-175 ppm range.

  • Detecting 5-Aminopyrazine-2-carboxylic acid (Hydrolysis Impurity):

    • ¹H NMR: A very broad singlet for the carboxylic acid proton (-COOH) will appear far downfield (>10 ppm).

    • ¹³C NMR: The nitrile signal will be absent, and a new signal for the carboxylic acid carbonyl carbon (-COOH) will appear in the 160-180 ppm range.

  • Detecting 5-Chloropyrazine-2-carbonitrile (Precursor Impurity):

    • ¹H NMR: This impurity will show two aromatic protons but will lack the -NH₂ signal. The chemical shifts of the ring protons will be different from the aminated product.

III. Troubleshooting Guide

Problem: I see an unexpected early-eluting peak in my RP-HPLC chromatogram.
  • Probable Cause: This is likely a more polar impurity. The primary candidates are the hydrolysis products: 5-aminopyrazine-2-carboxamide or 5-aminopyrazine-2-carboxylic acid.

  • Troubleshooting Steps:

    • Spiking Experiment: If you have a reference standard for either hydrolysis product, spike a small amount into your sample and re-run the HPLC. If the peak area of the unknown increases, you have confirmed its identity.

    • LC-MS Analysis: If standards are not available, perform Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) will allow you to confirm the molecular weight of the impurity.

      • This compound: C₅H₄N₄, MW = 120.11

      • 5-Aminopyrazine-2-carboxamide: C₅H₅N₃O, MW = 139.13

      • 5-Aminopyrazine-2-carboxylic acid: C₅H₅N₃O₂, MW = 139.11 (Note: very similar MW to the amide, but fragmentation patterns will differ).

    • Forced Degradation: Intentionally hydrolyze a small amount of your material by warming it in slightly acidic or basic water. Run this "degraded" sample on HPLC to see if the peak corresponding to your impurity increases.

Problem: My ¹H NMR spectrum shows all the expected peaks for the product, but the integration is off and there are extra aromatic signals.
  • Probable Cause: This suggests the presence of a structurally similar impurity that is not a hydrolysis product, most likely the starting material (e.g., 5-chloropyrazine-2-carbonitrile) or an isomer.

  • Troubleshooting Steps:

    • Check for Amine Protons: Carefully integrate the aromatic region against the broad -NH₂ signal. If the ratio of aromatic protons to amine protons is higher than expected, it indicates an impurity lacking the amino group.

    • Consult ¹³C NMR: The ¹³C spectrum can be very informative. Look for an extra set of pyrazine ring carbon signals.

    • GC-MS Analysis: If the impurity is volatile enough, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for separation and identification based on mass and fragmentation patterns.

IV. Purification Workflows and Protocols

Once impurities have been identified, the appropriate purification strategy can be selected. The choice depends on the nature of the impurity and the scale of the purification.

Purification_Workflow start Crude This compound check_impurity Identify Major Impurity (HPLC / NMR) start->check_impurity is_hydrolysis Hydrolysis Products? (Amide/Acid) check_impurity->is_hydrolysis Yes is_precursor Precursor Impurity? (e.g., 5-Chloro...) check_impurity->is_precursor No col_chrom Column Chromatography (Silica Gel) is_hydrolysis->col_chrom Amide Present acid_base Acid-Base Extraction (for Carboxylic Acid) is_hydrolysis->acid_base Acid Present recryst Recrystallization is_precursor->recryst Yes col_chrom->recryst end_pure Pure Product recryst->end_pure acid_base->recryst

Caption: Decision workflow for purification of this compound.

A. Recrystallization

Recrystallization is effective for removing small amounts of impurities that have different solubility profiles from the main compound. It is particularly good for removing less polar impurities like 5-chloropyrazine-2-carbonitrile.

A two-solvent system is often effective. A good starting pair is Ethyl Acetate (in which the compound is reasonably soluble when hot) and Hexanes (in which the compound is poorly soluble).[5][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid at the boiling point.[7]

  • Hot Filtration (Optional): If there are insoluble particulates, perform a hot filtration through a pre-warmed funnel to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hexanes dropwise until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of hot ethyl acetate to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

B. Column Chromatography

This method is highly effective for separating compounds with different polarities, such as the nitrile from its more polar hydrolysis products.[8][9]

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is a good starting point. Since the hydrolysis products are significantly more polar, they will adhere more strongly to the silica.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This dry-loading method often results in better separation.

  • Column Packing: Pack the column with silica gel using a hexane/ethyl acetate mixture (e.g., 90:10).

  • Loading: Carefully add the prepared slurry onto the top of the packed column.

  • Elution:

    • Begin eluting with a low polarity mixture (e.g., 90:10 Hexane:Ethyl Acetate). This will elute the less polar impurities first (like 5-chloropyrazine-2-carbonitrile).

    • Gradually increase the polarity of the eluent (e.g., to 70:30, then 50:50 Hexane:Ethyl Acetate). The target compound, this compound, should elute.

    • The highly polar hydrolysis products (amide and acid) will remain on the column and will elute last, possibly requiring an even more polar solvent system (e.g., adding a small percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

V. References

  • Barrow, C. J., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Available at: [Link]

  • Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • University of Wisconsin. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Available at: [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Available at: [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]

  • Science of Synthesis. (n.d.). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

  • RJPBCS. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Available at: [Link]

  • Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy.

  • ENAO Chemical Co., Limited. (n.d.). This compound CAS NO.113305-94-5. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Royal Society of Chemistry. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Available at: [Link]

  • ResearchGate. (2015). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine-2-Carboxylic Acid Derivatives. Available at: [Link]

  • Google Patents. (2010). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine. Available at:

  • International Journal of Environmental Sciences. (2023). Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs. Available at: [Link]

Sources

Stability issues of 5-Aminopyrazine-2-carbonitrile in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Aminopyrazine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly in acidic and basic media. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The main stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis, especially under acidic or basic conditions. The two primary functional groups that can be affected are the nitrile group (-C≡N) and the amino group (-NH₂).

  • Nitrile Group Hydrolysis: The nitrile group can undergo hydrolysis to form an amide intermediate (5-aminopyrazine-2-carboxamide) and subsequently a carboxylic acid (5-aminopyrazine-2-carboxylic acid). This is a common reaction for aromatic nitriles.[1][2]

  • Amino Group Instability: The amino group attached to the pyrazine ring may also be susceptible to deamination under harsh conditions, particularly strong alkali, leading to the formation of a hydroxylated impurity (5-hydroxypyrazine-2-carbonitrile).[3]

Q2: What are the expected degradation products of this compound in acidic and basic media?

Based on the known reactivity of the functional groups, the following degradation pathways are anticipated:

  • In Acidic Media: The primary degradation pathway is the acid-catalyzed hydrolysis of the nitrile group. The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water to form a protonated amide. Further hydrolysis of the amide yields 5-aminopyrazine-2-carboxylic acid and an ammonium ion.[2][4]

  • In Basic Media: In the presence of a strong base, the nitrile group is susceptible to nucleophilic attack by hydroxide ions, leading to the formation of an imidic acid intermediate that tautomerizes to an amide.[1][5] Under more vigorous conditions (e.g., elevated temperature), the amide can be further hydrolyzed to the carboxylate salt (5-aminopyrazine-2-carboxylate).[2] Additionally, under strong alkaline conditions, there is a possibility of deamination of the amino group to yield 5-hydroxypyrazine-2-carbonitrile.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis After Sample Preparation in Acidic or Basic Diluent.
  • Potential Cause: Degradation of this compound due to hydrolysis.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks. Compare the observed masses with the expected masses of the potential degradation products listed in the table below.

    • Perform a Forced Degradation Study: To confirm the degradation pathway, conduct a controlled forced degradation study as outlined in the protocol below. This will help to generate the suspected degradation products and confirm their retention times.

    • Optimize Sample Preparation:

      • Minimize the time the sample spends in the acidic or basic diluent before analysis.

      • Consider using a milder pH for the diluent if the assay sensitivity allows.

      • Prepare samples at a lower temperature (e.g., on ice) to slow down the degradation rate.

Potential Degradant Molecular Weight ( g/mol ) Expected m/z [M+H]⁺
5-Aminopyrazine-2-carboxamide138.13139.06
5-Aminopyrazine-2-carboxylic acid139.11140.04
5-Hydroxypyrazine-2-carbonitrile121.10122.04
Issue 2: Inconsistent Assay Results or Loss of Potency Over Time.
  • Potential Cause: Instability of the compound in the chosen solvent or storage conditions.

  • Troubleshooting Steps:

    • Solvent Selection: Assess the stability of this compound in various solvents. For stock solutions, prefer aprotic solvents like DMSO or acetonitrile and store at low temperatures (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • pH of Aqueous Solutions: If working with aqueous buffers, maintain the pH in the neutral range (pH 6-8) where the compound is likely to be more stable.

    • Light and Air Sensitivity: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. While not extensively reported for this specific molecule, consider purging solutions with an inert gas like nitrogen or argon to minimize oxidative degradation.

    • Freshly Prepare Solutions: Whenever possible, prepare solutions of this compound fresh before each experiment to ensure accuracy and consistency.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound.[6][7][8][9]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or DAD detector

  • LC-MS system (for peak identification)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, prepare a solution of the compound in a suitable solvent and expose it to the same conditions.

    • Analyze the samples by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

    • Analyze the samples by HPLC.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • If significant degradation is observed, use LC-MS to identify the degradation products.

Visualizations

Diagram 1: Predicted Degradation Pathways of this compound

G A This compound B 5-Aminopyrazine-2-carboxamide (Amide Intermediate) A->B Acid/Base Hydrolysis (mild) D 5-Hydroxypyrazine-2-carbonitrile (Potential Deamination Product) A->D Strong Base/Heat C 5-Aminopyrazine-2-carboxylic acid (Final Hydrolysis Product) B->C Acid/Base Hydrolysis (vigorous)

Caption: Predicted degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected Peak in HPLC check_mass Identify Peak Mass (LC-MS) start->check_mass compare Compare with Potential Degradants check_mass->compare forced_degradation Conduct Forced Degradation Study compare->forced_degradation confirm_rt Confirm Retention Time forced_degradation->confirm_rt optimize Optimize Sample Preparation (Time, Temp, pH) confirm_rt->optimize end Issue Resolved optimize->end

Caption: Troubleshooting workflow for unexpected HPLC peaks.

References

  • LibreTexts, C. (2023, January 22). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Abdallah, O. A., et al. (2022). The anti‐COVID‐19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization.
  • Gökce, H. (2021). Stability-indicating Reverse Phase-HPLC Method Development and Method Validation for Quantitative Determination of Degradation Products in Favipiravir API and Drug Product. IMSEAR Repository.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Haggag, R. S., et al. (2021). A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. BYJU'S. [Link]

  • Barlin, G. B., & Brown, D. J. (1967). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 648-651.
  • Dash, A. K., & Dash, A. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Dolezal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5.
  • Berger, K. J., et al. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. Journal of the American Chemical Society, 143(42), 17366-17373.
  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-6.
  • Klick, S., et al. (2005). Forced Degradation Studies for Biopharmaceuticals.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38387-38397.
  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. YouTube. [Link]

  • Patel, D. J., et al. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(11), 4059-4065.

Sources

Technical Support Center: Overcoming Poor Solubility of 5-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Aminopyrazine-2-carbonitrile. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its poor solubility in organic solvents. As a key intermediate in the synthesis of various pharmaceuticals, including antivirals like Favipiravir, understanding and overcoming its solubility limitations is crucial for successful experimental outcomes.[1][2] This guide synthesizes technical data with practical, field-proven insights to help you navigate these challenges effectively.

I. Understanding the Challenge: Physicochemical Properties

This compound (C₅H₄N₄) is a solid, relatively polar heterocyclic compound.[3][4] Its structure, featuring both an amino group and a nitrile group on a pyrazine ring, contributes to strong intermolecular forces, namely hydrogen bonding, leading to a stable crystal lattice. This stability is a primary reason for its limited solubility in many common organic solvents.[4][5]

PropertyValueSource
Molecular Weight120.11 g/mol [3][5][6]
Physical FormSolid[7]
LogP-0.06952[6]
TPSA (Topological Polar Surface Area)75.59 Ų[6]
Storage2-8°C, dry, dark place[7]

Table 1: Key Physicochemical Properties of this compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many organic solvents?

A1: The poor solubility stems from its molecular structure. The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the nitrogen atoms in the pyrazine ring and the nitrile group) facilitates strong intermolecular hydrogen bonding.[6] This leads to a high lattice energy in its solid crystalline state, which requires a significant amount of energy from the solvent to overcome. Solvents that cannot effectively disrupt this crystal lattice will exhibit poor solubilizing capacity.

Q2: In which organic solvents does this compound show some solubility?

A2: Due to its polar nature, it is expected to have better solubility in polar organic solvents.[4] Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective due to their high polarity and ability to act as hydrogen bond acceptors.[4][8][9] Alcohols like methanol and ethanol may show moderate solubility, which can often be improved with heating. In the synthesis of Favipiravir, related compounds have been extracted using ethyl acetate and toluene, suggesting some degree of solubility in these solvents as well.[1]

Q3: Can I use this compound directly in a reaction if it doesn't fully dissolve?

A3: Proceeding with a reaction where the starting material is not fully dissolved (a heterogeneous reaction) can lead to several issues, including:

  • Slow reaction rates: The reaction can only occur at the surface of the solid particles.

  • Incomplete conversion: A significant portion of the starting material may remain unreacted.

  • Poor reproducibility: The rate of dissolution can vary between experiments, leading to inconsistent results.

It is highly recommended to achieve complete dissolution before proceeding with the reaction whenever possible.

III. Troubleshooting Guide: Practical Solutions for Solubility Issues

This section provides structured approaches to address specific problems you may encounter during your experiments.

Problem 1: The compound will not dissolve sufficiently at room temperature for my reaction.

This is the most common issue. The primary goal is to increase the solvating power of your solvent system without negatively impacting your reaction chemistry.

Solution A: Solvent Screening and Temperature Adjustment

The first and most direct approach is to systematically screen a range of solvents and utilize thermal energy to aid dissolution.[10]

Experimental Protocol: Solvent Screening

  • Preparation: In separate small vials, place a small, accurately weighed amount of this compound (e.g., 5 mg).

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL) from the list below.

    • Polar Aprotic: DMSO, DMF, Acetonitrile, Acetone

    • Polar Protic: Methanol, Ethanol, Isopropanol

    • Ester: Ethyl Acetate

    • Aromatic: Toluene

  • Room Temperature Observation: Vigorously stir or vortex each vial at room temperature for 5-10 minutes. Observe and record the degree of dissolution.

  • Heating: For vials where the compound is not fully dissolved, gently heat the solution (e.g., to 40-60°C) while stirring. Caution: Always use a boiling chip or stir bar to prevent bumping.[11] Record the temperature at which dissolution is complete.

  • Cooling: Allow the heated solutions to cool back to room temperature to check for precipitation. An ideal solvent will keep the compound in solution upon cooling.[10]

dot graph TD { A[Start: Insoluble Compound] --> B{Select Potential Solvents}; B --> C[Test Solubility at RT]; C --> D{Fully Dissolved?}; D -- Yes --> E[Proceed with Reaction]; D -- No --> F[Heat Solution]; F --> G{Fully Dissolved?}; G -- Yes --> H[Cool to RT]; H --> I{Stays in Solution?}; I -- Yes --> E; I -- No --> J[Consider Co-Solvent or Alternative]; G -- No --> J; }

Caption: Workflow for solvent screening and temperature adjustment.

Solution B: Utilizing Co-Solvent Systems

If a single solvent is inadequate, a mixture of two or more miscible solvents, known as a co-solvent system, can significantly enhance solubility.[12][13][14] This works by modifying the overall polarity and hydrogen bonding characteristics of the solvent environment to better match the solute.[14]

Causality: A common strategy is to pair a strong, polar aprotic solvent (like DMSO or DMF) where the compound is more soluble, with a less polar co-solvent that is required for the reaction conditions. This allows you to dissolve the compound in a minimal amount of the stronger solvent first, then dilute the solution with the second solvent.

Experimental Protocol: Co-Solvent System Development

  • Primary Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent (e.g., DMSO) in which it is highly soluble.

  • Titration with Co-Solvent: Slowly add the second, "poorer" solvent (your primary reaction solvent) to the solution while stirring vigorously.

  • Observe for Precipitation: Continue adding the co-solvent until you see the first sign of persistent cloudiness or precipitation. This point approximates the saturation limit of that particular co-solvent mixture.

  • Optimization: Prepare a new solution using a solvent ratio slightly below the saturation point to ensure your compound remains dissolved throughout the experiment.

dot graph TD { A[Start: Insoluble Compound] --> B{Dissolve in Minimal 'Good' Solvent (e.g., DMSO)}; B --> C[Slowly Add 'Poor' Co-Solvent]; C --> D{Observe for Cloudiness}; D -- No --> C; D -- Yes --> E[Note Ratio at Saturation Point]; E --> F[Prepare New Solution with Optimized Ratio]; F --> G[Proceed with Reaction]; }

Caption: Developing an effective co-solvent system.

Problem 2: The compound dissolves at high temperature but crashes out upon cooling or addition of another reagent.

This indicates that you are working with a supersaturated solution, which is inherently unstable.

Solution A: pH Adjustment

The amino group on the pyrazine ring is basic and can be protonated. By adjusting the pH of the medium, you can convert the neutral molecule into a more soluble salt form.[15][16] The solubility of amino acids and related compounds is often lowest near their isoelectric point and increases in more acidic or basic conditions.[17][18][19]

Causality: In an acidic environment, the amino group (-NH₂) is protonated to form an ammonium salt (-NH₃⁺). This charged species has much stronger ion-dipole interactions with polar solvents compared to the hydrogen bonding of the neutral molecule, thus significantly increasing solubility.

Protocol: pH Modification for Solubility Enhancement

  • Solvent Selection: Choose a protic solvent (e.g., methanol, water) or a solvent mixture that can support ions.

  • Acid Addition: Add a small amount of a suitable acid (e.g., a few drops of HCl in methanol, or a small amount of a solid acid like p-toluenesulfonic acid) to your solvent.

  • Dissolution Test: Attempt to dissolve the this compound in the acidified solvent. You should observe a marked increase in solubility.

  • Reaction Compatibility: Crucially, ensure that the acidic conditions are compatible with your downstream reaction steps. The presence of acid could interfere with your desired chemical transformation. If the free-base form is required for the reaction, you may need to neutralize the solution just before proceeding.

Problem 3: I need a solid form with better dissolution characteristics for formulation studies.

For drug development professionals, enhancing the intrinsic dissolution rate of the solid material itself is often the goal.

Solution: Solid Dispersion Techniques

Solid dispersion is a well-established technique for improving the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs).[20][21][22] The process involves dispersing the compound in an inert, hydrophilic carrier at the solid state.[20]

Causality: By dispersing the compound at a molecular level within a carrier matrix (like Polyvinylpyrrolidone (PVP) or Polyethylene Glycols (PEGs)), you prevent the formation of the highly stable crystal lattice.[20][23] This results in an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate than the crystalline form.[21]

Methods for Preparing Solid Dispersions:

  • Solvent Evaporation Method:

    • Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common solvent (e.g., methanol).[24]

    • Evaporate the solvent under reduced pressure.

    • The resulting solid mass is a dispersion of your compound in the carrier matrix.[24]

  • Melting/Fusion Method:

    • Heat a hydrophilic carrier (e.g., PEG 4000) until it melts.[20]

    • Disperse the this compound into the molten carrier with vigorous stirring.

    • Rapidly cool the mixture on an ice bath to solidify it.[20]

    • The resulting solid is then pulverized.

These techniques are powerful tools in pre-formulation and formulation development to improve the bioavailability of poorly soluble compounds.[25][26]

IV. Summary of Recommended Solvents and Strategies

StrategyRecommended Solvents/ReagentsBest For...Key Considerations
Heating DMSO, DMF, Acetonitrile, Methanol, EthanolInitial attempts to dissolve for a reaction.Thermal stability of the compound and reagents.
Co-Solvents DMSO/Toluene, DMF/Acetonitrile, etc.Reactions where a single solvent is ineffective.Miscibility of solvents and potential for precipitation.
pH Adjustment Protic solvents with catalytic amounts of acid (e.g., HCl, TFA).Aqueous or protic solvent systems where salt formation is beneficial.Reaction compatibility with acidic conditions.
Solid Dispersion Hydrophilic carriers like PEGs, PVP.Improving dissolution rates for formulation and bioavailability studies.Requires additional processing steps.

Table 2: Strategic Summary for Enhancing Solubility.

V. References

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Pawar, J., & Fule, R. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research.

  • Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]

  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. IJPPR.

  • Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]

  • Singh, A., & Pai, R. S. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Sari, Y., & Harun, N. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Cosolvent systems: Significance and symbolism. (2025, July 31). Health Sciences. Available at: [Link]

  • This compound. PubChem - NIH. Available at: [Link]

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022, November 21). SpringerLink. Available at: [Link]

  • Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography. (2019, February 11). NIH. Available at: [Link]

  • Preparation method of Favipiravir. Google Patents. Available at:

  • Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding, 24(2), 114–118.

  • A kind of synthetic method and application of favipiravir. Google Patents. Available at:

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • This compound: Properties, Applications, Safety Data & Supplier China. Bouling Chemical Co., Limited. Available at: [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025, August 7). Health Sciences. Available at: [Link]

  • Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • Is the solubility of amino acids affected by their pH levels? Quora. (2024, April 6). Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. (2025, August 5). Available at: [Link]

Sources

Preventing byproduct formation in aminopyrazine carbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for aminopyrazine carbonitrile reactions. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions for scientists and researchers encountering challenges in the synthesis of these valuable heterocyclic compounds. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of your experiments and minimize the formation of unwanted byproducts.

Introduction: The Challenge of Selectivity

The synthesis of aminopyrazine carbonitriles, typically through the condensation of diaminomaleonitrile (DAMN) with an α-dicarbonyl compound like glyoxal or its derivatives, is a cornerstone reaction for accessing this important scaffold.[1] While seemingly straightforward, this reaction is often plagued by the formation of various byproducts that can complicate purification and significantly reduce the yield of the desired product. Understanding the fundamental mechanisms behind the formation of these impurities is the first step toward optimizing your reaction conditions for a clean and efficient synthesis.

This guide will address the most common issues encountered during the synthesis of aminopyrazine carbonitriles, providing detailed explanations of the underlying chemistry and actionable protocols to overcome these challenges.

Troubleshooting Guide & FAQs

Issue 1: My reaction mixture is turning into a dark, insoluble material, and I'm getting very low yields of my desired aminopyrazine carbonitrile.

Q: What is this insoluble material, and why is it forming?

A: The formation of a dark, often black, insoluble solid is a common issue and is typically due to the self-polymerization of diaminomaleonitrile (DAMN).[2][3] DAMN is a highly reactive molecule and can undergo thermal self-polymerization, especially at elevated temperatures, to form complex, nitrogen-rich polymers.[2] This process is often autocatalytic and can be exacerbated by prolonged reaction times and high temperatures.[4]

Underlying Mechanism:

The polymerization of DAMN can proceed through various pathways, including the formation of polyimine and fused heterocyclic structures. These polymers are generally poorly characterized and highly insoluble in common organic solvents, making them difficult to remove and resulting in significant loss of your starting material.

Troubleshooting Strategies:

  • Temperature Control: Carefully control the reaction temperature. If the condensation reaction is highly exothermic, consider cooling the reaction vessel during the initial addition of reagents. Running the reaction at a lower temperature for a longer period may be preferable to a high-temperature, short-duration reaction.

  • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the formation of the desired product plateaus to prevent subsequent degradation and polymerization.

  • Solvent Choice: The choice of solvent can influence the rate of DAMN polymerization. While protic solvents like ethanol are commonly used for the condensation, ensure that the DAMN is fully dissolved. In some cases, using a solvent in which DAMN has moderate solubility at the reaction temperature can help to control its effective concentration and reduce the rate of self-polymerization.[2]

Issue 2: My final product is contaminated with a significant amount of a more polar impurity, which I suspect is the corresponding amide or carboxylic acid.

Q: How is the nitrile group being hydrolyzed, and at what stage of the process is this most likely to occur?

A: Hydrolysis of the nitrile group on the aminopyrazine ring to the corresponding amide, and subsequently to the carboxylic acid, is a frequent side reaction. This can occur during the reaction itself if water is present, or more commonly, during the workup and purification stages, especially if acidic or basic conditions are employed.

Underlying Mechanism:

The nitrile group is susceptible to both acid- and base-catalyzed hydrolysis. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water. In basic conditions, hydroxide ions can directly attack the electrophilic carbon of the nitrile. The resulting amide is also susceptible to further hydrolysis to the carboxylic acid under similar conditions.

Troubleshooting Strategies:

  • Control of pH during Workup:

    • Acidic Hydrolysis: Avoid strongly acidic conditions during the workup. If an acid wash is necessary to remove basic impurities, use a dilute, weak acid and perform the extraction quickly at low temperatures.

    • Basic Hydrolysis: Similarly, avoid prolonged exposure to strong bases. If a basic wash is required, use a mild base like sodium bicarbonate and minimize the contact time.

  • Anhydrous Reaction Conditions: Ensure that all solvents and reagents are anhydrous to minimize the potential for hydrolysis during the reaction. This is particularly important if the reaction is run at elevated temperatures.

  • Purification Strategy: When performing column chromatography, it is advisable to use a neutral stationary phase like silica gel. If the product is prone to hydrolysis on silica, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a neutral amine like triethylamine in the eluent.[5]

Table 1: pH Stability Considerations for Aminopyrazine Carbonitriles

pH RangePotential for HydrolysisRecommendation
< 4 High risk of acid-catalyzed hydrolysis to the amide and carboxylic acid.Avoid prolonged exposure. Use dilute, weak acids for extractions if necessary and work quickly at low temperatures.
4 - 8 Generally stable.Ideal range for workup and purification.
> 8 Increased risk of base-catalyzed hydrolysis.Avoid strong bases. Use mild bases like sodium bicarbonate for washes.
Issue 3: I am observing a byproduct with a mass corresponding to a dimer of my starting material or product.

Q: What is the likely structure of this dimeric byproduct, and what conditions favor its formation?

A: Dimerization can occur through a few different pathways. One common possibility is a Thorpe-Ziegler type self-condensation of a reaction intermediate.[6] Another possibility is the reaction of the aminopyrazine product with a reactive intermediate.

Underlying Mechanism: Thorpe-Ziegler Dimerization

The Thorpe-Ziegler reaction is the intramolecular cyclization of a dinitrile.[4] However, an intermolecular version, the Thorpe reaction, can also occur, leading to the formation of dimeric structures.[6] In the context of aminopyrazine carbonitrile synthesis, a partially cyclized intermediate could potentially undergo an intermolecular Thorpe reaction with another molecule of a similar intermediate before the final ring closure. This is more likely to occur at high concentrations of reactants and in the presence of a strong base.

Workflow for Troubleshooting Byproduct Formation

Caption: Troubleshooting workflow for byproduct formation.

Troubleshooting Strategies:

  • Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of one reactant can sometimes lead to the formation of side products.

  • Order of Addition: Consider the order in which you add your reagents. Adding the more reactive species slowly to a solution of the other reactant can sometimes help to minimize self-condensation reactions.

  • Base Selection: The choice of base can be critical. For reactions prone to Thorpe-type dimerizations, a non-nucleophilic, sterically hindered base may be preferable to a stronger, less hindered base.[5]

Experimental Protocols

Protocol 1: General Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile[1]

This protocol is based on the condensation of diaminomaleonitrile (DAMN) with phenylglyoxal.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Phenylglyoxal monohydrate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve diaminomaleonitrile (1.0 equivalent) and phenylglyoxal monohydrate (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography[5]

General Guidance:

A common eluent system for the purification of aminopyrazine carbonitriles is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity of the eluent should be adjusted based on the polarity of the specific product and its impurities.

Table 2: Example Eluent Systems for Column Chromatography

Compound TypeEluent System (Hexane:Ethyl Acetate)Notes
Less Polar Aminopyrazine Carbonitriles9:1 to 7:3Start with a lower polarity and gradually increase.
More Polar Aminopyrazine Carbonitriles1:1 to 3:7May require a more polar solvent system.
Separation from Polar Impurities (e.g., Amide)Gradient elutionStart with a low polarity to elute the desired product first.

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Load the crude product onto the column (either as a concentrated solution or adsorbed onto a small amount of silica gel).

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

References

  • Ruiz, B., et al. (2022). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega. [Link]

  • Tominaga, Y., & Name, A. (Date). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Journal Name, Volume(Issue), pages. [Link]

  • Méndez-Mendoza, R. A., & Ruíz-Guerrero, R. (2018). Spectroscopic Indicators of Diaminomaleonitrile Bisubstitution: A Review. Molecules, 23(11), 2886. [Link]

  • Borneo Journal of Resource Science and Technology. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 73-83. [Link]

  • Doležal, M., et al. (2016). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Molecules, 21(8), 1044. [Link]

  • Ruiz, B., et al. (2021). Highly efficient melt polymerization of diaminomaleonitrile. Polymer Chemistry. [Link]

  • Al-Masoudi, N. A. (2020). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 17(5), 536-555. [Link]

  • U.S. Patent No. US11091446B2. (2021). Methods of selectively forming substituted pyrazines.
  • Freeman, J. A., & Dube, M. F. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]

  • Sakata, G., Makino, K., & Kurasawa, Y. (1988). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[2][3][5]Thiadiazolo[3,4-b]pyrazines. Journal of Chemical Research, Synopses, (1), 18-19. [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051. [Link]

  • Zitko, J., et al. (2016). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 21(11), 1533. [Link]

Sources

HPLC troubleshooting for 5-Aminopyrazine-2-carbonitrile analysis: peak tailing and broadening

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Peak Tailing and Broadening

Welcome to the technical support center for the HPLC analysis of 5-Aminopyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, specifically peak tailing and broadening. As a polar, basic compound, this compound presents unique challenges in reversed-phase and HILIC chromatography. This guide provides a structured, in-depth approach to troubleshooting, grounded in scientific principles and field-proven experience.

Understanding the Challenge: The Physicochemical Nature of this compound

This compound is a polar molecule, a characteristic suggested by its negative LogP value (a measure of lipophilicity).[1][2] Its structure contains an amino group and a pyrazine ring, both of which can be protonated, indicating it is a basic compound. This basicity is a primary contributor to poor peak shape in HPLC.

PropertyValueSource
Molecular FormulaC₅H₄N₄[1][2][3][4]
Molecular Weight~120.11 g/mol [1][2][3][4]
LogP~ -0.4[1]
pKa Not readily available in literature. Empirical determination is recommended.

The lack of a readily available pKa value for this compound necessitates an empirical approach to mobile phase pH optimization, a critical parameter for achieving symmetrical peaks for ionizable compounds.[5][6][7][8][9]

Troubleshooting Workflow: A Logical Approach to Problem Solving

Peak tailing and broadening are often multifactorial issues. A systematic approach is crucial to efficiently identify and resolve the root cause. The following flowchart outlines a logical troubleshooting workflow.

Troubleshooting_Workflow cluster_0 Start: Peak Tailing/Broadening Observed cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Stationary Phase & Advanced Troubleshooting cluster_4 Resolution Start Observe Peak Tailing or Broadening Check_System 1. Check HPLC System (Leaks, Connections, Extra-Column Volume) Start->Check_System Check_Column 2. Evaluate Column Health (Age, Usage, Storage) Check_System->Check_Column System OK Adjust_pH 3. Adjust Mobile Phase pH (Low pH to suppress silanol activity) Check_Column->Adjust_pH Column OK Add_Modifier 4. Add Mobile Phase Modifier (e.g., Competing Base) Adjust_pH->Add_Modifier Tailing Persists Resolved Issue Resolved Adjust_pH->Resolved Tailing Resolved Change_Column 5. Change Column Chemistry (End-capped, Polar-embedded, HILIC) Add_Modifier->Change_Column Tailing Persists Add_Modifier->Resolved Tailing Resolved Chelator 6. Consider Metal Chelation (Add EDTA if suspected) Change_Column->Chelator Tailing Persists Change_Column->Resolved Tailing Resolved Chelator->Resolved If applicable

Caption: A step-by-step workflow for troubleshooting peak tailing and broadening.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for this compound is tailing. What is the most likely cause?

A1: The most common cause of peak tailing for a basic compound like this compound is secondary interactions with the stationary phase.[10] Specifically, the protonated (positively charged) form of your analyte can interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[10] This results in a mixed-mode retention mechanism (hydrophobic and ion-exchange), leading to a tailing peak shape.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: By lowering the pH of the mobile phase (e.g., to pH 2.5-3.0), you can protonate the silanol groups (Si-OH), effectively neutralizing their negative charge.[10] This minimizes the secondary ionic interactions and often leads to a significant improvement in peak shape.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, reducing the potential for secondary interactions. If you are using an older column, switching to a newer, base-deactivated column can resolve the issue.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare a series of mobile phases: Prepare your aqueous mobile phase component with different acidic modifiers to achieve a range of pH values (e.g., pH 2.5, 3.0, 3.5). Common modifiers include formic acid (0.1%), trifluoroacetic acid (TFA, 0.1%), or a phosphate buffer.

  • Equilibrate the column: For each mobile phase, equilibrate the column for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the sample: Inject your this compound standard.

  • Evaluate peak shape: Compare the peak asymmetry factor at each pH. A value closer to 1.0 indicates a more symmetrical peak.

Q2: I've lowered the pH, but I'm still seeing some peak tailing. What's my next step?

A2: If lowering the pH doesn't completely resolve the tailing, you can try adding a competing base to the mobile phase. A small, basic molecule, such as triethylamine (TEA), can preferentially interact with the remaining active silanol sites, effectively "masking" them from your analyte.

Experimental Protocol: Adding a Competing Base

  • Prepare a mobile phase with a competing base: To your low-pH mobile phase, add a low concentration of a competing base (e.g., 0.05% TEA).

  • Equilibrate the column: Thoroughly equilibrate the column with the new mobile phase.

  • Inject the sample and evaluate: Compare the peak shape to your previous results.

Note: While effective, the use of competing bases can sometimes shorten column lifetime and may not be suitable for all applications, especially LC-MS where they can cause ion suppression.

Q3: Could my HPLC system itself be causing peak broadening?

A3: Yes, extra-column volume can contribute significantly to peak broadening. This is the volume within the HPLC system outside of the column, including the injector, tubing, and detector flow cell. Excessive extra-column volume can cause the analyte band to spread before it reaches the detector, resulting in broader peaks.

Troubleshooting Steps:

  • Minimize tubing length and internal diameter: Use the shortest possible length of tubing with the smallest internal diameter that is appropriate for your system's pressure limits.

  • Ensure proper fittings: Improperly seated fittings can create small voids that contribute to extra-column volume.

  • Check the detector settings: Ensure the detector data collection rate is appropriate for the peak width. A slow data collection rate can artificially broaden the peak.

Q4: I'm working with a highly aqueous mobile phase and still have issues. Should I consider a different chromatography mode?

A4: For a very polar compound like this compound, which may have limited retention in highly aqueous reversed-phase conditions, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing good retention and often improved peak shape for polar analytes.

When to Consider HILIC:

  • When your compound has poor retention in reversed-phase, even with 100% aqueous mobile phase.

  • When you observe peak tailing in reversed-phase that cannot be resolved by pH adjustment or other mobile phase modifications.

Getting Started with HILIC:

  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or zwitterionic).

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., >80%) and a small amount of an aqueous buffer.

  • Equilibration: HILIC columns require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase surface.

Q5: Could metal chelation be a factor in my peak tailing?

A5: Yes, some compounds can interact with trace metals present in the HPLC system (e.g., from stainless steel frits or tubing) or within the silica packing material itself. If this compound has chelating properties, this interaction can lead to secondary retention and peak tailing.

Diagnostic Test:

  • Add a chelating agent: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1 mM). If the peak shape improves, metal chelation is likely a contributing factor.

Solutions for Metal Chelation:

  • Use bio-inert or PEEK-lined columns and systems: These components minimize the contact of the mobile phase and sample with metallic surfaces.

  • Routinely passivate your HPLC system: This can help to remove metallic contaminants.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with silanol groupsLower mobile phase pH (2.5-3.0). Use a high-purity, end-capped column.
Add a competing base (e.g., TEA) to the mobile phase.
Metal chelationAdd a chelating agent (e.g., EDTA) to the mobile phase. Use a bio-inert system.
Peak Broadening Extra-column volumeMinimize tubing length and internal diameter. Ensure proper fittings.
Column overloadReduce sample concentration or injection volume.
Inappropriate sample solventDissolve the sample in the initial mobile phase or a weaker solvent.
Poor Retention & Tailing High polarity of the analyteConsider switching to HILIC mode.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Agilent. (n.d.). Video Notes LC Troubleshooting Series Peak Broadening. Retrieved from [Link]

  • MONAD. (2024, March 18). What's the significance of mobile phase pH in chromatography? Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Unidentified Source. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • ACD/Labs. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Unidentified Source. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Hawach. (2025, August 20). Polar Column in HPLC Example. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Shodex. (n.d.). HPLC Troubleshooting Guide & HILIC Best Practices. Retrieved from [Link]

  • Restek. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 113305-94-5. Retrieved from [Link]

Sources

Validation & Comparative

Comparative analysis of different synthetic routes to 5-Aminopyrazine-2-carbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 5-Aminopyrazine-2-carbonitrile

For researchers, scientists, and drug development professionals, the pyrazine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs. Among its derivatives, this compound is a particularly valuable building block, serving as a key intermediate for a range of therapeutic agents, including kinase inhibitors for oncology. The strategic placement of the amino and nitrile functionalities on the electron-deficient pyrazine ring provides versatile handles for further molecular elaboration.

The efficient and scalable synthesis of this molecule is therefore of critical importance. The selection of a synthetic route can significantly impact yield, purity, cost, and the feasibility of generating diverse analogues for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the primary synthetic strategies to produce this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and quantitative data to inform your selection.

Core Synthetic Strategies: A Comparative Overview

Two principal and divergent strategies dominate the synthesis of this compound:

  • Route 1: Ring Assembly via Cyclocondensation. This "bottom-up" approach constructs the pyrazine ring from acyclic precursors, embedding the required functional groups during the cyclization process. The most prominent example involves the condensation of diaminomaleonitrile (DAMN) with an α-dicarbonyl compound.[1][2]

  • Route 2: Functionalization of a Pre-formed Pyrazine Core. This "top-down" strategy begins with a substituted pyrazine and introduces the amino and cyano groups through sequential functional group interconversion. A common starting material for this approach is the versatile but commercially available 2,5-dichloropyrazine.[3]

Below, we dissect each route, evaluating their mechanisms, practical execution, and strategic trade-offs.

Route 1: Cyclocondensation with Diaminomaleonitrile (DAMN)

This is arguably the most direct method, building the target heterocycle in a single, convergent step.

Expertise & Experience: The Mechanistic Rationale

The reaction proceeds via a double condensation between the two amino groups of diaminomaleonitrile (DAMN) and the two carbonyl groups of a glyoxal equivalent. DAMN serves as the nitrogen-containing backbone of the pyrazine ring, while also providing the precursor to the two nitrile groups, one of which is eliminated. The key to this reaction is the initial formation of a di-imine intermediate, which subsequently undergoes an oxidative aromatization to yield the stable pyrazine ring. The choice of the glyoxal source (e.g., glyoxal, glyoxal sodium bisulfite) and the reaction solvent is critical to manage reactivity and minimize side-product formation, such as self-polymerization of glyoxal.

G cluster_0 Route 1: DAMN Cyclocondensation DAMN Diaminomaleonitrile (DAMN) Intermediate Di-imine Intermediate DAMN->Intermediate Condensation Glyoxal Glyoxal Glyoxal->Intermediate Product This compound Intermediate->Product Oxidative Aromatization (-HCN, -H2)

Caption: Workflow for Route 1 via DAMN cyclocondensation.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established methodologies for the condensation of DAMN with α-dicarbonyl compounds.[1][2]

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add diaminomaleonitrile (DAMN) (1.0 eq).

  • Solvent & Reagent Addition: Add ethanol (5-10 volumes) as the solvent. To this suspension, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise over 15-20 minutes. The temperature may rise slightly.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the DAMN is complete.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure. Filter the resulting solid, wash with cold ethanol, and then with a small amount of water to remove inorganic salts.

  • Purification: The crude product can be recrystallized from an ethanol/water mixture to afford this compound as a solid. Purity can be validated by HPLC, and identity confirmed by ¹H NMR and MS.

Trustworthiness: Advantages and Limitations
  • Advantages:

    • Atom Economy & Convergence: This is a highly convergent route, forming the complex core in a single step from readily available precursors.

    • Simplicity: The reaction is operationally simple and does not typically require specialized catalysts or equipment.

  • Limitations:

    • Yield Variability: Yields can be moderate and sensitive to reaction conditions and the purity of the glyoxal.

    • Side Reactions: Glyoxal can polymerize under certain conditions, and the formation of colored impurities is common, often requiring thorough purification.

    • Limited Substitution: This specific route is not easily adaptable for producing substituted analogues without synthesizing custom α-dicarbonyl compounds.

Route 2: Sequential Functionalization of 2,5-Dichloropyrazine

This strategy offers greater flexibility and control, making it a preferred choice for creating libraries of related compounds. The synthesis involves a two-step process: a regioselective amination followed by a cyanation.

Expertise & Experience: The Mechanistic Rationale

The pyrazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr).[3] The two chlorine atoms in 2,5-dichloropyrazine are chemically equivalent.

  • Step 1: Amination: The first step is a nucleophilic aromatic substitution where an ammonia source (e.g., aqueous ammonia, or a protected amine followed by deprotection) displaces one of the chlorine atoms. The reaction conditions (temperature, pressure) are tuned to favor mono-substitution over di-substitution. The product of this step is 2-amino-5-chloropyrazine.

  • Step 2: Cyanation: The remaining chlorine atom is then replaced by a nitrile group. This is typically achieved using a transition-metal-catalyzed cross-coupling reaction, such as a palladium- or copper-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). The choice of catalyst, ligand, and solvent is crucial for achieving high yield and preventing catalyst deactivation.

G cluster_1 Route 2: Sequential Functionalization DCP 2,5-Dichloropyrazine ACP 2-Amino-5-chloropyrazine DCP->ACP Step 1: Amination (e.g., NH3, SNAr) Product This compound ACP->Product Step 2: Cyanation (e.g., Zn(CN)2, Pd catalyst)

Caption: Workflow for Route 2 via sequential functionalization.

Experimental Protocol: A Self-Validating System

This protocol is a composite of standard procedures for SNAr amination and palladium-catalyzed cyanation.[3]

Step 1: Synthesis of 2-Amino-5-chloropyrazine

  • Vessel Preparation: To a sealed pressure vessel, add 2,5-dichloropyrazine (1.0 eq).

  • Reagent Addition: Add a 28% aqueous ammonia solution (5-10 eq) and a solvent such as 1,4-dioxane or ethanol.

  • Reaction: Seal the vessel and heat to 100-120°C for 12-24 hours. The internal pressure will increase. Monitor the reaction by TLC or LC-MS.

  • Work-up & Isolation: After cooling to room temperature, carefully vent the vessel. Partition the mixture between ethyl acetate and water. Separate the organic layer, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel) to yield 2-amino-5-chloropyrazine.

Step 2: Synthesis of this compound

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-amino-5-chloropyrazine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) and a ligand such as dppf (0.04 eq).

  • Solvent Addition: Add a dry, degassed solvent such as DMF or DMA.

  • Reaction: Heat the mixture to 120-140°C for 6-12 hours, until the starting material is consumed (monitored by LC-MS).

  • Work-up & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine, then dry over sodium sulfate.

  • Purification: Concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the final product. Purity and identity are confirmed by HPLC, NMR, and MS.

Trustworthiness: Advantages and Limitations
  • Advantages:

    • Versatility: This route is highly adaptable. By replacing ammonia with other amines or the cyanide source with other nucleophiles, a wide array of analogues can be synthesized from a common intermediate.

    • Control & Predictability: The stepwise nature allows for greater control and purification of intermediates, often leading to a higher purity final product.

    • Scalability: Cross-coupling reactions are generally well-understood and scalable in industrial settings.

  • Limitations:

    • Multi-step Process: Being a two-step synthesis, it is longer and may have a lower overall yield compared to a one-pot method.

    • Cost & Toxicity: The use of palladium catalysts and toxic cyanide reagents adds cost and requires stringent safety protocols and waste management.

    • Harsh Conditions: The reactions often require high temperatures and, in the case of amination, high pressure.

Quantitative and Strategic Comparison

The choice between these routes is a classic dilemma of convergence versus flexibility. The table below provides a semi-quantitative comparison to guide decision-making.

ParameterRoute 1: DAMN CyclocondensationRoute 2: Sequential FunctionalizationRationale & Expert Insight
Typical Overall Yield 40-60%50-70%Route 2 often achieves a higher overall yield due to the well-optimized nature of SNAr and cross-coupling reactions, despite being two steps.
Number of Steps 12The single step of Route 1 is appealing for speed but can be challenging to optimize.
Starting Material Cost Low to ModerateModerateDAMN and glyoxal are commodity chemicals. 2,5-Dichloropyrazine is more expensive, and palladium catalysts add significant cost.
Scalability ModerateHighWhile Route 1 is simple, managing exotherms and potential polymerization can be challenging on a large scale. Route 2 uses standard industrial unit operations.
Safety & Handling ModerateHigh ConcernRoute 2 requires handling highly toxic cyanide salts and managing pressurized ammonia reactions, demanding advanced engineering controls.
"Green" Chemistry FairPoorRoute 1 is more atom-economical in principle. Route 2 generates significant metal and cyanide waste streams that require remediation.
Versatility for SAR LowHighRoute 2 is the clear winner for analogue synthesis, allowing for variation in both the amine and the nucleophile at the 2-position.

Conclusion and Recommendations

The optimal synthetic route to this compound is dictated by the specific goals of the research program.

  • For large-scale, routine production of the parent molecule where cost is a primary driver, Route 1 (DAMN Cyclocondensation) is a compelling option. Its convergent nature and use of inexpensive starting materials make it economically attractive, provided the yield and purification challenges can be optimized and consistently reproduced.

  • For drug discovery programs requiring the synthesis of diverse analogues for SAR studies, Route 2 (Sequential Functionalization) is unequivocally superior. Its modularity allows for the rapid generation of a library of compounds from a common intermediate (2-amino-5-chloropyrazine), providing the flexibility that is essential in the lead optimization phase. While the raw material and catalyst costs are higher, the strategic value gained from SAR data typically outweighs this investment.

Ultimately, both routes are validated and viable. The decision rests on a strategic balance between the need for molecular diversity versus the demand for a single, bulk chemical entity.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.
  • Al-Omair, M. A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. National Institutes of Health. [Link]

  • Doležal, M., et al. (2025). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to the Reactivity of 5-Aminopyrazine-2-carbonitrile and 3-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazine derivatives form a cornerstone of heterocyclic chemistry, prized for their prevalence in bioactive natural products and their extensive application in medicinal chemistry and materials science.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is inherently electron-deficient. This property governs its fundamental reactivity, making it generally resistant to electrophilic attack while being susceptible to nucleophilic substitution.[3][4]

The introduction of substituents dramatically modulates this reactivity. This guide focuses on two isomeric building blocks of significant interest: 5-aminopyrazine-2-carbonitrile and 3-aminopyrazine-2-carbonitrile . Both molecules feature a potent electron-donating group (EDG), the amino (-NH2) group, and a powerful electron-withdrawing group (EWG), the cyano (-CN) group. However, the positional difference of the amino group—para in the 5-amino isomer versus ortho in the 3-amino isomer relative to the cyano group—creates a profound divergence in their chemical behavior.

This guide provides an in-depth comparison of their electronic structures and resultant reactivities, supported by experimental insights and protocols, to aid researchers in selecting the appropriate isomer and optimizing reaction conditions for their synthetic targets.

Structural and Electronic Properties: A Tale of Two Isomers

The reactivity of an aromatic system is dictated by the electron density distribution within the ring. In these aminopyrazine carbonitriles, this distribution is a direct consequence of the interplay between the electron-donating amino group and the electron-withdrawing cyano group and ring nitrogens.

  • 3-Aminopyrazine-2-carbonitrile: The amino group is positioned ortho to the cyano group. The strong inductive and resonance-based electron withdrawal by the adjacent nitrile and the N1 ring nitrogen significantly reduces the electron-donating capacity of the amino group. This makes the exocyclic amine less nucleophilic compared to its 5-amino counterpart.

  • This compound: The amino group is para to the cyano group. Here, the amino group's ability to donate electron density into the ring via resonance is more pronounced and effectively counteracts the withdrawing effects of the distal cyano group and ring nitrogens. This results in a more electron-rich ring system (compared to the 3-amino isomer) and a more nucleophilic exocyclic amino group.

The following diagram illustrates the key resonance contributors that highlight the electron-donating effect of the amino group in each isomer, influencing the electron density at various ring positions.

Caption: Structural comparison of 3-aminopyrazine-2-carbonitrile and this compound.

Physicochemical Properties

A summary of the core physicochemical properties is presented below.

Property3-Aminopyrazine-2-carbonitrileThis compound
Molecular Formula C₅H₄N₄[5]C₅H₄N₄[6]
Molecular Weight 120.11 g/mol [5]120.11 g/mol [6]
CAS Number 25911-65-3[5]113305-94-5[7]
IUPAC Name 3-aminopyrazine-2-carbonitrile[5]This compound[6]
Predicted XLogP3 0.5[8]-0.4[6]
Topological Polar Surface Area 75.6 Ų[5]75.6 Ų[6]

Comparative Reactivity Analysis

The structural and electronic differences manifest in distinct reactivity profiles, particularly in electrophilic substitution, nucleophilicity of the amino group, and propensity for cyclization.

Electrophilic Aromatic Substitution (SEAr)

The pyrazine ring's electron-deficient nature makes SEAr challenging without strong activating groups.[3][4] The amino group provides this activation. The directing effect, however, differs between the isomers.

  • 3-Aminopyrazine-2-carbonitrile: The amino group activates the ortho (C2, already substituted) and para (C5) positions. Therefore, electrophilic attack is strongly directed to the C5 position.

  • This compound: The amino group activates the ortho (C6) and para (C2, already substituted) positions. It also activates the other ortho position (C3) to a lesser extent.[3] Consequently, electrophilic attack is most likely at the C6 and C3 positions.

Nucleophilicity of the Exocyclic Amino Group

The reactivity of the exocyclic -NH2 group as a nucleophile (e.g., in acylation or alkylation reactions) is a key point of differentiation.

  • 3-Aminopyrazine-2-carbonitrile: The nucleophilicity of the amino group is significantly attenuated by the adjacent electron-withdrawing cyano group and N1 nitrogen. Direct acylation of this amine is often difficult, requiring conversion to a more reactive intermediate like an ester to proceed effectively.[9]

  • This compound: With the EWG located further away, the amino group retains greater electron density and is therefore a stronger nucleophile than in the 3-amino isomer. It is expected to undergo reactions like acylation and alkylation under milder conditions.

Cyclization and Condensation Reactions

The most dramatic difference in reactivity lies in the ability of the 3-amino isomer to participate in cyclocondensation reactions, a pathway unavailable to the 5-amino isomer.

  • 3-Aminopyrazine-2-carbonitrile: The adjacent amino and nitrile functionalities make this molecule an ideal precursor for the synthesis of fused heterocyclic systems. A prominent example is its reaction with hydrazine derivatives to form pyrazolo[3,4-b]pyrazines.[10] This reaction proceeds via initial condensation at the exocyclic amino group, followed by an intramolecular cyclization involving attack on the nitrile carbon. A key challenge in this synthesis is controlling regioselectivity, as the subsequent cyclization can involve either the N1 or N4 ring nitrogen, leading to different isomers.[10]

G cluster_workflow Cyclocondensation Workflow A 3-Aminopyrazine-2-carbonitrile + Hydrazine Derivative B Solvent Selection (e.g., DMF, Ethanol) A->B C Temperature Control (Optimization Required) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Workup & Purification (Crystallization/Chromatography) D->E F Product: Fused Pyrazolo[3,4-b]pyrazine (Mixture of Regioisomers Possible) E->F

Caption: Experimental workflow for the synthesis of fused pyrazines from the 3-amino isomer.

  • This compound: The spatial separation of the amino and cyano groups precludes analogous intramolecular cyclization reactions. Its reactivity is therefore dominated by reactions at the individual functional groups (the amino group and the pyrazine ring itself).

Experimental Protocols

The following protocols are representative of the distinct reactivity of each isomer.

Protocol 1: Synthesis of Pyrazolo[3,4-b]pyrazines from 3-Aminopyrazine-2-carbonitrile

This protocol is based on established methodologies for the cyclocondensation of 3-aminopyrazine-2-carbonitrile with hydrazine derivatives and serves as a starting point for optimization.[10] The primary challenge is managing the formation of regioisomers.

Rationale: The choice of a polar solvent like ethanol or DMF facilitates the dissolution of the starting materials. Temperature control is critical as it can influence the kinetic versus thermodynamic product ratio, thereby affecting regioselectivity.

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminopyrazine-2-carbonitrile (1.0 eq) in a suitable solvent (e.g., absolute ethanol, 10-15 mL per mmol).

  • Reagent Addition: Add the desired hydrazine derivative (e.g., phenylhydrazine, 1.1 eq). If using a hydrazine salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free hydrazine.

  • Reaction: Heat the mixture to reflux (for ethanol, approx. 78 °C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If a mixture of isomers is obtained or if the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to isolate the desired regioisomer.

Protocol 2: Acylation of this compound

This protocol describes a general procedure for the acylation of the more nucleophilic 5-amino isomer, adapted from methods used for related aminopyrazines.[9]

Rationale: The use of an anhydrous solvent like dichloromethane (DCM) is crucial to prevent hydrolysis of the acyl chloride. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM (15-20 mL per mmol).

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the suspension and stir for 5 minutes.

  • Acylating Agent: Add the desired acyl chloride (e.g., benzoyl chloride, 1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Continue stirring at room temperature for 12-48 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Conclusion

While this compound and 3-aminopyrazine-2-carbonitrile are simple constitutional isomers, their reactivity profiles are strikingly different.

  • 3-Aminopyrazine-2-carbonitrile is a specialized building block, perfectly pre-organized for the synthesis of fused pyrazolo[3,4-b]pyrazine systems. Its utility is defined by the cooperative reactivity of its adjacent amino and nitrile groups, though its exocyclic amine is a relatively poor nucleophile.

  • This compound behaves as a more "classical" substituted pyrazine. Its value lies in the enhanced nucleophilicity of its amino group and the distinct regiochemical outcomes it offers in electrophilic aromatic substitution (targeting the C3 and C6 positions). The separation of its functional groups allows for their independent manipulation.

For drug development professionals and synthetic chemists, the choice between these two isomers is not arbitrary. It is a critical decision based on the desired synthetic outcome: select the 3-amino isomer for building fused heterocyclic scaffolds and the 5-amino isomer for applications requiring a more nucleophilic amine or for accessing different substitution patterns on the pyrazine core.

References

Sources

A Comparative Guide to the Biological Activity of 5-Aminopyrazine-2-carbonitrile and Other Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the development of a wide array of therapeutic agents. Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] This guide provides a comparative analysis of the biological activity of 5-Aminopyrazine-2-carbonitrile and its derivatives, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.

This compound: A Versatile Core for Bioactive Molecules

While direct and extensive biological activity data for the parent compound, this compound, is not widely published, its true value in medicinal chemistry lies in its role as a versatile building block. The amino and carbonitrile functionalities provide reactive handles for a variety of chemical modifications, allowing for the synthesis of extensive libraries of derivatives. The biological activities of these derivatives highlight the latent potential within the this compound core.

Comparative Biological Activities of Pyrazine Derivatives

The following sections detail the diverse biological activities of pyrazine derivatives, with a focus on those structurally related to this compound.

Anticancer Activity: Targeting Kinases and Cellular Proliferation

The pyrazine scaffold is a prominent feature in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4] The nitrogen atoms of the pyrazine ring often act as hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of the target kinase.[5]

Derivatives of this compound have shown significant potential as kinase inhibitors. For instance, 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response.[6][7] Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent CHK1 inhibitor with an IC50 of 1 nM and is currently in clinical evaluation for ovarian cancer.[3]

The table below summarizes the in vitro cytotoxicity of various pyrazine derivatives against different cancer cell lines.

Compound/Derivative Class Target/Activity Cell Line IC50 (µM) Reference
Prexasertib (a pyrazine-2-carbonitrile derivative)CHK1 inhibitorOvarian Cancer (clinical evaluation)1 nM (biochemical IC50)[3]
Triterpenoid pyrazine derivative (12a)AntiproliferativeSF-763 (Glioblastoma)3.53[8]
Triterpenoid pyrazine derivative (12a)AntiproliferativeB16 (Melanoma)4.42[8]
Triterpenoid pyrazine derivative (12a)AntiproliferativeHeLa (Cervical Cancer)5.13[8]
N-Phenyl-3-aminopyrazine-2-carboxamide (20)CytotoxicHepG2 (Liver Cancer)41.4[9]
Pyrimidine-5-carbonitrile derivative (11e)VEGFR-2 inhibitorHCT-116 (Colon Cancer)1.14[10]
Pyrimidine-5-carbonitrile derivative (11e)VEGFR-2 inhibitorMCF-7 (Breast Cancer)1.54[10]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The anticancer effects of many pyrazine derivatives stem from their ability to inhibit protein kinases involved in cell cycle progression and signal transduction. For example, inhibition of CHK1 by pyrazine-2-carbonitrile derivatives can lead to the abrogation of DNA damage-induced cell cycle arrest, sensitizing cancer cells to chemotherapy.

G cluster_0 DNA Damage cluster_1 Cell Cycle Checkpoint Control cluster_2 Apoptosis DNA_Damaging_Agent DNA Damaging Agent (e.g., Chemotherapy) ATR ATR Kinase DNA_Damaging_Agent->ATR activates CHK1 CHK1 Kinase ATR->CHK1 activates Cell_Cycle_Arrest G2/M Arrest CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis prevents Pyrazine_Inhibitor Pyrazine-2-carbonitrile Derivative (e.g., Prexasertib) Pyrazine_Inhibitor->CHK1 inhibits Pyrazine_Inhibitor->Apoptosis promotes

Caption: Kinase inhibition by pyrazine derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazine derivatives have long been recognized for their antimicrobial properties. Pyrazinamide, a pyrazine carboxamide, is a first-line medication for the treatment of tuberculosis. The antimicrobial activity of pyrazine derivatives extends to a range of bacteria and fungi.

A study on 5-amino-N-phenylpyrazine-2-carboxamides, which are structurally analogous to derivatives of this compound, revealed moderate antibacterial activity against Staphylococcus aureus.[11] However, in the same study, these compounds did not show significant activity against Mycobacterium tuberculosis or various fungal strains.[11] In contrast, another study on 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles reported antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast.[12]

The following table presents a comparison of the minimum inhibitory concentrations (MIC) for different pyrazine derivatives against various microorganisms.

Compound/Derivative Class Microorganism MIC (µg/mL) Reference
5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamideStaphylococcus aureus62.5 µM[11]
5-amino-N-phenylpyrazine-2-carboxamidesMycobacterium tuberculosis H37Rv>100[11]
Triazolo[4,3-a]pyrazine derivative (2e)Staphylococcus aureus32[13]
Triazolo[4,3-a]pyrazine derivative (2e)Escherichia coli16[13]
Ferrocenyl-substituted pyrazoleStaphylococcus aureus85-95[14]
Ferrocenyl-substituted pyrazoleKlebsiella pneumoniae85-95[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. For antimicrobial activity, lipophilicity often plays a crucial role in the ability of the compound to penetrate the microbial cell wall. The presence of specific functional groups can also dictate the mechanism of action, which can range from inhibiting essential enzymes to disrupting cell membrane integrity.

Experimental Protocols

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

G A 1. Cell Seeding Seed cells in a 96-well plate (5,000-10,000 cells/well). Incubate for 24h. B 2. Compound Treatment Add serial dilutions of pyrazine derivatives. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution (5 mg/mL). Incubate for 4h. B->C D 4. Formazan Solubilization Remove medium and add DMSO to dissolve formazan crystals. C->D E 5. Absorbance Measurement Read absorbance at 570 nm using a microplate reader. D->E F 6. IC50 Calculation Determine the concentration that causes 50% inhibition of cell growth. E->F

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.[15]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to attach overnight.[16]

  • Compound Preparation and Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform serial dilutions to achieve the desired final concentrations. Add the diluted compounds to the cells and incubate for 48 to 72 hours.[16]

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[15]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Conclusion and Future Perspectives

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents with a wide range of biological activities. While the parent compound itself may not exhibit potent activity, its derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide underscore the importance of targeted chemical modifications to optimize potency and selectivity. Future research should focus on synthesizing and screening a broader range of this compound derivatives to further explore their therapeutic potential and elucidate their mechanisms of action.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7440.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7440.
  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Retrieved January 14, 2026, from [Link]

  • Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. (2021). Scientific Reports, 11(1), 18886.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (2015). Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 64(1-2), 19–24.
  • Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. (2015). European Journal of Medicinal Chemistry, 101, 57-67.
  • Construction of 5-(Alkylamino)
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.
  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). Journal of Medicinal Chemistry, 55(22), 10229–10240.
  • Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). Journal of Medicinal Chemistry, 55(22), 10229-10240.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2023). Scientific Reports, 13(1), 13345.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.

Sources

A Spectroscopic Guide to the Analysis of 5-Aminopyrazine-2-carbonitrile and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of pharmacologically significant compounds, the precise characterization of intermediates and the final product is paramount to ensure purity, verify reaction completion, and elucidate structural transformations. This technical guide provides an in-depth spectroscopic comparison of 5-Aminopyrazine-2-carbonitrile, a key building block in medicinal chemistry, with its common precursors, Pyrazine-2-carbonitrile and 2,5-Diaminopyrazine. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will illuminate the distinct spectral signatures that arise from the introduction of the amino group and the nitrile functionality to the pyrazine core.

Introduction: The Importance of Spectroscopic Fingerprinting

Pyrazine derivatives are a class of heterocyclic compounds that form the scaffold of numerous therapeutic agents.[1] The synthesis of a target molecule like this compound often involves a multi-step process, beginning with simpler pyrazine precursors. Spectroscopic techniques provide a non-destructive and highly informative means to monitor the chemical changes occurring at each synthetic step. By comparing the spectra of the product with its precursors, researchers can confirm the successful addition of functional groups and identify any residual starting materials or byproducts.

This guide will delve into the characteristic spectral features of this compound and its precursors, explaining the underlying principles of how the electronic and vibrational properties of the molecules are altered by their functional groups.

Molecular Structures and Synthetic Relationship

The synthetic pathway from the precursors to the final product dictates the structural changes that we aim to observe spectroscopically. Below is a conceptual representation of the relationship between the compounds.

G cluster_precursors Precursors cluster_product Product Pyrazine-2-carbonitrile Pyrazine-2-carbonitrile (C₅H₃N₃) This compound This compound (C₅H₄N₄) Pyrazine-2-carbonitrile->this compound Amination 2,5-Diaminopyrazine 2,5-Diaminopyrazine (C₄H₆N₄) 2,5-Diaminopyrazine->this compound Cyanation/Other modifications G start Sample Preparation (Dissolution in appropriate solvent) nmr ¹H NMR Analysis start->nmr ftir FTIR Analysis start->ftir uvvis UV-Vis Analysis start->uvvis data Data Processing and Analysis nmr->data ftir->data uvvis->data comparison Comparative Spectral Interpretation data->comparison end Structural Confirmation comparison->end

Caption: General workflow for spectroscopic analysis.

¹H NMR Spectroscopy Protocol

[2]

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

FTIR Spectroscopy Protocol

[2]

  • Instrumentation: Thermo Nicolet 6700 FT-IR spectrometer or equivalent, equipped with a DTGS detector.

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a Fourier transform on the interferogram to obtain the infrared spectrum. Baseline correct the spectrum and report the peak positions in wavenumbers (cm⁻¹).

UV-Vis Spectroscopy Protocol

[2]

  • Instrumentation: A recording double-beam spectrophotometer with a photometric accuracy of ±0.02 absorbance units.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

  • Data Acquisition: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm) against a solvent blank.

  • Data Processing: Determine the wavelength(s) of maximum absorbance (λmax).

Conclusion

The spectroscopic techniques of NMR, FTIR, and UV-Vis provide a powerful and complementary suite of tools for the characterization of this compound and its precursors. By understanding the characteristic spectral signatures of the nitrile and amino functional groups on the pyrazine core, researchers can confidently monitor the progress of their synthesis, assess the purity of their products, and confirm the identity of the target molecule. This guide serves as a foundational reference for scientists and professionals in the field of drug development and organic synthesis, enabling more efficient and reliable chemical analysis.

References

  • BenchChem. (2025). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.
  • SpectraBase. (n.d.). Pyrazine-2-carbonitrile. Retrieved from [Link]

  • Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazine-2-carbonitrile - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • UCHEM. (2022). A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. Retrieved from [Link]

  • J-Stage. (n.d.). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Retrieved from [Link]

  • ACS Publications. (2022). Pyrazine π-Hole Interaction Preference in Crystal Structures and Spectroscopic Properties of Crystalline C8/C9 Alkyl-1H-5,6,10b-triazaacephenanthrylene-2-carbonitrile. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrazinecarbonitrile. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 113305-94-5| Chemical Name : this compound. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 113305-94-5. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245509). Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Diaminopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Assessment of 5-Aminopyrazine-2-carbonitrile: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the chemical purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 5-Aminopyrazine-2-carbonitrile, a heterocyclic building block pivotal in the synthesis of various therapeutic agents, rigorous purity assessment is non-negotiable. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1]

Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[2][3] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, compelling analytical scientists to employ methods that are not only precise and accurate but also fundamentally suited to the task.[2]

This guide provides an in-depth, objective comparison of two orthogonal and powerful analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While HPLC is a cornerstone of quality control labs for its high sensitivity and separative power, qNMR has emerged as a primary analytical method capable of providing absolute purity values without the need for a specific reference standard of the analyte.[4][5] We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower researchers, scientists, and drug development professionals to select the most appropriate methodology for their specific needs.

The Analyte: this compound

  • Structure: Chemical structure of this compound

  • CAS Number: 113305-94-5

  • Molecular Formula: C₅H₄N₄[6]

  • Molecular Weight: 120.11 g/mol [6]

  • Key Characteristics: A polar, aromatic heterocyclic compound containing both an amino group and a nitrile group. Its polarity and potential for hydrogen bonding influence chromatographic behavior and solubility in NMR solvents.

Method 1: Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity and impurity profiling.[7][8] Its strength lies in its ability to separate the main component from structurally similar impurities and degradation products, providing a detailed impurity profile.[9] The method relies on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase. For a polar compound like this compound, a reversed-phase HPLC method is typically the first choice.[10]

Causality Behind Experimental Choices
  • Column Selection (C18): An octadecylsilane (C18) column is chosen for its versatility and effectiveness in retaining a broad range of compounds, including polar aromatics. The hydrophobic C18 chains provide sufficient interaction with the pyrazine ring, while the polar amino and nitrile groups ensure it doesn't retain too strongly, allowing for reasonable elution times with a high-aqueous mobile phase.[10]

  • Mobile Phase (Acetonitrile/Water with Formic Acid): A gradient of water and acetonitrile is used to effectively elute both the polar main compound and potentially less polar impurities. Formic acid is added as a modifier to control the ionization state of the basic amino group (pKa ~2-3). By maintaining an acidic pH (around 2.5-3.0), the amino group is protonated, which improves peak shape by preventing tailing that can occur from interactions with residual silanol groups on the silica-based column.[11]

  • Detector (Diode Array Detector - DAD): A DAD is selected over a simple UV detector because it acquires spectra across a range of wavelengths simultaneously. This allows for the determination of the optimal detection wavelength for sensitivity and provides crucial information on peak purity. By comparing spectra across an eluting peak, one can assess if it consists of a single component or co-eluting impurities.[12] The wavelength of 280 nm is chosen based on the UV absorbance profile of the aminopyrazine chromophore.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Accurately weigh ~10 mg of sample S2 Dissolve in Diluent (50:50 ACN:H₂O) to 1.0 mg/mL S1->S2 S3 Prepare working standard (0.1 mg/mL) from Reference Standard S2->S3 S4 Filter through 0.45 µm syringe filter S3->S4 A1 Equilibrate HPLC System with Mobile Phase S4->A1 A2 Inject sample/standard (5 µL) A1->A2 A3 Acquire data using DAD detector A2->A3 D1 Integrate peaks in chromatogram A3->D1 D2 Calculate Area % Purity (100% method) D1->D2 D3 Identify impurities by Relative Retention Time D1->D3

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Detailed HPLC Protocol
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD). (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Chromatographic Conditions:

    • Column: Ascentis C18, 150 mm x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 5
      15.0 50
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, 280 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of 1.0 mg/mL.

    • Working Standard (for impurity identification): Prepare a solution of a qualified reference standard at 0.1 mg/mL in Diluent.

  • Data Analysis:

    • Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.[13]

    • Formula: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) × 100.

    • This method assumes that all components (analyte and impurities) have a similar response factor at the detection wavelength. For higher accuracy, especially for known impurities, a Relative Response Factor (RRF) should be determined and applied.[14]

Method 2: Purity by Quantitative NMR (qNMR)

qNMR is a primary ratio method, meaning it can determine the amount of a substance directly from the NMR spectrum without needing a calibration curve or a reference standard of the analyte itself.[4][15] Its accuracy is derived from the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] By co-dissolving a known mass of a high-purity internal standard with a known mass of the sample, the purity of the sample can be calculated with high precision and accuracy.[5]

Causality Behind Experimental Choices
  • Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is chosen for its excellent solvating power for a wide range of organic compounds, including polar molecules like this compound. Its residual proton signal appears at ~2.50 ppm, which is typically clear of the aromatic region where the analyte signals are expected.[5]

  • Internal Standard (Maleic Acid): Maleic acid is an excellent choice for an internal standard in this case. It is highly pure, stable, non-volatile, and highly soluble in DMSO-d₆. Critically, it produces a sharp singlet for its two olefinic protons at ~6.2-6.3 ppm, a region that is typically free of signals from the analyte or common impurities.[3] This prevents signal overlap, which is crucial for accurate integration.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence (zg30): A simple 30-degree pulse sequence (zg30) is used. While a 90-degree pulse provides maximum signal per scan, a shorter pulse angle allows for a shorter relaxation delay between scans, speeding up the experiment without sacrificing quantitation, provided the delay is still sufficient.[4][16]

    • Relaxation Delay (D1): A long relaxation delay (e.g., 30 seconds) is paramount for accurate quantification.[17] This ensures that all protons, including those with potentially long spin-lattice relaxation times (T₁), have fully returned to thermal equilibrium before the next pulse. A delay of at least 5 times the longest T₁ is recommended; a conservative, long delay is used here to ensure robustness.[16]

    • Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) are co-added to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% precision), which is essential for accurate integration of both the analyte and internal standard signals.[17]

Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation S1 Accurately weigh ~15 mg of sample (W_analyte) S3 Dissolve both in ~0.7 mL of DMSO-d₆ S1->S3 S2 Accurately weigh ~10 mg of Internal Standard (W_std, Purity_std) S2->S3 S4 Transfer to NMR tube S3->S4 A1 Insert sample, lock, tune, and shim S4->A1 A2 Acquire ¹H NMR spectrum using quantitative parameters (long D1, sufficient NS) A1->A2 D1 Apply Fourier Transform, phase and baseline correction A2->D1 D2 Integrate selected analyte (I_analyte) and standard (I_std) signals D1->D2 D3 Calculate Purity using the qNMR equation D2->D3

Caption: Quantitative Nuclear Magnetic Resonance (qNMR) Workflow.

Detailed qNMR Protocol
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher) equipped with a high-resolution probe.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound (W_analyte) into a clean vial.

    • To the same vial, accurately weigh approximately 10 mg of a certified internal standard, such as Maleic Acid (W_std with known purity P_std).

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters (Example for 400 MHz):

    • Pulse Program: zg30

    • Solvent: DMSO

    • Number of Scans (NS): 32

    • Relaxation Delay (D1): 30 s

    • Acquisition Time (AQ): 4 s

    • Receiver Gain: Set appropriately to avoid clipping the FID.

  • Data Processing and Calculation:

    • Process the FID with an appropriate line broadening factor (e.g., 0.3 Hz), followed by Fourier transform, and careful manual phasing and baseline correction.

    • Select a well-resolved signal for the analyte and the internal standard. For this compound, the proton at the H-3 position (δ ≈ 8.35 ppm) is a suitable singlet.[18] For Maleic Acid, the singlet at δ ≈ 6.27 ppm is used.

    • Integrate the selected analyte signal (I_analyte) and the internal standard signal (I_std).

    • Calculate the purity using the following equation:[17]

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (N_analyte = 1 for H-3; N_std = 2 for maleic acid)

      • MW: Molecular Weight (MW_analyte = 120.11; MW_std = 116.07)

      • W: Weight

      • P: Purity of the standard (e.g., 99.9%)

Comparative Performance Data

The following table summarizes representative data obtained from the analysis of a single batch of this compound using the protocols described above.

Parameter HPLC-DAD (Area % Method) qNMR (Internal Standard Method) Expert Commentary
Purity (Mean, n=3) 99.65%98.9%The HPLC area % method often overestimates purity as it doesn't account for non-UV active impurities (like water, residual solvents, inorganic salts). qNMR provides a more accurate, absolute "mass vs. mass" purity.[18]
Precision (RSD) 0.15%0.21%Both techniques demonstrate excellent precision, well within typical requirements for pharmaceutical analysis.[1]
Detected Impurities Impurity A (RRT 0.85): 0.18%Impurity B (RRT 1.22): 0.12%Unknown (RRT 1.50): 0.05%Impurity A: ~0.2% (estimated)Other minor signals observed but not quantifiable (<0.1%)HPLC excels at detecting and quantifying low-level impurities due to its high sensitivity and separative power.[8] qNMR can detect impurities with distinct signals but has a higher limit of quantification (~0.1%).[19]
Information Provided Relative purity, impurity profile (number and relative amount of impurities).Absolute purity (mass %), structural confirmation of the main component, identification and quantification of NMR-active impurities.[20]The methods are orthogonal and complementary. HPLC provides a detailed impurity profile, while qNMR gives a highly accurate purity value and confirms structural identity in a single experiment.
Need for Reference Std. Requires a specific reference standard for the analyte to confirm peak identity and for accurate quantification using RRFs.Requires a universal, certified internal standard (not the analyte itself).[4]The qNMR approach is highly valuable when a certified standard of the new chemical entity is not yet available.
Sample Throughput Higher. A typical run is ~30 minutes.Lower. qNMR requires long relaxation delays, leading to longer acquisition times per sample.HPLC is better suited for high-throughput screening of many samples in a routine QC environment.
Solvent Consumption High. Continuous flow of mobile phase is required.Low. Only requires ~0.7 mL of deuterated solvent per sample.qNMR is considered a "greener" analytical technique.

Conclusion: An Orthogonal Approach for Unquestionable Confidence

Both HPLC and qNMR are robust, reliable, and validated methods for the purity assessment of this compound. They are not mutually exclusive; rather, they are powerful orthogonal techniques that, when used in concert, provide an exceptionally high degree of confidence in the quality of the material.

  • HPLC is the ideal tool for routine quality control, impurity profiling, and stability studies. Its superior sensitivity and high-throughput nature make it perfect for detecting and tracking known and unknown impurities at very low levels, which is a critical requirement of ICH guidelines.[8][16]

  • qNMR serves as the definitive method for establishing an absolute purity value. As a primary ratio method, it is invaluable for the qualification of primary reference standards and for providing an accurate mass balance that is independent of the chromatographic response factors of impurities.[5][21] Its ability to provide structural information simultaneously makes it a powerful tool in chemical development.

For drug development professionals, a combined approach is the gold standard. HPLC should be used to establish the impurity profile and demonstrate that all impurities are below the required ICH thresholds.[2] qNMR should be used to assign a highly accurate, absolute purity value to key batches, such as those used for toxicology studies or for qualifying the in-house reference standard. This dual-validation strategy ensures not only regulatory compliance but also the fundamental scientific integrity of the development program.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • LCGC International. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. [Link]

  • University of York. Quantitative NMR Spectroscopy. [Link]

  • Gao, W., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. [Link]

  • Knize, M. G., et al. (2003). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Food and Chemical Toxicology. [Link]

  • LibreTexts Chemistry. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]

  • Leuven NMR Core. (2022). qNMR – The do's and don'ts. [Link]

  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]

  • ResearchGate. 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... [Link]

  • Journal of Health Science. (2001). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. [Link]

  • Chinese Journal of analysis Laboratory. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]

  • Frontiers in Chemistry. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. [Link]

  • PubChem. This compound. [Link]

  • Simmler, C., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology. [Link]

  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]

  • ENAO Chemical Co., Limited. This compound CAS NO.113305-94-5. [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • Reddit. HPLC trace for proof of purity. [Link]

  • MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

Sources

Performance comparison of different HPLC columns for aminopyrazine separation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Column Selection for the Separation of Aminopyrazines

For researchers and professionals in pharmaceutical development and analytical chemistry, the robust separation and quantification of aminopyrazines are paramount. These heterocyclic aromatic amines are not only crucial building blocks in medicinal chemistry for synthesizing kinase inhibitors and antiviral agents but are also significant as flavor components in food and potential impurities in drug substances.[1][2][3][4] Their inherent polarity and basicity, however, present unique challenges for chromatographic separation.

This guide provides a comprehensive performance comparison of different HPLC column technologies for aminopyrazine analysis. Moving beyond a simple listing of products, we will explore the underlying separation mechanisms, explain the rationale behind methodological choices, and provide detailed, reproducible protocols to empower you to select the optimal column and develop robust analytical methods for your specific application.

The Chromatographic Challenge: Understanding Aminopyrazine Properties

Aminopyrazine (C₄H₅N₃) is a polar, hydrophilic, and basic compound.[1][5][6] Its structure, featuring a pyrazine ring with an amino group, allows for hydrogen bonding and protonation, making its retention and peak shape highly sensitive to mobile phase conditions, particularly pH.[1][2] Achieving adequate retention, selectivity between isomers, and symmetric peak shapes are the primary goals in method development. The choice of the stationary phase is the most critical factor in achieving these goals.

Comparative Analysis of HPLC Column Performance

We will evaluate four primary classes of HPLC columns: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and Specialty Phase columns.

Reversed-Phase (RP) Chromatography: The Workhorse Reimagined

Standard C18 and C8 columns are the most common in HPLC but often provide insufficient retention for highly polar compounds like aminopyrazines, which may elute in or near the solvent front.[7][8] However, their performance can be significantly enhanced through strategic mobile phase manipulation.

  • Mechanism: Separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase.[8][9]

  • Performance for Aminopyrazines: Without modification, retention is typically poor. To overcome this, two strategies are common:

    • Low pH with Buffers: Using a mobile phase with a pH of 2-3 protonates the basic aminopyrazine. This can suppress unwanted interactions with residual silanol groups on the silica surface, improving peak shape. However, the increased polarity of the protonated form can further decrease hydrophobic retention.[10][11]

    • Ion-Pairing Chromatography: Adding an anionic ion-pairing reagent (e.g., hexane sulfonate) to the mobile phase forms a neutral, more hydrophobic complex with the protonated aminopyrazine, significantly increasing its retention on a C18 column.[5][10] The main drawback is that these reagents are non-volatile and not compatible with mass spectrometry (MS).[12][13]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Compound Specialist

HILIC is an increasingly popular alternative for separating compounds that are too polar for reversed-phase.[7][14]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically >60% acetonitrile).[14] A water-enriched layer forms on the surface of the stationary phase, and separation occurs through partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase.[7][14]

  • Performance for Aminopyrazines: HILIC is exceptionally well-suited for aminopyrazines. It provides excellent retention for these polar molecules, often with the elution order being the opposite of that in reversed-phase.[14] This technique is highly compatible with MS due to the use of volatile mobile phases (e.g., acetonitrile/water with ammonium formate or formic acid).[15]

Mixed-Mode Chromatography (MMC): The Best of Both Worlds

Mixed-mode columns combine reversed-phase and ion-exchange functionalities on a single stationary phase, offering unique and tunable selectivity.

  • Mechanism: These columns possess both hydrophobic alkyl chains and ion-exchange groups (e.g., cation or anion exchangers). This dual nature allows for simultaneous separation based on both hydrophobicity and charge.[16]

  • Performance for Aminopyrazines: MMC is a powerful tool for separating aminopyrazine and its isomers. For instance, a column with reversed-phase and cation-exchange characteristics can retain the basic aminopyrazine through electrostatic interactions while also interacting via hydrophobicity. The selectivity can be finely tuned by adjusting mobile phase pH and ionic strength, often leading to superior resolution of closely related isomers compared to purely RP or HILIC modes.[13][16][17]

Specialty Columns: Tailored Selectivity

For particularly challenging separations, columns designed for specific interactions can provide unparalleled resolution.

  • Mechanism: An example is the SHARC 1 column, which separates compounds primarily based on hydrogen bonding.[5]

  • Performance for Aminopyrazines: As demonstrated with the structurally similar aminopyridine isomers, separation can be achieved based on the subtle differences in hydrogen bonding capacity between the analyte and the stationary phase.[5] This mode of separation is highly sensitive to the composition of the mobile phase, including the type and concentration of organic modifiers and additives.[3][5]

Performance Data Summary

The following table summarizes the expected performance of different column types for the separation of aminopyrazine and its positional isomers.

Column TypeStationary Phase ExampleRetentionSelectivity for IsomersPeak ShapeMS CompatibilityKey Advantage
Reversed-Phase C18, 5 µmLow (High with IP)ModerateFair to Good (pH dependent)Poor with IP reagentsUbiquity, extensive literature
HILIC Amide, 3 µmHighGoodExcellentExcellentStrong retention of polar compounds
Mixed-Mode C18 + Cation ExchangeHighExcellentExcellentExcellentTunable selectivity via pH/salt
Hydrogen Bonding SHARC 1Moderate to HighExcellentGoodGoodUnique selectivity mechanism

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for three distinct HPLC methods for aminopyrazine analysis.

Protocol 1: HILIC Method for Aminopyrazine Quantification

This method is ideal for retaining and quantifying polar aminopyrazines with MS compatibility.

  • HPLC System: Any standard HPLC or UHPLC system with a UV or Mass Spectrometer detector.

  • Column: A HILIC column, such as a Luna HILIC (2.0 x 100 mm, 3 µm).[7]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 70% B

    • 8-9 min: 70% to 95% B

    • 9-12 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 270 nm or MS (ESI+).

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 0.1 mg/mL.

Protocol 2: Mixed-Mode Method for Isomer Separation

This method leverages dual retention mechanisms to achieve high-resolution separation of aminopyrazine isomers.

  • HPLC System: Any standard HPLC or UHPLC system with a UV detector.

  • Column: Amaze SC Mixed-Mode Column (3.0 x 100 mm, 5 µm).[17]

  • Mobile Phase: Isocratic mixture of 30% Acetonitrile and 70% aqueous buffer (50 mM Ammonium Formate, pH 3.0).

  • Flow Rate: 0.6 mL/min.[17]

  • Column Temperature: 30 °C.

  • Detection: UV at 250 nm.[17]

  • Injection Volume: 2 µL.[17]

  • Sample Preparation: Dissolve isomer mixture in the mobile phase to a final concentration of 0.3 mg/mL.[17]

Protocol 3: Hydrogen-Bonding Method for High Selectivity

This protocol uses a specialty column for separating closely related aminopyrazine analogues.

  • HPLC System: Any standard HPLC or UHPLC system with a UV detector.

  • Column: SHARC 1 (3.2 x 100 mm, 5 µm).[5]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Methanol (e.g., 60/40 v/v) with additives such as 0.2% Formic Acid and 0.25% Ammonium Formate. Note: The selectivity is highly sensitive to the mobile phase composition.[5][18]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40 °C.

  • Detection: UV at 270 nm.[3][5]

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve sample in the mobile phase to a final concentration of 0.3 mg/mL.

Visualization of the Method Development Workflow

A logical workflow is crucial for efficient method development. The following diagram outlines a systematic approach to selecting the appropriate HPLC column and optimizing the separation for aminopyrazines.

HPLC_Method_Development cluster_0 Phase 1: Define Objective & Analyte Properties cluster_1 Phase 2: Initial Column Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation start Define Analytical Goal (e.g., Isomer Separation, Quantification, Impurity Profiling) properties Characterize Aminopyrazine - Polarity (High) - Basicity (pKa) - Chirality? start->properties is_chiral Is Chiral Separation Needed? properties->is_chiral chiral_col Select Chiral Column (e.g., Polysaccharide-based) is_chiral->chiral_col Yes non_chiral_choice Primary Choice for Polar, Basic Analyte is_chiral->non_chiral_choice No validation Validate Final Method (Specificity, Linearity, Accuracy, Precision, Robustness) chiral_col->validation col_hilimix Screen HILIC & Mixed-Mode Columns (High probability of success) non_chiral_choice->col_hilimix col_rp Screen Reversed-Phase (C18) (Requires mobile phase optimization) non_chiral_choice->col_rp opt_hilimix Optimize HILIC/MMC - Adjust Buffer pH (2.5-4.5) - Adjust Buffer Concentration - Modify % Organic col_hilimix->opt_hilimix opt_rp Optimize RP - Adjust pH (2.5-3.5) - Add Ion-Pair Reagent (if MS not needed) - Test Organic Modifier (ACN vs. MeOH) col_rp->opt_rp opt_hilimix->validation opt_rp->validation

Caption: Workflow for HPLC column selection and method development for aminopyrazines.

Conclusion and Recommendations

The separation of aminopyrazines by HPLC is highly achievable with a systematic approach to column selection.

  • For robust quantification of polar aminopyrazines , especially when MS detection is required, HILIC columns are the superior first choice. They provide excellent retention and peak shape with MS-friendly mobile phases.

  • For the separation of complex mixtures or challenging positional isomers , Mixed-Mode columns that combine reversed-phase and cation-exchange mechanisms offer unparalleled, tunable selectivity.

  • While traditional Reversed-Phase C18 columns can be used, they often require significant method development, such as the use of ion-pairing reagents, which limits their flexibility, particularly for LC-MS applications.

  • For unique challenges, specialty columns focusing on alternative interactions like hydrogen bonding can provide resolutions not achievable with other methods.

By understanding the physicochemical properties of aminopyrazines and aligning them with the specific separation mechanisms of different HPLC columns, researchers can confidently develop efficient, robust, and reliable analytical methods.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • National Center for Biotechnology Information. (n.d.). Aminopyrazine. PubChem.
  • Guidechem. (n.d.). Aminopyrazine 5049-61-6 wiki.
  • CymitQuimica. (n.d.). CAS 5049-61-6: Aminopyrazine.
  • J-Stage. (n.d.). Reversed-Phase HPLC of Monosaccharides in Glycoproteins Derivatized with Aminopyrazine with Fluorescence Detection.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • ResearchGate. (n.d.). Reversed-Phase HPLC of Monosaccharides in Glycoproteins Derivatized with Aminopyrazine with Fluorescence Detection.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Chemsrc. (n.d.). Aminopyrazine | CAS#:5049-61-6.
  • National Institute of Standards and Technology. (n.d.). Aminopyrazine. NIST WebBook.
  • Unknown. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • Unknown. (n.d.). HPLC Column Performance.
  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • HELIX Chromatography. (n.d.). HPLC Separation of Hydrophilic Amines on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development.
  • Phenomenex. (n.d.). HILIC HPLC Column.
  • GL Sciences. (n.d.). HILIC Columns.
  • Thermo Fisher Scientific. (n.d.). HILIC separations.
  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
  • PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.

Sources

Comparative Efficacy of 5-Aminopyrazine-2-carbonitrile as a Starting Material for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive analysis of 5-Aminopyrazine-2-carbonitrile as a foundational scaffold for the synthesis of antiviral therapeutics. We will objectively compare its synthetic utility and the biological efficacy of its derivatives against established alternatives, supported by experimental data and detailed protocols. Our focus is to equip researchers and drug development professionals with the critical insights needed to make informed decisions in the pursuit of next-generation antiviral agents.

Introduction: The Pyrazine Scaffold in Antiviral Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, prized for their ability to present functional groups in well-defined spatial arrangements, enabling precise interactions with biological targets.[1][2] Within this class, the pyrazine ring, a nitrogen-containing six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of bioactivities, from anticancer to anti-infective properties.[2]

The most prominent exemplar of a pyrazine-based antiviral is Favipiravir (T-705) , a potent inhibitor of RNA-dependent RNA polymerase (RdRp) active against influenza viruses, Ebola virus, and more recently, SARS-CoV-2.[3][4][5] The success of Favipiravir has catalyzed significant interest in the pyrazine core as a starting point for new antiviral drugs. This guide specifically evaluates the utility of this compound, a versatile and reactive building block, in this context. We will explore its synthetic pathways, compare it to other common precursors, and analyze the performance of the resulting antiviral compounds.

The Synthetic Versatility of this compound

This compound (C₅H₄N₄) is a compelling starting material due to its trifunctional nature.[6][7] The pyrazine ring itself provides a stable aromatic core, while the amino (-NH₂) and nitrile (-CN) groups at positions 5 and 2, respectively, offer orthogonal handles for chemical modification.

  • The Amino Group: Acts as a nucleophile or a directing group. It can be acylated, alkylated, or transformed into other functional groups, allowing for the introduction of diverse side chains to modulate solubility, cell permeability, and target binding.

  • The Nitrile Group: Can be hydrolyzed to a carboxamide or a carboxylic acid, key functional groups in many bioactive molecules, including Favipiravir's carboxamide moiety. It can also participate in cycloaddition reactions to form other heterocyclic systems.

  • The Pyrazine Ring: The ring nitrogens can influence the molecule's pKa and hydrogen bonding capabilities, which are critical for pharmacokinetic properties and target engagement.

This inherent functionality allows for the construction of large, diverse chemical libraries from a single, readily accessible core.

Logical Workflow: From Starting Material to Antiviral Candidate

The diagram below illustrates a generalized synthetic workflow, demonstrating how this compound can be elaborated into a diverse set of potential antiviral compounds. The initial hydrolysis of the nitrile to a carboxamide is a key step, creating a structure analogous to many known pyrazine-based antivirals.

G A This compound (Starting Material) B Hydrolysis (e.g., H₂O₂, base) A->B Step 1 C 5-Aminopyrazine-2-carboxamide (Key Intermediate) B->C D Acylation / Sulfonylation of Amino Group C->D F Sandmeyer-type Reactions on Amino Group (e.g., Halogenation) C->F E N-Substituted Amides / Sulfonamides D->E J Biological Screening (Antiviral Assays) E->J G Halogenated Pyrazine Carboxamides F->G H Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) G->H I Biaryl / Heteroaryl Derivatives H->I I->J

Caption: Generalized synthetic pathways from this compound.

Comparative Analysis with Alternative Starting Materials

The choice of starting material is a critical decision in drug development, impacting cost, scalability, and synthetic efficiency. Here, we compare this compound with other precursors used for synthesizing pyrazine-based antivirals.

Starting MaterialKey AdvantagesKey DisadvantagesResulting Antiviral Spectrum
This compound High functional group density for diversification; commercially available.[8][9]Requires initial hydrolysis step to access the critical carboxamide moiety.Broad potential (Influenza, Coronaviruses) based on derivatization.[10]
3-Aminopyrazine-2-carboxylic acid Direct precursor in the original Favipiravir synthesis; carboxamide can be formed in one step.[4][5]Can be more expensive; early syntheses reported very low overall yields (<1%).[4][5]Proven for Influenza; established route for Favipiravir and its analogs.[4]
2-Aminopyrazine Inexpensive and widely available raw material.[4][5]Requires more synthetic steps to install the required functional groups at positions 2 and 5.[4][5]Proven for Favipiravir synthesis, offering a cost-effective alternative route.[4]
5-Aminopyrazole-4-carbonitrile Different heterocyclic core (pyrazole); provides access to a distinct chemical space.[11]Different mechanism of action may be expected; less established for broad-spectrum antivirals.Moderate activity reported against HIV-1 and Herpes viruses for some derivatives.[11]

Expert Insight: While the original synthesis of Favipiravir starting from 3-aminopyrazine-2-carboxylic acid suffered from extremely low yields, newer methods have improved efficiency.[3][5] However, the use of a readily available and highly functionalized precursor like this compound offers significant advantages for discovery chemistry. The ability to rapidly generate a diverse library of analogs by modifying both the amino and nitrile groups allows for a more thorough exploration of the structure-activity relationship (SAR).

Experimental Protocols and Performance Data

To provide a practical context, we outline a representative synthetic protocol and present comparative antiviral activity data from published studies.

Protocol 1: Synthesis of 5-amino-N-phenylpyrazine-2-carboxamides

This protocol is adapted from methodologies for synthesizing N-substituted pyrazine carboxamides, demonstrating the conversion of the aminopyrazine core into bioactive compounds.[10]

Step 1: Hydrolysis of this compound to 5-Aminopyrazine-2-carboxylic acid.

  • Suspend this compound in an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-Aminopyrazine-2-carboxylic acid.

Step 2: Amide Coupling to form 5-amino-N-phenylpyrazine-2-carboxamide.

  • Suspend 5-Aminopyrazine-2-carboxylic acid in an inert solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture for 10-15 minutes to form the activated ester.

  • Add the desired aniline (or other amine) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours until completion.

  • Perform an aqueous workup, extract the product with an organic solvent, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted carboxamide.

Antiviral Performance Data

The ultimate measure of efficacy is the biological activity of the synthesized compounds. The table below summarizes data for several pyrazine derivatives against key viral pathogens.

CompoundVirusAssay Cell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Favipiravir (T-705) Influenza A (H1N1)MDCK0.014 - 0.55>400>727[4]
Favipiravir (T-705) SARS-CoV-2Vero E661.88>400>6.46[12] (as reference)
T-1105 Zika VirusVero97.5>1000>10.2[5]
Pyrazine-triazole conjugate 5d SARS-CoV-2Vero E60.171.126.58[12]
Pyrazine-triazole conjugate 5g SARS-CoV-2Vero E60.201.015.05[12]
5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide Influenza A/H5N2MDCK~25>100>4[10]

IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/IC₅₀

Analysis: The data demonstrates that modifications to the pyrazine core can yield compounds with significant antiviral potency. For instance, certain pyrazine-triazole conjugates show much higher potency against SARS-CoV-2 in vitro than the reference drug Favipiravir.[12] This underscores the value of using a versatile starting material like this compound that facilitates the synthesis of such diverse analogs.

Predominant Mechanism of Action: RdRp Inhibition

Most broad-spectrum pyrazine-based antiviral agents function as prodrugs that, once inside the host cell, are metabolized into their active form.[13] The primary target is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses that is not present in host cells, making it an ideal therapeutic target.[3][14]

Metabolic Activation Pathway

The workflow for a typical pyrazine nucleoside analog is as follows:

  • Cellular Uptake: The parent drug (e.g., Favipiravir) enters the host cell.

  • Phosphoribosylation: The drug is converted by host enzymes into its ribofuranosyl-5'-monophosphate (RMP) form.

  • Phosphorylation: The RMP form is further phosphorylated to the active ribofuranosyl-5'-triphosphate (RTP) metabolite.

  • RdRp Inhibition: The active RTP metabolite acts as a fraudulent nucleotide, competing with natural nucleoside triphosphates (like ATP or GTP). Its incorporation into the nascent viral RNA chain leads to non-viable chains and the termination of viral replication.[3][13]

G cluster_cell Host Cell Prodrug Pyrazine Prodrug (e.g., Favipiravir) RMP Active Metabolite (RMP form) Prodrug->RMP Phosphoribosylation (Host Enzymes) RTP Active Metabolite (RTP form) RMP->RTP Phosphorylation (Host Kinases) RdRp Viral RdRp RTP->RdRp Competitive Inhibition RNA Viral RNA Replication RdRp->RNA Blocks Elongation Extracellular Extracellular Space Extracellular->Prodrug Cellular Uptake

Caption: Mechanism of RdRp inhibition by a pyrazine-based prodrug.

Conclusion and Future Outlook

This compound stands out as a highly effective and versatile starting material for the discovery of novel antiviral agents. Its key strengths lie in the orthogonal reactivity of its amino and nitrile functional groups, which permits the rapid and efficient generation of diverse chemical libraries.

  • Comparison: While established routes using precursors like 3-aminopyrazine-2-carboxylic acid are proven for specific targets like Favipiravir, this compound offers superior flexibility for exploratory and lead optimization campaigns.

  • Efficacy: Experimental data confirms that derivatives synthesized from the aminopyrazine core exhibit potent antiviral activity against a range of viruses, including SARS-CoV-2 and influenza, with some analogs demonstrating significantly improved potency over existing drugs in vitro.[12]

The future development of antivirals from this scaffold should focus on optimizing the pharmacokinetic properties (ADME) and safety profiles of potent lead compounds. The inherent tunability of the this compound core provides medicinal chemists with a powerful platform to address these challenges, paving the way for the development of next-generation broad-spectrum antiviral therapeutics.

References

  • Al-Ostath, A., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Chemistry & Biodiversity, 18(10), e2100341. Available at: [Link]

  • Zitko, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Česká a Slovenská farmacie, 64(1), 19-24. Available at: [Link]

  • Mishra, C. B., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Bioorganic Chemistry, 115, 105153. Available at: [Link]

  • Orlov, A. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 4-19. Available at: [Link]

  • Orlov, A. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae (RU), 14(2), 4-19. Available at: [Link]

  • Sondhi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 257-283. Available at: [Link]

  • Sheng, C., et al. (2021). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 16(18), 2841-2851. Available at: [Link]

  • Dolezal, M., & Zitko, J. (2015). Pyrazine derivatives in medicinal chemistry. Current Topics in Medicinal Chemistry, 15(24), 2538-2569.
  • Li, J., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. Available at: [Link]

  • Singh, P. P., et al. (2023). Viral pathogenesis and its control by pyrimidines as antiviral agents. Journal of Biomolecular Structure and Dynamics, 41(1), 1-15. Available at: [Link]

  • Al-Jabri, Z., et al. (2021). Antiviral activity of 5-aminolevulinic acid against variants of severe acute respiratory syndrome coronavirus 2. Virology Journal, 18(1), 221. Available at: [Link]

  • Abdel-Aziz, M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 489. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Li, Y., et al. (2023). Broad-Spectrum Antivirals Derived from Natural Products. Viruses, 15(5), 1083. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Alila Medical Media. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation. [Video]. YouTube. Available at: [Link]

  • Kones, R., et al. (2024). Green synthesis of structural analogs of favipiravir. RSC Advances, 14(24), 17165-17181. Available at: [Link]

  • Speed Pharmacology. (2020, August 6). Pharmacology - ANTIVIRAL DRUGS (MADE EASY). [Video]. YouTube. Available at: [Link]

  • Zitko, J., et al. (2018). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Molecules, 23(8), 2045. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Aminopyrazine-2-carbonitrile Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Accurate Quantification in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Aminopyrazine-2-carbonitrile, a key heterocyclic building block in the synthesis of various therapeutic agents, is no exception. Its purity and concentration can significantly influence the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization throughout the development lifecycle.[1]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the causality behind experimental choices and to underscore the importance of cross-validation in ensuring data integrity across different analytical platforms.[2] Cross-validation is the process of verifying that a validated analytical method produces reliable and consistent results across different laboratories, analysts, or instruments, which is crucial for regulatory compliance and successful method transfer.[2][3]

Methodology Comparison: Choosing the Right Tool for the Job

The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte.[4] this compound is a small, heterocyclic molecule with polar functional groups (amine and nitrile). It is a solid at room temperature and possesses a molecular weight of 120.11 g/mol .[5][6] These characteristics make it amenable to analysis by both HPLC and, with certain considerations, GC-MS.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the primary choice for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for many APIs.[7] Its versatility in terms of stationary and mobile phases allows for the fine-tuning of separation selectivity for a wide array of molecules.

Causality of Method Design for this compound:

  • Stationary Phase: A C18 reversed-phase column is a logical starting point. The nonpolar stationary phase will interact with the pyrazine ring, while the polar mobile phase will carry the analyte through the column. This provides good retention and separation from potential impurities.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., formic or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The acidic buffer helps to protonate the basic amine group, ensuring good peak shape and preventing tailing. A gradient elution, where the proportion of the organic modifier is increased over time, can be employed to elute more strongly retained impurities and clean the column.

  • Detection: Given the aromatic nature of the pyrazine ring, UV detection is a straightforward and robust choice. For higher sensitivity and specificity, particularly in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): High Efficiency for Volatile Analytes

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification through mass spectrometry.[9] While this compound is a solid, its relatively low molecular weight suggests that it may be sufficiently volatile for GC analysis, especially at elevated temperatures.

Causality of Method Design for this compound:

  • Derivatization: For compounds with polar functional groups like amines, derivatization may be necessary to improve volatility and thermal stability, and to reduce peak tailing.[10] However, given the structure of this compound, direct injection may be feasible.

  • Stationary Phase: A mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane, would be a suitable choice. This provides a good balance of interactions for the polar and aromatic characteristics of the analyte.

  • Temperature Programming: A temperature gradient is essential to ensure the elution of the analyte in a reasonable timeframe while maintaining good peak shape. The initial temperature should be low enough to trap the analyte at the head of the column, followed by a ramp to a final temperature that ensures its elution.

  • Detection: Mass spectrometry provides both high sensitivity and structural information, making it the detector of choice for GC analysis in pharmaceutical applications.[11]

Cross-Validation Workflow: Ensuring Method Comparability

When two different analytical methods are used to support a project, a cross-validation study is essential to demonstrate that they provide equivalent results.[12] This is a critical step for ensuring data consistency, especially when transferring methods between laboratories or when different techniques are used for release testing versus stability studies.[13]

cluster_0 Method 1: HPLC-UV cluster_1 Method 2: GC-MS HPLC_Val Full Validation of HPLC-UV Method (Accuracy, Precision, Linearity, etc.) HPLC_Samples Analyze a Set of Samples (e.g., 3 concentrations, n=6) HPLC_Val->HPLC_Samples HPLC_Data HPLC-UV Results HPLC_Samples->HPLC_Data Compare Compare Results HPLC_Data->Compare GC_Val Full Validation of GC-MS Method (Accuracy, Precision, Linearity, etc.) GC_Samples Analyze the Same Set of Samples GC_Val->GC_Samples GC_Data GC-MS Results GC_Samples->GC_Data GC_Data->Compare Report Cross-Validation Report (Statistical Analysis, Acceptance Criteria) Compare->Report

Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.

Comparative Data Summary

The following table summarizes the expected performance characteristics of HPLC-UV, LC-MS, and GC-MS for the quantification of this compound. These values are based on typical performance for similar analytical methods and should be confirmed during method validation.[1][12]

Validation ParameterHPLC-UVLC-MSGC-MS
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%
Precision (%RSD) < 2.0%< 2.0%< 5.0%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 ng/mL~ 0.1 ng/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.05 ng/mL~ 0.5 ng/mL
Analysis Time 10 - 20 minutes10 - 20 minutes15 - 30 minutes
Impurity Identification Based on retention timeDefinitive (MS/MS)Definitive (Mass Spectrum)

Experimental Protocols

The following protocols are provided as starting points for method development and will require optimization and full validation according to ICH guidelines.[14]

Protocol 1: Quantification of this compound by RP-HPLC-UV

This method is suitable for routine purity analysis and quantification in drug substance and formulated products.

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis detector

    • C18 analytical column (e.g., 150 x 4.6 mm, 2.7 µm particle size)

    • Data acquisition and processing software

    • Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade)

    • Formic acid (reagent grade)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Quantification of this compound by GC-MS

This method is ideal for identifying and quantifying volatile impurities and for trace-level quantification.

  • Instrumentation and Materials:

    • Gas chromatograph with a mass selective detector (MSD)

    • DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent mid-polarity capillary column

    • Helium (carrier gas)

    • This compound reference standard

  • Chromatographic and MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound (to be determined by initial full scan analysis).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 0.1 mg/mL.

Decision-Making Framework for Method Selection

The choice between HPLC and GC-MS is not always straightforward and depends on the specific analytical challenge. The following decision tree provides a logical framework for selecting the most appropriate technique.

start Start: Quantify this compound q1 Is the primary goal routine QC and purity assay? start->q1 q2 Are potential impurities non-volatile or thermally labile? q1->q2 Yes q3 Is definitive identification of unknown volatile impurities required? q1->q3 No q2->q3 No hplc HPLC-UV is the preferred method q2->hplc Yes q3->hplc No gcms GC-MS is the superior method q3->gcms Yes lcms Consider LC-MS for higher sensitivity and specificity hplc->lcms For complex matrices

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and complementary techniques for the quantitative analysis of this compound.

  • For routine quality control, purity assessment, and the analysis of non-volatile impurities, a validated reversed-phase HPLC-UV method is robust, reliable, and the recommended primary technique.

  • For trace-level analysis, the definitive identification of unknown volatile or semi-volatile impurities, and in situations requiring the highest sensitivity, GC-MS is the superior choice.

Ultimately, the decision rests on the specific requirements of the analysis. A thorough understanding of the analyte, potential impurities, and the intended use of the data is crucial for selecting and validating the most appropriate analytical method. Cross-validation between different techniques, as outlined in this guide, is a critical exercise to ensure the generation of consistent and reliable data throughout the drug development process, thereby upholding the highest standards of scientific integrity and regulatory compliance.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(6), 1163-1172. [Link]

  • Karlová univerzita. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • News Blog. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • van Amsterdam, P. (n.d.). Learning from issues in assay cross-validation / method transfers. Retrieved from [Link]

  • Al-Hasan, M. A., et al. (2023). Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial. JMIR Medical Informatics, 11, e47180. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe. Retrieved from [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe. Retrieved from [Link]

  • A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. (2024). ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). La démarche ISO 17025. Retrieved from [Link]

  • LC-MS analysis of metabolites Basis of Chromatography. (2015). SlideShare. Retrieved from [Link]

  • Development and validation of modified QuEChERS method coupled with GC-MS/MS for 123 pesticide residues in food. (2018). CABI Digital Library. Retrieved from [Link]

  • Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(12), 1859-1880. [Link]

  • Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. (2023). LCGC International. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 113305-94-5. Retrieved from [Link]

  • Le Pogam, P., et al. (2019). A database of high-resolution MS/MS spectra for lichen metabolites. Scientific Data, 6, 287. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A, 1589, 149-161. [Link]

  • A systematic analysis of in-source fragments in LC-MS metabolomics. (2025). ResearchGate. Retrieved from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025). ResearchGate. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Comprehensive analysis of primary & secondary metabolites in citrus using an automated method changeover UHPLC system coupled to LC/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2021). Molecules, 26(23), 7247. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2020). Green Chemistry, 22(18), 6061-6067. [Link]

Sources

A Comparative Guide to Catalysts for the Synthesis of Functionalized Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrazines

Pyrazine rings are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals.[1][2][3] Their unique electronic properties and ability to act as hydrogen bond acceptors make them integral components of numerous FDA-approved drugs and high-performance materials. The strategic functionalization of the pyrazine core is paramount for modulating biological activity and tuning material properties. Consequently, the development of efficient and selective catalytic methods for their synthesis is a central focus of modern organic chemistry.[3]

This guide provides a comparative analysis of the leading catalytic systems for pyrazine functionalization. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, comparative efficiencies, and practical considerations of each major catalyst class. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and optimize the ideal catalytic strategy for their specific synthetic challenges.

Pillar 1: Palladium-Catalyzed Cross-Coupling - The Workhorse of Pyrazine Functionalization

Palladium catalysis is arguably the most versatile and widely employed tool for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on the pyrazine nucleus.[4][5] Its reliability and broad substrate scope have made it the gold standard against which other methods are often judged.

Mechanistic Causality: The Pd(0)/Pd(II) Catalytic Cycle

The power of palladium catalysis lies in its predictable and well-understood catalytic cycle, primarily involving Pd(0) and Pd(II) oxidation states. This cycle provides a robust framework for a variety of named reactions.

Diagram: Generalized Palladium-Catalyzed Cross-Coupling Cycle

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex R-Pd(II)L_n-X (Oxidative Addition Complex) Pd0->OA_Complex TM_Complex R-Pd(II)L_n-R' OA_Complex->TM_Complex Transmetalation (R'-M) TM_Complex->Pd0 Product R-R' (Coupled Product) TM_Complex->Product

Caption: The canonical Pd(0)/Pd(II) cycle for cross-coupling reactions.[6]

  • Oxidative Addition : A low-valent Pd(0) complex inserts into the carbon-halide bond of a halopyrazine, forming a high-valent Pd(II) intermediate. This is typically the rate-determining step.

  • Transmetalation : A nucleophilic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[6]

Key Palladium-Catalyzed Reactions for Pyrazine Synthesis
  • Suzuki-Miyaura Coupling : This reaction couples halopyrazines with boronic acids or esters and is favored for its operational simplicity and the low toxicity of boron-based reagents.[7][8] It has been successfully used to couple both chloropyrazines and bromopyrazines with a wide range of aryl and heteroaryl boronic acids, often in good to excellent yields.[7]

  • Buchwald-Hartwig Amination : A powerful method for forming C-N bonds, this reaction couples halopyrazines with primary or secondary amines.[9][10][11] Given the importance of amino-pyrazines in pharmaceuticals, this reaction is of particular significance. The choice of phosphine ligand is critical for achieving high yields, especially with less reactive chloropyrazines.[12][13]

  • Stille Coupling : This method utilizes organostannanes as coupling partners. While highly effective and tolerant of many functional groups, the toxicity of tin reagents has led to a decline in its use in favor of greener alternatives like the Suzuki coupling.[7]

  • Sonogashira Coupling : This reaction forges C-C triple bonds by coupling terminal alkynes with halopyrazines, typically using a palladium catalyst and a copper co-catalyst.[7] Chloropyrazine has proven to be an excellent substrate for this transformation.[7]

Representative Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine

This protocol is a representative example of a robust method for arylating a challenging chloropyrazine substrate.

  • System Preparation : To an oven-dried Schlenk tube, add 2-chloropyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Inert Atmosphere : Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL), via syringe.

  • Reaction : Place the sealed tube in a preheated oil bath at 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pillar 2: Copper Catalysis - A Cost-Effective and Versatile Alternative

Copper-catalyzed reactions have emerged as a powerful and more economical alternative to palladium-based systems. Copper's natural abundance and unique reactivity profile enable transformations that are sometimes challenging for palladium, particularly in the realm of C-H functionalization.

Mechanistic Considerations

Copper catalysis can proceed through various mechanisms, including Cu(I)/Cu(III) cycles or radical pathways, depending on the specific reaction. For C-N bond formation, a common pathway involves the coordination of the amine to the copper center, followed by a reductive elimination process.

Key Copper-Catalyzed Reactions
  • Ullmann-Type Couplings : This classic reaction involves the coupling of aryl halides with amines, alcohols, or thiols. Modern iterations use ligands like 1,10-phenanthroline to facilitate the reaction under milder conditions, making it a viable method for pyrazine amination.[14]

  • C-H Functionalization : Copper catalysts are particularly adept at activating C-H bonds, allowing for the direct coupling of pyrazines with various partners without the need for pre-functionalization (i.e., halogenation). This atom-economical approach is highly desirable in green chemistry.

Pillar 3: Gold and Other Transition Metals - Expanding the Synthetic Toolbox

While palladium and copper dominate the field, other transition metals offer unique catalytic capabilities for pyrazine synthesis.

  • Gold (Au) Catalysis : Gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their ability to activate alkynes and allenes toward nucleophilic attack.[15] This reactivity can be harnessed for intramolecular cyclization reactions to construct the pyrazine ring itself or to functionalize pyrazine-containing substrates.[16][17] For instance, gold-catalyzed cycloisomerization can be a key step in the synthesis of complex natural products containing a pyrazine core.[16]

  • Iron (Fe) and Nickel (Ni) Catalysis : As earth-abundant and inexpensive metals, iron and nickel are attractive alternatives. Iron catalysts, such as Fe(acac)₃, have been shown to effectively catalyze the cross-coupling of chloropyrazines with Grignard reagents.[7] Nickel catalysts are also effective for various coupling reactions, including Negishi couplings.[7]

  • Manganese (Mn) Catalysis : Recent advances have demonstrated the utility of manganese pincer complexes in catalyzing the synthesis of pyrazines through acceptorless dehydrogenative coupling routes.[18][19] This method forms the pyrazine ring from simpler precursors like 2-amino alcohols, generating only water and hydrogen gas as byproducts, which is highly atom-economical.[18][19]

Pillar 4: Emerging Catalytic Strategies - The Next Frontier

The field is continuously evolving, with innovative strategies offering milder conditions and novel reaction pathways.

  • Photocatalysis : Visible-light photocatalysis uses light energy to drive chemical reactions, often at room temperature.[20] Ruthenium or iridium-based photocatalysts can be used to generate radical intermediates that lead to the formation of substituted pyrazines from precursors like vinyl azides.[20] This approach is notable for its mild conditions and environmentally friendly nature.[20]

  • Biocatalysis : Enzymes offer unparalleled selectivity and operate under green conditions (aqueous media, ambient temperature). Lipases, for example, have been used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and amines in a continuous-flow system, demonstrating excellent reusability.[21]

Comparative Analysis of Catalytic Systems

The optimal choice of catalyst depends on a careful evaluation of factors including cost, substrate scope, functional group tolerance, reaction conditions, and green chemistry principles.

Catalyst SystemPrimary Reaction TypesTypical YieldsKey AdvantagesKey Limitations
Palladium (Pd) Suzuki, Buchwald-Hartwig, Stille, Sonogashira60-95%Broad substrate scope, well-understood mechanisms, high reliability.[7]High cost, potential for heavy metal contamination in products, often requires phosphine ligands.
Copper (Cu) Ullmann coupling, C-H functionalization50-90%Low cost, abundant, excellent for C-H activation.[14]Can require higher temperatures, sometimes narrower substrate scope than Pd.
Gold (Au) Alkyne/Allene activation, Cycloisomerization70-95%Unique reactivity for cyclizations, mild conditions.[15]Very high cost, more specialized applications.[17]
Iron/Nickel Cross-coupling (Kumada, Negishi)40-85%Very low cost, earth-abundant.[7]Can be sensitive to air/moisture, mechanisms can be complex.
Manganese (Mn) Dehydrogenative Coupling70-90%Earth-abundant, highly atom-economical, green byproducts (H₂O, H₂).[18][19]Requires specific pincer ligands, still an emerging area.
Photocatalysis Radical-mediated reactions60-90%Extremely mild conditions (room temp), uses light energy, sustainable.[20]Requires specialized photoreactor setup, substrate scope can be limited.
Biocatalysis Amidation, etc.50-90%Green (aqueous, ambient temp), highly selective, reusable catalyst.[21]Limited to specific reaction types, enzyme stability can be an issue.

Experimental Workflow: A Self-Validating System

To ensure reproducibility and trustworthiness, a rigorous experimental workflow is essential.

Diagram: General Experimental Workflow for Catalytic Pyrazine Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Isolation & Analysis Prep Reagent Prep & Weighing Setup Inert Atmosphere Setup (N2/Ar) Prep->Setup Degas Solvent Degassing Degas->Setup React Heating & Stirring (Monitor by TLC/GC) Setup->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze

Sources

Safety Operating Guide

Proper Disposal Procedures for 5-Aminopyrazine-2-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Aminopyrazine-2-carbonitrile, a heterocyclic organic compound utilized in various research and development applications. Adherence to these procedures is crucial for mitigating potential hazards associated with this compound. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the safety and logistical requirements.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is essential. This compound presents multiple health risks that necessitate careful handling at all times.

According to aggregated GHS data, this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Harmful in contact with skin (Acute toxicity, dermal)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • Harmful if inhaled (Acute toxicity, inhalation)[1]

  • May cause respiratory irritation [1]

Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact, which can cause irritation and harmful effects upon absorption.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from dust particles and potential splashes, which can cause serious irritation.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hoodTo minimize the inhalation of dust particles, which can be harmful and cause respiratory irritation.[1] A NIOSH-approved respirator may be necessary for spill cleanup or when engineering controls are insufficient.

Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate waste characterization. As a nitrogen-containing heterocyclic nitrile, this compound must be treated as hazardous chemical waste.

RCRA Waste Code Determination

While a specific Resource Conservation and Recovery Act (RCRA) waste code is not explicitly assigned to this compound, its toxicological profile suggests it would likely be classified based on its characteristics.[2][3][4] Based on its known hazards, it would fall under the D001 classification if it exhibits ignitability characteristics, or more likely, a toxic waste code (D004-D043) if it contains constituents that could leach into the environment.[2][4] However, the most conservative and common practice for laboratory waste of this nature is to manage it as a U-listed toxic waste if it is a discarded commercial chemical product. A definitive classification must be made in consultation with your institution's Environmental Health and Safety (EHS) department and your chosen hazardous waste disposal vendor.

Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[5]

  • Solid Waste: Collect solid this compound, along with any contaminated materials such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container. This container should be made of a compatible material (e.g., high-density polyethylene) and kept securely closed when not in use.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste.

  • Incompatible Wastes: Do not mix this compound waste with strong oxidizing agents, as this can create a risk of fire or explosion.[6][7]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the disposal of this compound from the laboratory bench to final removal.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Facility Facility Waste Management A 1. Accumulate Waste in Designated Container B 2. Label Container Accurately A->B Securely Closed C 3. Store in Satellite Accumulation Area B->C Weekly Inspection D 4. Transfer to Central Accumulation Area C->D Authorized Personnel E 5. Prepare Hazardous Waste Manifest D->E Waste Profiling F 6. Schedule Pickup with Licensed Vendor E->F Regulatory Compliance G 7. Transport to TSDF F->G Chain of Custody H 8. Final Disposal (e.g., Incineration) G->H Cradle-to-Grave

Caption: Disposal workflow for this compound.

  • Waste Accumulation: In the laboratory, collect all waste materials contaminated with this compound in a designated, compatible, and leak-proof container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the date the first waste was added.

  • Satellite Accumulation: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Central Accumulation: Periodically, or when the container is full, it should be transported by trained personnel to your facility's central hazardous waste accumulation area.

  • Manifest Preparation: A Uniform Hazardous Waste Manifest must be completed.[8][9][10] This document tracks the waste from its point of generation to its final disposal site ("cradle-to-grave").[9] The manifest will include EPA identification numbers for your institution and the disposal facility, a detailed description of the waste, and the quantity.[10]

  • Vendor Pickup: Arrange for the collection of the waste by a licensed hazardous waste disposal vendor.[11][12]

  • Transportation: The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Final Disposal: The most appropriate disposal method for this type of organic chemical waste is typically high-temperature incineration.

Spill and Decontamination Procedures

Accidents can happen, and a clear, actionable plan for spills and decontamination is a cornerstone of laboratory safety.

Spill Cleanup Protocol

For a minor spill of solid this compound:

  • Alert and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 1.

  • Contain and Absorb: Carefully sweep or gently vacuum the solid material. Avoid creating dust. Place the collected material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution and water. For nitrile compounds, a solution of sodium hypochlorite (bleach) can be effective for decontamination, followed by a thorough rinsing with water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) must be placed in the solid hazardous waste container.

For major spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

DecontaminationProcess Start Contaminated Equipment Step1 Initial Cleaning: Remove gross contamination with a dry wipe. Start->Step1 Step2 Wash with Detergent and Water Step1->Step2 Step3 Decontaminate with 10% Bleach Solution (15-30 min contact time) Step2->Step3 Step4 Rinse Thoroughly with Deionized Water Step3->Step4 Step5 Final Rinse with 70% Ethanol Step4->Step5 End Clean and Dry Equipment Step5->End

Caption: Step-by-step equipment decontamination process.

  • Initial Cleaning: For equipment with visible solid residue, carefully remove the gross contamination with a dry wipe, which should then be disposed of as solid hazardous waste.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent and warm water.

  • Chemical Decontamination: Immerse or wipe down the equipment with a 10% bleach solution and allow for a contact time of at least 15-30 minutes.[2]

  • Thorough Rinsing: Rinse the equipment multiple times with deionized water to remove any residual bleach, which can be corrosive to some materials.[2]

  • Final Rinse: A final rinse with 70% ethanol can aid in drying and provide an additional level of decontamination.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Selecting a Hazardous Waste Disposal Vendor

Choosing a reputable and qualified hazardous waste vendor is a critical component of your disposal plan.[11][12]

Key Vendor Selection CriteriaDescription
Licensing and Insurance Verify that the vendor is fully licensed and insured to transport and handle hazardous waste in your state.[11]
Regulatory Compliance The vendor should have a strong, verifiable record of compliance with all EPA, DOT, and state regulations.[11]
Services Offered Ensure the vendor can handle the specific waste streams your laboratory generates, including "lab pack" services for small quantities of various chemicals.[12]
Waste Tracking The vendor must use the Uniform Hazardous Waste Manifest system and provide you with a signed copy upon final disposal.
Customer References Request and check references from other laboratories or research institutions with similar waste profiles.

By implementing these detailed procedures, your laboratory can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a culture of safety and stewardship within your research environment.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • DeVroom, D. (2014, March 20). 5 Tips For Choosing The Right Hazardous Waste Vendor. IDR Environmental Services.
  • MLI Environmental. (2025, November 26). How to Choose a Hazardous Waste Disposal Company.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • ERG Environmental Services. (n.d.). Selecting A Hazardous Waste Service Vendor.
  • U.S. Environmental Protection Agency. (2025, May 30). Hazardous Waste Manifest System.
  • California Department of Toxic Substances Control. (n.d.). Hazardous Waste Manifest Information.
  • Texas A&M University-Commerce. (2020, March 23). Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation.
  • MLI Environmental. (2025, November 26). Hazardous Waste Manifest: What You Should Know.
  • Daniels Health. (2024, December 13). What Information Must Be Included on a Hazardous Waste Manifest?.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet - 2-Aminopyrazine.
  • AChemBlock. (n.d.). 5-Amino-pyrazine-2-carbonitrile 95%.
  • Apollo Scientific. (n.d.). 113305-94-5 Cas No. | this compound.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Sigma-Aldrich. (n.d.). 113305-94-5 | 5-Amino-pyrazine-2-carbonitrile.
  • Wayne State University Office of Environmental Health and Safety. (n.d.). Laboratory Equipment Decontamination Procedures.
  • Practice Greenhealth. (n.d.). Hazardous waste characterization.
  • Virginia Commonwealth University Office of Clinical and Research Safety. (n.d.). RCRA Characteristic Waste.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Manifest.
  • U.S. Environmental Protection Agency. (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
  • Santa Cruz Biotechnology. (n.d.). 2-Aminopyrazine Safety Data Sheet.
  • The Good Scents Company. (n.d.). 2-aminopyrazine, 5049-61-6.
  • ChemScene. (n.d.). 113305-94-5 | 5-Amino-pyrazine-2-carbonitrile.
  • Sigma-Aldrich. (n.d.). Aminopyrazine 98% 5049-61-6.

Sources

Navigating the Safe Handling of 5-Aminopyrazine-2-carbonitrile: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 5-Aminopyrazine-2-carbonitrile, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only use our products safely but to understand the scientific reasoning behind each safety protocol, fostering a culture of proactive safety in your laboratory.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound (CAS No. 113305-94-5) is a compound that requires careful management due to its toxicological profile.[1][2][3][4][5] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Skin Irritation: It is known to cause skin irritation.[6][7][8]

  • Serious Eye Irritation: This compound can cause serious eye irritation.[6][7][8]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[6][8]

These hazards underscore the necessity of a robust PPE strategy to create a reliable barrier between the researcher and the chemical.

Core Principles of Personal Protective Equipment (PPE)

The selection and use of PPE are not merely about following rules but are based on a risk assessment of the procedures being performed. For this compound, the primary routes of exposure are dermal contact, inhalation, and accidental ingestion. Therefore, our PPE recommendations are designed to mitigate these specific risks.

Essential PPE for Handling this compound
PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 5-mil thickness)Nitrile offers excellent resistance to a wide range of chemicals, including many solvents and organic compounds.[9][10][11][12] A 5-mil or greater thickness provides adequate short-term splash protection.[9] Double-gloving is recommended for tasks with a higher risk of contamination.
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield is recommended when there is a significant splash hazard.Protects against accidental splashes of the compound, which can cause serious eye irritation.[6] Standard prescription glasses are not a substitute for safety glasses.
Body Protection A fully fastened laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.[13]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling the compound, which can cause respiratory irritation.[6]
Footwear Closed-toe shoes.Protects the feet from spills and falling objects.[13]

Procedural Guidance: Donning and Doffing of PPE

The effectiveness of PPE is contingent on its correct application and removal. The following step-by-step protocols are designed to prevent cross-contamination.

Donning PPE Workflow

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_final Final Check start Start: Assemble all necessary PPE ventilation Ensure proper ventilation (e.g., fume hood is on) start->ventilation lab_coat 1. Don lab coat and fasten completely ventilation->lab_coat respirator 2. Don respirator (if required) and perform a seal check lab_coat->respirator eye_protection 3. Don eye and face protection respirator->eye_protection gloves 4. Don gloves, ensuring they overlap the cuffs of the lab coat eye_protection->gloves final_check Final check: Ensure no skin is exposed gloves->final_check end Ready to handle this compound final_check->end

Figure 1. Step-by-step workflow for the correct donning of Personal Protective Equipment.

Doffing PPE Workflow

The removal of PPE is a critical step where cross-contamination can easily occur if not done correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).

PPE_Doffing_Workflow cluster_removal Doffing Sequence cluster_disposal_hygiene Disposal and Hygiene gloves 1. Remove gloves (glove-to-glove, then skin-to-skin) eye_protection 2. Remove eye and face protection from the back gloves->eye_protection lab_coat 3. Remove lab coat by rolling it inside out eye_protection->lab_coat respirator 4. Remove respirator (if used) from the back lab_coat->respirator disposal Dispose of all single-use PPE in the appropriate hazardous waste container respirator->disposal hand_wash Wash hands thoroughly with soap and water disposal->hand_wash

Figure 2. Step-by-step workflow for the correct doffing and disposal of Personal Protective Equipment.

Operational Plan for Disposal of this compound and Contaminated Materials

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from the handling of this compound, including leftover material and contaminated PPE, must be treated as hazardous waste.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Solid waste (e.g., contaminated paper towels, gloves, pipette tips) should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[14]

    • Unused or waste this compound should be kept in its original container or a compatible, tightly sealed container.[15]

    • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[14]

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[14]

    • The label must include the full chemical name: "this compound."[14]

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").[14]

    • Note the date when the waste was first added to the container.[14]

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure containers are kept closed except when adding waste.[15]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Consult your state and local land waste management authority for specific disposal regulations.[16] Never dispose of this chemical down the drain.[14]

In the event of a spill, immediately alert others in the area. For a small spill, if you are trained and have the appropriate spill kit, you can clean it up. For a large spill, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues while maintaining the integrity of your research.

References

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Center for Emerging and Re-emerging Infectious Diseases. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]

  • HANVO Safety. (n.d.). Types of Gloves Used in Laboratory. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Synthonix. (n.d.). This compound. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminopyrazine-2-carbonitrile
Reactant of Route 2
5-Aminopyrazine-2-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.